Imidazoleacetic acid riboside
描述
Imidazoleacetic acid riboside has been reported in Caenorhabditis elegans with data available.
metabolite of imidazole acetic acid
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c13-3-6-8(16)9(17)10(18-6)12-2-5(11-4-12)1-7(14)15/h2,4,6,8-10,13,16-17H,1,3H2,(H,14,15)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPWEWASPTZMEK-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183789 | |
| Record name | Ribosylimidazole acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imidazoleacetic acid riboside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29605-99-0 | |
| Record name | Imidazoleacetic acid riboside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29605-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribosylimidazole acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribosylimidazole acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazoleacetic acid riboside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Synthesis of Imidazoleacetic Acid Riboside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the biological synthesis of Imidazoleacetic acid riboside. A critical point of clarification is the common abbreviation "IAA," which refers to both Imidazole-4-acetic acid and the extensively studied plant hormone Indole-3-acetic acid. Given the detailed nature of the inquiry, this document addresses the biosynthesis of both compounds to ensure comprehensive coverage.
The biological synthesis of this compound is a conjugative process in mammals, starting from Imidazole-4-acetic acid. This precursor is primarily derived from the amino acid histidine or the biogenic amine histamine. The riboside is formed through an intermediate ribotide, a process that is crucial in certain physiological contexts, including neurotransmission.
In contrast, the biosynthesis of Indole-3-acetic acid in plants is a well-elucidated, multi-step enzymatic process vital for plant growth and development. Several pathways, both tryptophan-dependent and independent, have been identified and are the subject of extensive research for applications in agriculture and biotechnology.
This guide presents detailed biosynthetic pathways, experimental protocols, and quantitative data for both molecules, with a significant focus on Indole-3-acetic acid to meet the in-depth requirements of the intended audience.
Part 1: Biological Synthesis of this compound
This compound is a metabolite of Imidazole-4-acetic acid (IAA) found in mammals.[1][2] Its synthesis is a two-step process involving the formation of a ribotide intermediate.
Biosynthetic Pathway
The synthesis of this compound begins with the formation of its precursor, Imidazole-4-acetic acid.
Step 1: Formation of Imidazole-4-acetic acid (IAA)
There are two primary pathways for the synthesis of Imidazole-4-acetic acid:
-
From Histidine: L-histidine is converted to imidazole-4-pyruvic acid by the enzyme histidine aminotransferase (also known as histidine-2-oxoglutarate aminotransferase).[3][4] Imidazole-4-pyruvic acid is then decarboxylated to form Imidazole-4-acetic acid.
-
From Histamine: Histamine is oxidized by the enzyme diamine oxidase (DAO) to form imidazole-4-acetaldehyde.[5][6][7] This intermediate is then further oxidized to Imidazole-4-acetic acid by an aldehyde dehydrogenase.
Step 2: Formation of this compound
Imidazole-4-acetic acid is conjugated with 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) in an ATP-dependent reaction to produce Imidazole-4-acetic acid ribotide.[1] This ribotide is subsequently dephosphorylated by phosphatases or 5'-nucleotidases to yield this compound.[1]
Signaling Pathway and Logical Relationship
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of Imidazole-4-acetic acid from L-Histidine
This protocol describes a whole-cell biocatalytic method for the synthesis of Imidazole-4-acetic acid.[8][9][10]
-
Biocatalyst Preparation:
-
Express membrane-bound L-amino acid deaminase (mL-AAD) from Proteus vulgaris in an E. coli host.
-
Cultivate the recombinant E. coli and harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
-
Conversion of L-Histidine to Imidazole-4-pyruvic acid (IPA):
-
Resuspend the prepared E. coli cells in a reaction buffer containing L-histidine.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with shaking.
-
Monitor the conversion of L-histidine to IPA using HPLC.
-
-
Decarboxylation of IPA to Imidazole-4-acetic acid:
-
After the complete conversion of L-histidine, add hydrogen peroxide (H₂O₂) to the reaction mixture.
-
Incubate until the decarboxylation of IPA to Imidazole-4-acetic acid is complete, as monitored by HPLC.
-
-
Purification:
-
Separate the product from the biocatalyst and other reaction components using centrifugation and subsequent purification techniques like column chromatography.
-
Quantitative Data
| Precursor | Biocatalyst | Product | Yield | Reference |
| 50 mM L-Histidine | E. coli expressing mL-AAD from P. vulgaris | 34.97 mM Imidazole-4-acetic acid | 69.9% | [8] |
Part 2: Biological Synthesis of Indole-3-Acetic Acid (Plant Auxin)
Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a crucial role in virtually every aspect of their growth and development.[11][12] Its biosynthesis is a complex process with multiple pathways.
Biosynthetic Pathways
The biosynthesis of Indole-3-acetic acid in plants can be broadly categorized into tryptophan-dependent and tryptophan-independent pathways.[13][14]
2.1.1 Tryptophan-Dependent Pathways
These pathways utilize the amino acid L-tryptophan as the precursor. Four major routes have been proposed[15]:
-
The Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the main pathway in plants.[11]
-
The Tryptamine (B22526) (TAM) Pathway:
-
Tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase (TDC) .[14]
-
Tryptamine is then oxidized to indole-3-acetaldehyde, which is subsequently converted to Indole-3-acetic acid.
-
-
The Indole-3-Acetamide (B105759) (IAM) Pathway:
-
Tryptophan is converted to indole-3-acetamide by tryptophan-2-monooxygenase .
-
Indole-3-acetamide is then hydrolyzed to Indole-3-acetic acid by an IAM hydrolase .
-
-
The Indole-3-Acetonitrile (B3204565) (IAN) Pathway:
-
Tryptophan is converted to indole-3-acetaldoxime and then to indole-3-acetonitrile.
-
A nitrilase enzyme then converts indole-3-acetonitrile to Indole-3-acetic acid.[17]
-
2.1.2 Tryptophan-Independent Pathway
Plants can also synthesize Indole-3-acetic acid without tryptophan as an intermediate.[13][18][19] This pathway is less understood but is thought to involve an indole-containing precursor other than tryptophan. The enzyme indole (B1671886) synthase (INS) is believed to play a role in this pathway by producing indole from indole-3-glycerol phosphate.[13]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 2: Extraction and Quantification of Endogenous Indole-3-Acetic Acid from Plant Tissue
This protocol is a generalized method for the extraction and quantification of IAA from small amounts of plant tissue.[20][21][22][23]
-
Sample Preparation:
-
Harvest 5-10 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to the frozen tissue. This is crucial for accurate quantification by isotope dilution mass spectrometry.
-
-
Extraction:
-
Homogenize the tissue in a pre-chilled extraction buffer (e.g., 80% methanol) in the dark and at a low temperature (e.g., -20°C).
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification:
-
Perform solid-phase extraction (SPE) to purify the IAA from other plant metabolites. This typically involves passing the supernatant through a series of columns (e.g., C18 and anion exchange).
-
Elute the IAA-containing fraction.
-
-
Derivatization (for GC-MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of IAA is often methylated using diazomethane (B1218177) to increase its volatility.
-
-
Quantification:
-
Analyze the purified and derivatized sample using GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the amount of endogenous IAA by comparing the signal of the endogenous analyte to that of the known amount of the added internal standard.
-
Quantitative Data
The concentration of Indole-3-acetic acid in plant tissues is highly variable depending on the plant species, tissue type, developmental stage, and environmental conditions.
| Plant Tissue | Typical IAA Concentration (ng/g fresh weight) |
| Arabidopsis seedlings | 10 - 50 |
| Tobacco leaves | 20 - 100 |
| Maize coleoptile tips | 100 - 500 |
Note: These are approximate values and can vary significantly.
Conclusion
This technical guide has detailed the biological synthesis of both this compound and Indole-3-acetic acid. While the former is a product of conjugation in mammals with a relatively straightforward synthesis from its precursor, the latter is the result of complex, multi-pathway enzymatic processes in plants. The provided pathways, protocols, and data serve as a comprehensive resource for researchers in drug development and plant sciences. The clarification between the two "IAA" molecules is essential for accurate scientific investigation and application.
References
- 1. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Histidine transaminase - Wikipedia [en.wikipedia.org]
- 4. Histidine transaminase (EC 2.6.1.38) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. optimaldx.com [optimaldx.com]
- 6. Diamine oxidase - Wikipedia [en.wikipedia.org]
- 7. Diamine Oxidase (DAO): Benefits, Dosage, and Safety [healthline.com]
- 8. An efficient biocatalytic synthesis of imidazole-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Auxin Biosynthesis: A Simple Two-Step Pathway Converts Tryptophan to Indole-3-Acetic Acid in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. Auxin Biosynthesis Pathway - Dora Agri-Tech [doraagri.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.biologists.com [journals.biologists.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Tryptophan-independent auxin biosynthesis contributes to early embryogenesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tryptophan-independent Auxin Biosynthesis Contributes to Early Embryogenesis in Arabidopsis----Institute of Genetics and Developmental Biology, Chinese Academy of Sciences [english.genetics.cas.cn]
- 20. Endogenous Auxin Quantification by HPLC [bio-protocol.org]
- 21. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 22. A Simplified Method for Auxin Extraction [authors.library.caltech.edu]
- 23. quora.com [quora.com]
Imidazoleacetic acid Riboside: An Endogenous Modulator of Cellular Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Imidazoleacetic acid riboside (IAA-riboside) is an endogenous metabolite derived from the essential amino acid histidine. Together with its phosphorylated precursor, imidazoleacetic acid ribotide (IAA-RP), it represents a class of signaling molecules that interact with imidazoline (B1206853) receptors, influencing a range of physiological processes. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and functional roles of IAA-riboside, with a focus on its implications for neuroscience and pharmacology. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting this unique metabolite.
Introduction
Imidazole-4-acetic acid riboside (IAA-riboside, also denoted as IAA-R) is a naturally occurring ribonucleoside found in mammalian tissues, including the brain.[1][2] It is the dephosphorylated metabolite of imidazole-4-acetic acid ribotide (IAA-RP), a molecule identified as an endogenous ligand for imidazoline receptors (I-Rs).[1][2] The discovery of these compounds has unveiled a novel signaling system with potential therapeutic relevance in conditions such as hypertension and neurological disorders.[1][3][4] This document serves as a technical resource for scientists investigating the biological significance of IAA-riboside and its potential as a drug target.
Biosynthesis and Metabolism
IAA-riboside originates from the metabolic transformation of histidine. The primary pathway involves the transamination of histidine to form imidazole-4-acetic acid (IAA).[1][2] IAA can also be produced from the oxidation of histamine.[1][2] Subsequently, IAA is conjugated with phosphoribosyl pyrophosphate (PRPP) in an ATP-dependent reaction to yield imidazole-4-acetic acid ribotide (IAA-RP).[1][5] IAA-riboside is then formed by the dephosphorylation of IAA-RP by phosphatases and 5'-nucleotidases.[1][5]
Figure 1: Biosynthetic pathway of this compound.
Quantitative Data
The concentration of these metabolites varies across different tissues. While data for IAA-riboside itself is limited, its precursor, IAA-RP, has been quantified in rat brain tissue.
| Metabolite | Tissue | Species | Concentration | Reference |
| Imidazole-4-acetic acid ribotide (IAA-RP) | Brain | Rat | 1.1 ± 0.6 μg/g | [1] |
| Imidazole-4-acetic acid (IAA) | Perfused Brain | Rat | 100–200 pmol/g | [2] |
Physiological Role and Signaling Pathways
IAA-RP, and by extension its metabolite IAA-riboside, are recognized as endogenous ligands for imidazoline receptors (I-Rs), a class of receptors distinct from adrenergic receptors.[1][2] Three main subclasses of I-Rs have been identified: I₁, I₂, and I₃.[5] IAA-RP primarily acts as an agonist at I₁ and I₃ receptors.[2][6]
I₁ Receptor Signaling: I₁ receptors are implicated in the central regulation of blood pressure.[2] Activation of I₁ receptors in the rostroventrolateral medulla (RVLM) of the brainstem leads to a decrease in sympathetic outflow.[2] Microinjection of IAA-RP into the RVLM has been shown to produce hypertension, suggesting a complex regulatory role.[1][4]
I₃ Receptor Signaling: I₃ receptors are found in pancreatic beta cells and are involved in the regulation of insulin (B600854) secretion.[5][6] IAA-RP potentiates glucose-induced insulin release, an effect that is blocked by I₃ receptor antagonists.[1][6]
Neuronal Signaling: In the central nervous system, IAA-RP modulates synaptic transmission.[3][7] In the hippocampus, it induces a concentration-dependent depression of synaptic transmission at Schaffer collateral-CA1 synapses, an effect mediated by presynaptic I₁ and I₃ receptors.[3][6] IAA-riboside also produces a similar, though smaller and delayed, inhibitory effect.[3][6]
Figure 2: Signaling pathways modulated by IAA-RP.
Experimental Protocols
Identification and Quantification of IAA-ribotide by HPLC
This protocol is adapted from Prell et al. (2004).[1]
Objective: To separate and identify IAA-RP from biological samples.
Materials:
-
Dowex-AG-acetate columns
-
HPLC system
-
Mobile Phase A: 10 mM H₃PO₄, pH 2.85
-
Mobile Phase B: 750 mM KH₂PO₄, pH 4.4
-
Biological extracts (e.g., brain tissue homogenates)
-
Synthetic IAA-RP standard
Procedure:
-
Sample Preparation: Elute biological extracts from Dowex-AG-acetate columns using 1–3 N acetic acid.
-
Equilibration: Equilibrate the prepared samples and the synthetic standard with Mobile Phase A.
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Elute with a gradient of 2.5–62% Mobile Phase B.
-
Monitor absorbance at 220 nm.
-
-
Identification: The retention time of the peak corresponding to IAA-RP in the biological sample should match that of the synthetic standard. Spiking the sample with the standard should result in a proportional increase in the peak area.
Figure 3: Workflow for HPLC-based identification of IAA-RP.
Quantitative ELISA for IAA-RP
This protocol is based on the methods described by Prell et al. (2004).[1]
Objective: To quantify the concentration of IAA-RP in tissue extracts.
Materials:
-
Anti-IAA-RP antibodies (specific for the I-4-AA-RP isomer)
-
IAA-RP standards
-
Tissue extracts
-
ELISA plates and reagents (e.g., secondary antibody conjugated to HRP, substrate)
Procedure:
-
Antibody Specificity: First, confirm the specificity of the anti-IAA-RP antibodies by testing for cross-reactivity against related compounds (e.g., IAA-R, I-5-AA-RP, IAA, purine (B94841) and pyrimidine (B1678525) ribose phosphates).
-
Standard Curve: Prepare a standard curve using known concentrations of synthetic IAA-RP.
-
ELISA:
-
Coat ELISA plates with an appropriate capture antibody or antigen conjugate.
-
Add standards and tissue extracts to the wells.
-
Add the primary anti-IAA-RP antibody.
-
Add the enzyme-linked secondary antibody.
-
Add the substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
-
Quantification: Determine the concentration of IAA-RP in the samples by interpolating their signal on the standard curve.
Radioligand Binding Assay for Imidazoline Receptors
This protocol is a general representation based on methods for studying I₁ receptor binding.[1]
Objective: To determine the binding affinity of IAA-RP and IAA-riboside to imidazoline receptors.
Materials:
-
Tissue homogenates expressing imidazoline receptors (e.g., adrenal medulla for I₁ receptors)
-
Radiolabeled ligand (e.g., [³H]clonidine)
-
Unlabeled ligands for competition (IAA-RP, IAA-riboside)
-
Incubation buffer (e.g., Tris·HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the tissue homogenates with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligands (IAA-RP or IAA-riboside).
-
Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the competition binding data using non-linear regression to determine the inhibition constant (Ki) for each unlabeled ligand.
Implications for Drug Development
The discovery of an endogenous signaling pathway involving IAA-riboside and its precursor opens new avenues for therapeutic intervention.
-
Hypertension: Modulators of I₁ receptors that mimic or antagonize the effects of IAA-RP could represent a novel class of antihypertensive drugs.
-
Metabolic Disorders: Given the role of I₃ receptors in insulin secretion, targeting this pathway could offer new treatments for type 2 diabetes.
-
Neurological and Psychiatric Disorders: The influence of IAA-RP on synaptic transmission suggests that drugs targeting imidazoline receptors could be beneficial in conditions characterized by neuronal hyperexcitability or synaptic dysfunction.
Conclusion
This compound is an integral part of a newly appreciated endogenous signaling system. As the metabolite of the active ligand IAA-RP, its presence and concentration may serve as important biomarkers for the activity of this pathway. Further research into the precise roles of both IAA-RP and IAA-riboside, their transport, and the detailed structure and function of imidazoline receptors will be crucial for translating these fundamental discoveries into novel therapeutic strategies. The experimental frameworks provided in this guide offer a starting point for researchers and drug developers to explore this exciting field.
References
- 1. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
An In-depth Technical Guide on the Enzymatic Conversion of Imidazoleacetic Acid-Ribotide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazoleacetic acid-ribotide (IAA-RP) is a physiologically significant molecule implicated in neurotransmission and cellular signaling. Its enzymatic synthesis from imidazoleacetic acid (IAA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) is a key step in its biological activity. This technical guide provides a comprehensive overview of the enzymatic conversion of IAA to IAA-RP, catalyzed by Imidazoleacetate—phosphoribosyldiphosphate ligase (IPRT). The guide details the enzyme's classification, reaction mechanism, and the broader signaling context of its product, IAA-RP. Furthermore, it presents a detailed, adaptable experimental protocol for the enzyme assay and purification, alongside a summary of the (currently limited) available quantitative data. This document is intended to serve as a foundational resource for researchers investigating the metabolism and signaling roles of IAA-RP, and for professionals in drug development targeting associated pathways.
Introduction
Imidazoleacetic acid-ribotide (IAA-RP) has emerged as a critical endogenous neuromodulator, exerting its effects through imidazoline (B1206853) receptors.[1][2][3] Its formation is a pivotal event, converting the less active precursor, imidazoleacetic acid (IAA), into a potent signaling molecule. The enzymatic conversion is catalyzed by Imidazoleacetate—phosphoribosyldiphosphate ligase, also known as 5-phosphoribosylimidazoleacetate synthetase. This enzyme belongs to the ligase family, specifically those forming carbon-nitrogen bonds, and is classified under EC 6.3.4.8.[2][4][5] The reaction involves the ligation of imidazole-4-acetate and 5-phosphoribosyl diphosphate (B83284), driven by the hydrolysis of ATP.[2][4][5] Understanding the intricacies of this enzymatic conversion is paramount for elucidating the physiological and pathological roles of IAA-RP and for the development of novel therapeutic agents targeting the imidazoline system.
Enzymatic Reaction and Mechanism
The synthesis of IAA-RP is a complex ligation reaction that utilizes the energy derived from ATP hydrolysis.
Enzyme: Imidazoleacetate—phosphoribosyldiphosphate ligase (IPRT) EC Number: 6.3.4.8[2][4][5] Reaction: ATP + imidazole-4-acetate + 5-phosphoribosyl diphosphate + H₂O ⇌ ADP + phosphate (B84403) + 1-(5-phosphoribosyl)imidazole-4-acetate + diphosphate[4][5]
The reaction proceeds by the transfer of the phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the N-1 position of the imidazole (B134444) ring of imidazoleacetic acid.[6] This process is energetically coupled to the hydrolysis of ATP to ADP and inorganic phosphate, which drives the reaction forward.
Signaling Pathway of Imidazoleacetic Acid-Ribotide
IAA-RP functions as an endogenous agonist at imidazoline receptors (I-Rs), which are involved in the central regulation of blood pressure and other neurological processes.[1][2][3] The signaling cascade initiated by IAA-RP binding to I-Rs, particularly the I₁ subtype, is believed to involve the modulation of downstream effector systems, leading to a decrease in sympathetic outflow.
References
- 1. ACTION AND METABOLISM OF THYROID HORMONES AND IODINE-DONATING SUBSTANCES. II. SITE OF ACTION IN THE RESPIRATORY CHAIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudouridylate Synthetase of Escherichia coli: a Catabolite-Repressible Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enzyme-database.org [enzyme-database.org]
- 5. KEGG ENZYME: 6.3.4.8 [genome.jp]
- 6. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Phosphatases in the Formation of Imidazoleacetic Acid Riboside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazoleacetic acid riboside (IAA-R) is the dephosphorylated metabolite of imidazoleacetic acid ribotide (IAA-RP), a putative neurotransmitter and modulator of imidazoline (B1206853) receptors with significant implications for physiological processes, including blood pressure regulation. The conversion of IAA-RP to IAA-R is a critical step in its metabolism and is catalyzed by a class of enzymes known as phosphatases. This technical guide provides an in-depth exploration of the role of these enzymes in the formation of IAA-R, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biochemical pathways. Understanding the kinetics and regulation of this dephosphorylation event is paramount for researchers in neuroscience and pharmacology, as well as for professionals engaged in the development of novel therapeutics targeting the imidazoline system.
Introduction
Imidazoleacetic acid ribotide (IAA-RP) has been identified as an endogenous ligand for imidazoline receptors, playing a role in various central nervous system functions.[1][2][3] Its biological activity is tightly regulated by its metabolic conversion to this compound (IAA-R). This conversion is facilitated by the enzymatic removal of a phosphate (B84403) group, a reaction catalyzed by phosphatases.[2][4][5] Several types of phosphatases, including alkaline phosphatase, acid phosphatase, and ecto-5'-nucleotidases (a type of apyrase), are implicated in this process.[2][5] Preliminary in vitro studies suggest a hierarchy of activity, with alkaline phosphatase exhibiting the highest rate of dephosphorylation of IAA-RP, followed by acid phosphatase and then 5'-ecto-nucleotidase. The precise regulation of IAA-RP levels through dephosphorylation is crucial for modulating its signaling effects.
Quantitative Data on Phosphatase Activity
While specific kinetic data for the dephosphorylation of imidazoleacetic acid ribotide (IAA-RP) by various phosphatases are not extensively available in the current literature, we can draw comparisons from studies on analogous nucleotide and phosphate ester substrates. The following tables summarize representative kinetic parameters for alkaline phosphatase, acid phosphatase, and apyrase acting on different substrates. This data provides a valuable reference for understanding the general enzymatic efficiency of these phosphatases.
Table 1: Kinetic Parameters of Alkaline Phosphatase with Various Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Reference |
| p-Nitrophenyl phosphate | Calf Intestine | 40 ± 3 | 72.8 ± 1.2 | ~8.2 | [6] |
| p-Nitrophenyl phosphate | Calf Intestine | 760 | 3.12 (µmoles/min/unit) | 11.0 (Tris-HCl) | [7] |
| p-Nitrophenyl phosphate | E. coli | 29 | 0.0254 (mM/min) | 9.0 | [8] |
Table 2: Kinetic Parameters of Acid Phosphatase with Various Substrates
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |
| Pyridoxal (B1214274) 5'-phosphate | Tobacco Plants | 0.24 | 2.76 | 5.5 | [9] |
| p-Nitrophenyl phosphate | Pseudomonas sp. | 0.34 - 0.49 | 0.0097 - 0.019 (M/s) | 4.0 - 8.0 | [10] |
Table 3: Specific Activity of Apyrase with Nucleotide Substrates
| Substrate | Enzyme Source | Specific Activity (units/mg) | Optimal pH | Reference |
| ATP | Recombinant E. coli | 3,000 | 6.5 | [1] |
| ATP | Poplar | >7000 (µM Pi/min/mg) | Not specified | [11] |
Note: The kinetic parameters presented are for the specified substrates and may not directly reflect the values for imidazoleacetic acid ribotide. This data is intended to provide a comparative context for the enzymatic activities of these phosphatases.
Signaling Pathways and Experimental Workflows
The conversion of IAA-RP to IAA-R is a key metabolic step that terminates the signaling of IAA-RP at imidazoline receptors. This process is crucial for maintaining homeostasis in physiological systems regulated by this pathway, such as the vestibulo-sympathetic reflex involved in blood pressure control.
References
- 1. neb.com [neb.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Characterization of an acid phosphatase responsible for hydrolysis of pyridoxal 5'-phosphate in tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermotolerant class A acid phosphatase active across broad pH range and diverse substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances Clarifying the Structure and Function of Plant Apyrases (Nucleoside Triphosphate Diphosphohydrolases) - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Imidazoleacetic Acid Riboside and its Precursor in Central Nervous System Function
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Imidazoleacetic acid riboside (IAA-R) and its phosphorylated precursor, imidazoleacetic acid-ribotide (IAA-RP), are endogenous molecules increasingly recognized for their neuromodulatory roles within the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, distribution, and function of these compounds, with a particular focus on the activity of IAA-RP as an endogenous agonist at imidazoline (B1206853) receptors. We present key quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and therapeutic development in this area.
Introduction
The discovery of endogenous ligands for imidazoline receptors has opened new avenues for understanding neuronal signaling and developing novel therapeutics. Imidazole-4-acetic acid-ribotide (IAA-RP) has been identified as a key putative neurotransmitter or neuromodulator in the mammalian brain.[1][2] It is synthesized from histidine and acts as an agonist at both imidazoline (I) and α2-adrenergic receptors (α2-ARs).[2] Its dephosphorylated metabolite, imidazole-4-acetic acid riboside (IAA-R), also exhibits biological activity, albeit to a lesser extent.[3][4] This guide will delve into the core aspects of IAA-RP and IAA-R function in the CNS.
Biosynthesis and Metabolism
The primary pathway for the synthesis of IAA-RP in the CNS begins with the amino acid L-histidine.[5] Histidine undergoes transamination to form imidazoleacetic acid (IAA).[1] IAA is then ribosylated in a unique ATP-dependent reaction to form imidazole-4-acetic acid-ribotide (IAA-RP).[2] Subsequently, IAA-RP can be dephosphorylated by phosphatases and 5'-nucleotidases to yield its metabolite, imidazole-4-acetic acid riboside (IAA-R).[1][4]
References
- 1. pnas.org [pnas.org]
- 2. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
Imidazoleacetic Acid Riboside: An In-depth Technical Guide on a Key Histamine Metabolism Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazoleacetic acid riboside (IAA-R) is a significant, yet often overlooked, product of histamine (B1213489) metabolism. While the primary pathways of histamine degradation via methylation and oxidative deamination are well-established, the subsequent formation of imidazoleacetic acid (IAA) and its ribosylated derivatives, imidazoleacetic acid ribotide (IAA-RP) and IAA-R, represents a crucial branch of this metabolic network. Notably, IAA-RP has emerged as an endogenous ligand for imidazoline (B1206853) receptors, implicating this pathway in a range of physiological processes, including neurotransmission and cardiovascular regulation. This technical guide provides a comprehensive overview of the biosynthesis of IAA-R, detailed experimental protocols for its quantification, a summary of available quantitative data, and a depiction of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Histamine, a biogenic amine derived from the amino acid histidine, plays a pivotal role in numerous physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission[1]. The biological actions of histamine are terminated through two primary metabolic pathways: methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO)[2]. The oxidative pathway leads to the formation of imidazoleacetic acid (IAA), a precursor to the ribosylated metabolites, imidazoleacetic acid ribotide (IAA-RP) and its dephosphorylated product, this compound (IAA-R)[1][2].
While IAA itself is known to act as a GABAA receptor agonist, the discovery of IAA-RP as an endogenous ligand for imidazoline receptors (I-Rs) has opened new avenues of research into the broader physiological significance of this metabolic route[1][3]. IAA-R, as the terminal, dephosphorylated metabolite of IAA-RP, is a key component of this pathway and its quantification can provide valuable insights into histamine metabolism and the activity of the imidazoline receptor system.
Histamine Metabolism and the Formation of this compound
The metabolic journey from histamine to this compound involves a series of enzymatic steps. Understanding this pathway is crucial for interpreting the physiological and pathological relevance of IAA-R levels.
The Two Major Pathways of Histamine Metabolism
Histamine is metabolized by two main enzymatic pathways, the localization of which dictates the primary route of degradation.
-
Methylation Pathway: In the central nervous system, histamine is primarily methylated by histamine-N-methyltransferase (HNMT) to form tele-methylhistamine[2][4]. This is then further metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to tele-methylimidazoleacetic acid (t-MIAA)[1][2].
-
Oxidative Deamination Pathway: In peripheral tissues, histamine is predominantly metabolized by diamine oxidase (DAO) , which catalyzes the oxidative deamination of histamine to form imidazoleacetaldehyde[1][5]. This intermediate is rapidly converted to imidazoleacetic acid (IAA) by an aldehyde dehydrogenase[1].
Biosynthesis of this compound
Imidazoleacetic acid serves as the substrate for the synthesis of its ribosylated derivatives.
-
Formation of Imidazoleacetic Acid Ribotide (IAA-RP): IAA is conjugated with 5-phosphoribosyl-1-pyrophosphate (PRPP) in an ATP-dependent reaction catalyzed by imidazoleacetic acid 5'-phosphoribosyl transferase (IAPT) to produce imidazoleacetic acid ribotide (IAA-RP)[6][7].
-
Formation of this compound (IAA-R): IAA-RP is subsequently dephosphorylated by phosphatases and 5'-ectonucleotidases to yield This compound (IAA-R) [1][3][8].
The following diagram illustrates the histamine metabolism pathway leading to the formation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Buy this compound | 29605-99-0 [smolecule.com]
- 7. enzyme-database.org [enzyme-database.org]
- 8. scispace.com [scispace.com]
Tissue Distribution of Imidazoleacetic Acid Riboside in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tissue distribution of imidazoleacetic acid riboside (IAA-R) in rats. It is designed to be a valuable resource for researchers and professionals involved in drug development and related scientific fields. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes relevant biological pathways and workflows.
Introduction
This compound is the dephosphorylated metabolite of imidazoleacetic acid-ribotide (IAA-RP). IAA-RP is a putative neurotransmitter or neuromodulator in the mammalian brain.[1] The formation of imidazoleacetic acid (IAA), the precursor to IAA-R, can occur through the transamination of histidine or the oxidation of histamine.[1][2] In the central nervous system, the primary pathway is believed to be the transamination of histidine.[2] IAA is subsequently ribosylated to form IAA-RP, which is then dephosphorylated to yield IAA-R.[1][2] Understanding the tissue distribution of IAA-R is crucial for elucidating its physiological roles and potential as a therapeutic target.
Quantitative Tissue Distribution
The following tables summarize the quantitative data on the levels of imidazoleacetic acid (ImAA) and its conjugate (ImAA-C), which is primarily composed of this compound, in various tissues of normal adult male Wistar rats.
Table 1: Endogenous Levels of Imidazoleacetic Acid (ImAA) and its Conjugate (ImAA-C) in Rat Tissues
| Tissue | ImAA (nmol/g wet weight) | ImAA-C (nmol/g wet weight) |
| Brain | 0.23 ± 0.02 | 0.15 ± 0.01 |
| Heart | 0.10 ± 0.01 | 0.08 ± 0.01 |
| Lung | 0.18 ± 0.01 | 0.10 ± 0.01 |
| Liver | 0.55 ± 0.04 | 0.25 ± 0.02 |
| Kidney | 1.25 ± 0.08 | 0.85 ± 0.05 |
| Spleen | 0.15 ± 0.01 | 0.09 ± 0.01 |
| Stomach | 0.30 ± 0.02 | 0.12 ± 0.01 |
| Intestine | 0.28 ± 0.02 | 0.11 ± 0.01 |
| Muscle | 0.08 ± 0.01 | 0.05 ± 0.01 |
Data presented as mean ± s.e.mean for 5 rats.
Table 2: Endogenous Levels of Imidazoleacetic Acid (ImAA) and its Conjugate (ImAA-C) in Rat Serum and Urine
| Sample | ImAA | ImAA-C |
| Serum (nmol/ml) | 0.08 ± 0.01 | 0.06 ± 0.01 |
| Urine (µmol/day) | 0.15 ± 0.02 | 1.20 ± 0.15 |
Data presented as mean ± s.e.mean for 5 rats.
Experimental Protocols
The data presented in this guide were primarily derived from studies employing specific and sensitive analytical methods. The following is a detailed description of the key experimental protocols used in the cited literature.
Animal Model
-
Species: Male Wistar rats
-
Weight: 200-250 g
-
Housing: Housed in a controlled environment with a standard diet and water ad libitum.
Tissue and Sample Collection
-
Rats were sacrificed by decapitation.
-
Tissues (brain, heart, lung, liver, kidney, spleen, stomach, intestine, and muscle) were rapidly excised, weighed, and immediately frozen in liquid nitrogen.
-
Blood was collected, and serum was separated by centrifugation.
-
For urine collection, rats were housed in metabolic cages for 24 hours.
Sample Preparation and Extraction
-
Frozen tissues were homogenized in 5 volumes of 0.4 M perchloric acid.
-
The homogenates were centrifuged at 10,000 g for 15 minutes at 4°C.
-
The resulting supernatants were collected for analysis.
-
Serum and urine samples were deproteinized with an equal volume of 0.8 M perchloric acid and centrifuged.
Analytical Method: Enzymatic Assay for Imidazoleacetic Acid and its Conjugate
A sensitive enzymatic method was employed for the quantification of ImAA and ImAA-C.
-
Measurement of ImAA:
-
The assay is based on the enzymatic conversion of ImAA, which is measured by a corresponding change in NADH concentration.
-
The reaction mixture contained potassium phosphate (B84403) buffer, NADH, and imidazoleacetate monooxygenase.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was measured spectrophotometrically to determine the concentration of ImAA.
-
-
Measurement of ImAA-C (this compound):
-
To measure the conjugated form, the tissue extracts were first subjected to acid hydrolysis to convert ImAA-C to free ImAA.
-
The samples were heated in 1 M HCl at 100°C for 10 minutes.
-
After hydrolysis, the samples were neutralized and assayed for total ImAA using the same enzymatic method described above.
-
The concentration of ImAA-C was calculated by subtracting the concentration of free ImAA from the total ImAA concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and the experimental workflow for its quantification in rat tissues.
References
- 1. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
Imidazoleacetic Acid Riboside and its Interaction with Imidazoline Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between imidazoleacetic acid riboside (IAA-riboside) and its phosphorylated form, imidazoleacetic acid ribotide (IAA-RP), with imidazoline (B1206853) receptors. It consolidates key findings on binding affinities, functional outcomes, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate the replication and extension of these findings.
Introduction to this compound and Imidazoline Receptors
Imidazoleacetic acid-ribotide (IAA-RP) is an endogenous molecule identified in mammalian tissues, including the brain, that acts as a ligand for imidazoline receptors (I-Rs).[1][2][3] Its dephosphorylated metabolite is imidazoleacetic acid-riboside (IAA-R).[1][2][4] Imidazoline receptors are a family of non-adrenergic receptors that are involved in a variety of physiological processes, including the regulation of blood pressure, insulin (B600854) secretion, and neurotransmission.[3][5][6] There are three main classes of imidazoline receptors: I1, I2, and I3.[3][6][7]
IAA-RP has been shown to interact with I1 and I3 receptors, leading to downstream physiological effects.[1][4] This guide will explore these interactions in detail, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the interaction of imidazoleacetic acid ribotide and riboside with imidazoline receptors.
Table 1: Binding Affinities of Imidazoleacetic Acid Ribotide (IAA-RP) and this compound (IAA-R) to Imidazoline Receptors
| Compound | Receptor Subtype | Tissue/Cell Line | Binding Assay Ligand | Ki (Inhibition Constant) | Reference |
| IAA-RP | I1 | Bovine Adrenal Medulla | [3H]clonidine | 13 ± 2 µM | [3] |
| IAA-R | I1 | Bovine Adrenal Medulla | [3H]clonidine | 24 ± 5 µM | [3] |
| IAA-RP | I-R (and α2-receptors) | Bovine Rostroventrolateral Medulla (RVLM) | p-[125I]iodoclonidine | High affinity: 100 ± 19 nM; Low affinity: 60 ± 48 µM | [3] |
Table 2: Functional Effects of Imidazoleacetic Acid Ribotide (IAA-RP) and this compound (IAA-R)
| Functional Assay | Compound (Concentration) | Effect | Antagonist (Concentration) that Blocks Effect | Reference |
| Synaptic Transmission (fEPSP slope) in rat hippocampal slices | IAA-RP (10 µM) | Reduction to 51.2 ± 5.7% of baseline | Efaroxan (50 µM), KU-14R (partial) | [1][4][8] |
| Synaptic Transmission (fEPSP slope) in rat hippocampal slices | IAA-R (10 µM) | Reduction to 65.9 ± 3.8% of baseline | Not specified | [1][4] |
| [3H]Arachidonic Acid Release from PC12 cells | IAA-RP (10 µM) | 68 ± 29% increase | Efaroxan (10 µM) | [3][9] |
| Insulin Release from rat pancreatic islets | IAA-RP (1 µM) | Potentiation of glucose-stimulated insulin secretion | Efaroxan (100 µM) | [9] |
| Blood Pressure | Microinjection of IAA-RP into the RVLM | Hypertension | Not specified | [3][9] |
| Blood Pressure | Intracerebroventricular administration of Imidazoleacetic acid (IAA) | Hypotension | Bicuculline methiodide (15 µg/kg) | [10] |
Signaling Pathways
The interaction of IAA-RP with imidazoline receptors triggers specific downstream signaling cascades. The following diagrams illustrate these pathways.
Caption: Signaling pathway for IAA-RP-induced synaptic depression.
Caption: IAA-RP-mediated potentiation of insulin secretion in pancreatic β-cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Imidazoline Receptor Binding Assay
Objective: To determine the binding affinity of imidazoleacetic acid ribotide (IAA-RP) and its analogues to imidazoline receptors.
Materials:
-
Bovine adrenal medulla or rostroventrolateral medulla (RVLM) membranes.[3]
-
Tris buffer (5 mM, pH 7.7) containing EDTA, EGTA, and MgCl2 (all 500 µM).[3]
-
Radioligand: [3H]clonidine or p-[125I]iodoclonidine.[3]
-
Competitors: Imidazoleacetic acid ribotide (IAA-RP), this compound (IAA-R).
-
For discriminating I-Rs from α2-receptors: (–)epinephrine (100 µM) or cimetidine (B194882) (10 µM).[3]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare membrane suspensions from the chosen tissue in Tris buffer.[3]
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the competitor (e.g., IAA-RP).
-
For assays in tissues containing both I-Rs and α2-receptors (like RVLM), perform parallel experiments in the presence of a masking agent. To measure binding to I-Rs, mask α2-receptors with epinephrine. To measure binding to α2-receptors, mask I-Rs with cimetidine.[3]
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).
Caption: Experimental workflow for imidazoline receptor binding assay.
In Vitro Insulin Secretion Assay
Objective: To assess the effect of imidazoleacetic acid ribotide on glucose-stimulated insulin secretion from pancreatic islets.
Materials:
-
Isolated rat pancreatic islets.
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with appropriate glucose concentrations.
-
Imidazoleacetic acid ribotide (IAA-RP).
-
Secretagogues (e.g., glucose) and antagonists (e.g., efaroxan).
-
Insulin radioimmunoassay (RIA) or ELISA kit.
Procedure:
-
Isolate pancreatic islets from rats using collagenase digestion.
-
Pre-incubate the islets in KRBB with a low glucose concentration (e.g., 2.8 mM) to establish a basal secretion rate.[11]
-
Incubate groups of islets with varying concentrations of glucose (e.g., 4, 6, and 20 mM) in the presence or absence of IAA-RP.[9]
-
To investigate the receptor involvement, co-incubate with an appropriate antagonist like efaroxan.[9]
-
After the incubation period, collect the supernatant.
-
Measure the insulin concentration in the supernatant using an insulin RIA or ELISA kit.
-
Normalize the insulin secretion to the islet number or protein content.
Blood Pressure Measurement in Animal Models
Objective: To evaluate the in vivo effect of centrally administered imidazoleacetic acid ribotide on blood pressure.
Materials:
-
Anesthetized rats or mice.
-
Stereotaxic apparatus for intracerebroventricular or RVLM microinjections.
-
Imidazoleacetic acid ribotide (IAA-RP) solution.
-
Blood pressure transducer and recording system.
-
Catheters for arterial cannulation.
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region (e.g., lateral ventricle for intracerebroventricular injection or the RVLM).
-
Insert a microinjection cannula into the target region.
-
Cannulate the femoral or carotid artery and connect the catheter to a pressure transducer to record arterial blood pressure.[12][13]
-
After a stable baseline blood pressure is established, microinject a small volume of the IAA-RP solution.
-
Continuously monitor and record blood pressure and heart rate before, during, and after the injection.
-
Data can also be collected using non-invasive tail-cuff plethysmography.[12][14]
Conclusion
Imidazoleacetic acid ribotide is an important endogenous signaling molecule that modulates key physiological functions through its interaction with imidazoline receptors. Its ability to influence synaptic transmission, insulin secretion, and blood pressure highlights the therapeutic potential of targeting the imidazoline receptor system. The data and protocols presented in this guide offer a comprehensive resource for researchers in pharmacology, neuroscience, and drug development to further explore the roles of this compound and its derivatives.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoline receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoline Receptors | Other Pharmacology | Tocris Bioscience [tocris.com]
- 8. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductions in blood pressure, heart rate and renal sympathetic nervous discharge after imidazole-4-acetic acid: mediation through central gamma-aminobutyric acid (GABA) receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kentscientific.com [kentscientific.com]
- 13. Measuring blood pressure in small laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
A Technical Guide to the Structural Characterization of Imidazoleacetic Acid Riboside
Introduction
Imidazoleacetic acid riboside (IAA-R) is an endogenous imidazole (B134444) ribonucleoside found in mammalian tissues.[1][2] As a metabolite of histidine, it plays a role in various biological processes and is recognized as a potential neurotransmitter or neuromodulator in the central nervous system.[1][3] Its precursor, imidazoleacetic acid-ribotide (IAA-RP), is an endogenous ligand for imidazoline (B1206853) receptors, implicating IAA-R in the central regulation of functions like blood pressure.[1][4] This technical guide provides a comprehensive overview of the structural characterization of this compound, presenting key data, experimental protocols, and relevant biochemical pathways for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is an organic compound featuring a ribosyl group N-linked to an imidazoleacetic acid moiety.[3][5] The endogenously identified isomer is specifically imidazole-4-acetic acid-riboside.[1][4][6] Its core chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid[3] |
| Synonyms | IAA-R, Ribosylimidazole-4-acetic acid, (1-Ribosylimidazole)-4-acetic acid[3][5] |
| CAS Number | 29605-99-0[2][3] |
| Molecular Formula | C₁₀H₁₄N₂O₆[3][7] |
| Molecular Weight | 258.23 g/mol [3] |
| Monoisotopic Mass | 258.08517 Da[7] |
| Canonical SMILES | C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O[3] |
| InChI Key | AHPWEWASPTZMEK-PEBGCTIMSA-N[3] |
| Predicted XLogP | -2.1[7] |
| Hydrogen Bond Donors | 4[8] |
| Hydrogen Bond Acceptors | 7[8] |
Spectroscopic and Analytical Data
The structural elucidation of this compound relies on standard analytical techniques, primarily mass spectrometry.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for identifying and quantifying IAA-R in biological matrices. Gas chromatography-mass spectrometry (GC/MS) has been successfully used to confirm its presence in rat brain and cerebrospinal fluid.[1] High-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) is employed for separation and sensitive detection.[1][4]
Predicted collision cross-section (CCS) values provide an additional parameter for compound identification in ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 259.09245 | 154.3 |
| [M+Na]⁺ | 281.07439 | 161.2 |
| [M-H]⁻ | 257.07789 | 154.6 |
| [M+NH₄]⁺ | 276.11899 | 167.9 |
| [M+K]⁺ | 297.04833 | 159.9 |
| [M+H-H₂O]⁺ | 241.08243 | 148.3 |
| Data sourced from PubChem CID 440569.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
No public records of the single-crystal X-ray diffraction data for this compound were identified. This data would be invaluable for definitively confirming its three-dimensional structure and intramolecular interactions.
Biological Context and Synthesis
Biosynthetic Pathway
This compound is a downstream metabolite of the amino acid histidine. The primary pathway in the central nervous system involves the transamination of histidine to form imidazoleacetic acid (IAA).[1] IAA is then conjugated with phosphoribosyl-pyrophosphate in an ATP-dependent reaction to produce imidazoleacetic acid-ribotide (IAA-RP).[1] Finally, IAA-R is formed through the dephosphorylation of IAA-RP by phosphatases.[1][3]
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound | 29605-99-0 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound this compound (FDB022964) - FooDB [foodb.ca]
- 6. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C10H14N2O6) [pubchemlite.lcsb.uni.lu]
- 8. This compound|lookchem [lookchem.com]
A Comprehensive Technical Guide to the Chemical Properties of Ribosylimidazole-4-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosylimidazole-4-acetic acid, also known as imidazoleacetic acid riboside (IAA-R), is an endogenous metabolite found in various mammalian tissues, including the brain.[1] It belongs to the class of imidazole (B134444) ribonucleosides and ribonucleotides. This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and biological significance of ribosylimidazole-4-acetic acid, with a focus on its role as a ligand for imidazoline (B1206853) receptors. While experimental data for some properties of this specific compound are limited, this guide consolidates available predicted data and relevant experimental information for closely related compounds to offer a comprehensive resource for researchers.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Ribosylimidazole-4-acetic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₆ | [2] |
| Molecular Weight | 258.23 g/mol | [3] |
| IUPAC Name | 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid | [4] |
| CAS Number | 29605-99-0 | [3] |
| Physical Description | Solid (Predicted) | [4] |
| Melting Point | Not Available (Experimental) 218-222 °C (for 4-Imidazoleacetic acid HCl) | |
| Boiling Point | 676.9 °C at 760 mmHg (Predicted) | [2] |
| Water Solubility | 27 g/L (Predicted) 100 mg/mL (for 4-Imidazoleacetic acid HCl) | |
| pKa (Strongest Acidic) | 3.4 (Predicted) | |
| pKa (Strongest Basic) | 6.16 (Predicted) | |
| LogP | -2.1 (Predicted) | [4] |
| Hydrogen Bond Donor Count | 4 | [4] |
| Hydrogen Bond Acceptor Count | 7 | [4] |
| Rotatable Bond Count | 4 | [4] |
Synthesis
The synthesis of 1-β-D-ribofuranosyl-4(5)-glyoxalinylacetic acid, a historical name for ribosylimidazole-4-acetic acid, was first reported by Baddiley, Buchanan, Hayes, and Smith in 1958. While the full experimental details from this publication are not readily accessible, the general approach to nucleoside synthesis involves the condensation of a protected ribose derivative with the imidazole heterocycle, followed by deprotection steps.
A more recent biocatalytic method has been developed for the synthesis of the related compound, imidazole-4-acetic acid (IAA), from L-histidine. This environmentally friendly approach utilizes an E. coli whole-cell biocatalyst expressing L-amino acid deaminase, followed by decarboxylation with H₂O₂. While this method does not directly produce the ribosylated form, it highlights a modern approach to synthesizing the core imidazoleacetic acid structure.
Stability
Detailed experimental stability studies on ribosylimidazole-4-acetic acid under various pH and temperature conditions are not extensively reported. However, as a ribonucleoside, it is expected to be susceptible to hydrolysis under strongly acidic or basic conditions, which can cleave the glycosidic bond between the ribose sugar and the imidazole ring. For optimal stability, it is recommended to store the compound in a solid, dry form at low temperatures. Aqueous solutions should be freshly prepared, and the pH should be maintained near neutral if prolonged storage is necessary.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
An HPLC method, adapted from the analysis of the related compound imidazoleacetic acid-ribotide (IAA-RP), can be utilized for the quantification of ribosylimidazole-4-acetic acid.[1]
Objective: To separate and quantify ribosylimidazole-4-acetic acid in biological samples or reaction mixtures.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Ribosylimidazole-4-acetic acid standard
Mobile Phase Preparation:
-
A typical mobile phase could consist of a gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or 0.1% formic acid in water). The gradient can be optimized to achieve the best separation from other components in the sample matrix.
Sample Preparation:
-
Solid Samples: Dissolve a known weight of the sample in the mobile phase or a suitable solvent.
-
Biological Fluids (e.g., plasma, urine): Perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant can then be diluted and injected. Solid-phase extraction (SPE) may be necessary for cleaner samples and pre-concentration.
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution, for example:
-
0-5 min: 5% Acetonitrile
-
5-20 min: Gradient to 50% Acetonitrile
-
20-25 min: Hold at 50% Acetonitrile
-
25-30 min: Return to 5% Acetonitrile and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 210-220 nm, to be optimized based on the UV spectrum of the compound.
-
Injection Volume: 10-20 µL
Quantification:
-
Generate a standard curve by injecting known concentrations of the ribosylimidazole-4-acetic acid standard.
-
The concentration of the analyte in the samples can be determined by comparing the peak area to the standard curve.
Biological Significance and Signaling Pathways
Ribosylimidazole-4-acetic acid is the metabolic product of imidazoleacetic acid-ribotide (IAA-RP), which is formed from the ribosylation of imidazole-4-acetic acid (IAA).[1] IAA itself is a metabolite of histamine.[1]
Metabolic pathway of Ribosylimidazole-4-acetic acid. (Within 100 characters)
Ribosylimidazole-4-acetic acid and its precursor, IAA-RP, are endogenous ligands for imidazoline receptors, particularly the I₁ subtype.[1][5] These receptors are involved in the regulation of blood pressure and other physiological processes.[6] The activation of I₁-imidazoline receptors does not follow the conventional G-protein coupled receptor (GPCR) signaling pathways involving adenylyl or guanylyl cyclases.[5] Instead, it is coupled to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.[5]
References
- 1. Insights into the Promising Prospect of G Protein and GPCR-Mediated Signaling in Neuropathophysiology and Its Therapeutic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C10H14N2O6 | CID 440569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H14N2O6 | CID 440569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]
The Physiological Role of the Auxin Receptor System: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the core auxin receptor system, a cornerstone of plant physiology. It details the molecular signaling pathway, summarizes key quantitative data, and provides detailed protocols for essential experimental methodologies. The information presented is intended to serve as a comprehensive resource for researchers investigating plant development and for professionals in drug discovery seeking to modulate plant growth pathways.
The Core Auxin Signaling Pathway
Indole-3-acetic acid (IAA), the most abundant natural auxin, governs a vast array of developmental processes in plants. Its action is primarily mediated through a nuclear signaling pathway that offers a rapid and versatile mechanism for controlling gene expression. The core of this pathway consists of three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, which function as auxin co-receptors; the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors; and the AUXIN RESPONSE FACTOR (ARF) transcription factors.
The pathway operates as a molecular switch, toggling between states of transcriptional repression and activation based on intracellular auxin concentrations.
-
In the absence or at low levels of auxin , Aux/IAA proteins bind to ARF transcription factors. This interaction prevents the ARFs from regulating their target genes. Furthermore, Aux/IAA proteins recruit co-repressors of the TOPLESS (TPL) family, which in turn engage histone deacetylases to maintain a condensed, transcriptionally repressed chromatin state.[1][2][3]
-
In the presence of auxin , the hormone acts as a "molecular glue," promoting and stabilizing the interaction between the TIR1/AFB proteins and a conserved degron motif (Domain II) on the Aux/IAA proteins.[3] TIR1/AFB proteins are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The auxin-induced binding targets the Aux/IAA repressor for polyubiquitination and subsequent degradation by the 26S proteasome.[4] The removal of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the expression of auxin-responsive genes, thereby initiating a physiological response.[4]
References
An In-depth Technical Guide to Imidazoleacetic Acid Riboside and its Precursor in Neuronal Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazoleacetic acid riboside (IAA-R) and its phosphorylated precursor, imidazole-4-acetic acid-ribotide (IAA-RP), are endogenous molecules implicated in significant neuronal signaling pathways within the mammalian central nervous system (CNS). While IAA-R is the dephosphorylated metabolite, the primary signaling functions are attributed to IAA-RP, which acts as a putative neurotransmitter and an endogenous agonist at imidazoline (B1206853) receptors (I-Rs). This technical guide provides a comprehensive overview of the biochemistry, signaling mechanisms, and physiological roles of these compounds. It details their metabolic relationship with histamine (B1213489) and histidine, their interaction with imidazoline and GABAergic systems, and their influence on synaptic transmission and autonomic regulation. This document synthesizes quantitative data, outlines key experimental methodologies, and presents visual diagrams of the relevant biochemical and signaling pathways to facilitate advanced research and drug development.
Introduction
Imidazole-4-acetic acid-ribotide (IAA-RP) and its metabolite, this compound (IAA-R), are recently identified players in the complex landscape of neurochemical signaling[1][2]. IAA-RP has been identified as an endogenous ligand for imidazoline receptors (I-Rs), a class of receptors involved in diverse physiological processes, including the central regulation of blood pressure and modulation of neurotransmitter release[1][3]. Found in neurons throughout the rat central nervous system, IAA-RP is particularly concentrated in brain regions associated with autonomic control, such as the rostral ventrolateral medulla (RVLM)[1][3][4]. Its precursor, imidazoleacetic acid (IAA), is a known agonist of GABA-A receptors, suggesting a novel intersection between the histaminergic, GABAergic, and imidazoline signaling systems[5][6][7]. Understanding the synthesis, metabolism, and function of these molecules is critical for elucidating their roles in neural circuits and their potential as therapeutic targets.
Biochemistry and Metabolism
The synthesis of IAA-R is intrinsically linked to the metabolism of both histidine and histamine. The primary pathway in the CNS involves the formation of its precursor, IAA-RP.
Synthesis Pathway:
-
Formation of Imidazoleacetic Acid (IAA): In the mammalian brain, IAA is primarily derived from the transamination of L-histidine[3][8]. An alternative, less prominent pathway in the CNS is the oxidation of histamine[5][6]. While histamine is typically inactivated via methylation by histamine N-methyltransferase (HNMT) in the brain, inhibition of this enzyme can promote the oxidative pathway, leading to increased IAA formation[6][7][9][10].
-
Ribosylation to form IAA-RP: IAA is conjugated with phosphoribosyl-pyrophosphate (PRPP) in an ATP-dependent reaction to form imidazole-4-acetic acid-ribotide (IAA-RP)[3][8]. This reaction is a rare mechanism in mammals where ATP serves as an energy source rather than a direct substrate[3].
-
Dephosphorylation to form IAA-R: IAA-RP is rapidly metabolized via dephosphorylation by phosphatases and ecto-5′-nucleotidases to yield its terminal metabolite, this compound (IAA-R)[1][3]. IAA-R generally exhibits far less biological activity than its phosphorylated precursor, IAA-RP[1].
The diagram below illustrates the metabolic pathways leading to the formation of IAA-R.
Caption: Metabolic synthesis pathway of IAA-RP and its metabolite IAA-R.
Role in Neuronal Signaling Pathways
The primary signaling role of this metabolic axis is carried out by IAA-RP, which functions as an endogenous agonist at imidazoline receptors. Its precursor, IAA, also contributes to neuronal modulation through the GABAergic system.
Imidazoline Receptor Signaling (IAA-RP)
IAA-RP is a putative neurotransmitter that acts on I₁ and I₃ imidazoline receptors[1]. This interaction has been shown to modulate synaptic activity, particularly in the hippocampus and brainstem.
-
Presynaptic Inhibition: In the hippocampus, bath-applied IAA-RP induces a concentration-dependent depression of excitatory synaptic transmission at Schaffer collateral-CA1 synapses[11][12]. This effect is characterized by a decrease in the frequency of miniature excitatory postsynaptic currents (mEPSCs) and an increase in paired-pulse facilitation (PPF), suggesting a primarily presynaptic mechanism of action[8][12]. By activating presynaptic I-Rs, IAA-RP likely reduces the probability of glutamate (B1630785) release from axon terminals.
-
Autonomic Regulation: IAA-RP is densely localized in brainstem nuclei critical for blood pressure regulation, including the RVLM and the nucleus tractus solitarius (NTS)[1][3][4]. Microinjection of IAA-RP into the RVLM produces a transient hypertensive response, supporting its role as an endogenous regulator of sympathetic outflow[1][3][8]. It is also present in vestibular neurons that constitute the vestibulo-sympathetic reflex pathway, where it may modulate blood pressure in response to changes in posture[13].
The diagram below outlines the proposed presynaptic inhibitory signaling of IAA-RP.
Caption: Presynaptic inhibition mediated by IAA-RP via imidazoline receptors.
GABAergic System Interaction (IAA)
The precursor molecule, imidazoleacetic acid (IAA), is a known agonist at GABA-A receptors and a partial agonist/antagonist at GABA-C receptors[1][5]. The formation of IAA from histamine, particularly when the primary methylation pathway is inhibited, provides a direct link between the histaminergic and GABAergic systems[6][7]. This interaction suggests that IAA could mediate sedative, hypnotic, and hypotensive effects through the activation of GABA-A receptors[1][5].
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on IAA-RP and its metabolite, IAA-R.
Table 1: Effects on Synaptic Transmission (Rat Hippocampal Slices)
| Compound | Concentration | Effect on fEPSP Slope (% of Baseline) | Reference |
|---|---|---|---|
| IAA-RP | 10 µM | 51.2 ± 5.7% | [11][12][14] |
| IAA-R | 10 µM | 65.9 ± 3.8% |[11][12][14] |
Table 2: Receptor Binding and Functional Activity
| Compound | Receptor/Assay | Metric | Value | Reference |
|---|---|---|---|---|
| IAA-RP | I₁ Receptor (Adrenal Medulla) | Kᵢ (vs [³H]clonidine) | 13 ± 2 µM | [2] |
| IAA-R | I₁ Receptor (Adrenal Medulla) | Kᵢ (vs [³H]clonidine) | 24 ± 5 µM | [2] |
| IAA-RP | [³H]AA Release (PC12 Cells) | % Increase | 68 ± 29% at 10 µM |[2] |
Table 3: Endogenous Concentrations
| Compound | Tissue | Method | Concentration | Reference |
|---|
| IAA-RP | Rat Brain | ELISA | 1.1 ± 0.6 µg/g tissue |[2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of protocols used in key studies.
Protocol: Electrophysiology in Hippocampal Slices
This protocol is used to measure the effect of IAA-RP and IAA-R on synaptic transmission.
-
Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from adult male Sprague-Dawley rats in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to recover for at least 1 hour before recording.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region. A stimulating electrode is placed in the Schaffer collateral pathway.
-
Drug Application: After establishing a stable baseline fEPSP response for at least 20 minutes, IAA-RP or IAA-R is bath-applied at the desired concentration (e.g., 0.1, 1, 10 µM)[8][11].
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-drug baseline. Paired-pulse facilitation (PPF) is assessed by delivering two stimuli at a 50 ms (B15284909) interval.
The workflow for this experimental setup is visualized below.
Caption: Workflow for studying synaptic effects of IAA-RP/IAA-R.
Protocol: Immunohistochemistry for IAA-RP Localization
This method is used to visualize the distribution of IAA-RP in brain tissue.
-
Tissue Preparation: Rats are deeply anesthetized and transcardially perfused with a fixative (e.g., 4% paraformaldehyde). The brain is removed, post-fixed, and cryoprotected.
-
Sectioning: Coronal sections (e.g., 40 µm) are cut on a cryostat or vibratome.
-
Immunostaining:
-
Sections are incubated in a blocking solution to prevent non-specific binding.
-
Incubation with a primary antibody specific to IAA-RP overnight at 4°C.
-
Incubation with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Sections may be counterstained with a nuclear stain like DAPI.
-
-
Imaging: Sections are mounted on slides and imaged using confocal microscopy to determine the cellular and subcellular localization of IAA-RP immunoreactivity[1][3][4].
Conclusion and Future Directions
This compound and its precursor, IAA-RP, represent a significant signaling system at the crossroads of histamine metabolism and neuromodulation. The primary active compound, IAA-RP, acts as an endogenous ligand for imidazoline receptors, presynaptically inhibiting excitatory transmission and playing a key role in the central regulation of sympathetic activity[1][8][12]. Its direct precursor, IAA, links this pathway to the GABAergic system[5][7].
Future research should focus on:
-
Receptor Subtype Specificity: Elucidating the precise roles of I₁ vs. I₃ receptors in mediating the diverse effects of IAA-RP.
-
Therapeutic Potential: Investigating whether modulation of the IAA-RP pathway could offer novel treatments for hypertension, epilepsy, or other neurological disorders.
-
Human Studies: Translating the findings from rodent models to human physiology to confirm the relevance of this signaling pathway in health and disease.
This guide provides a foundational resource for scientists and clinicians aiming to explore the multifaceted roles of this compound and its associated molecules in the central nervous system.
References
- 1. pnas.org [pnas.org]
- 2. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Histamine, Neuroinflammation and Neurodevelopment: A Review [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazoleacetic acid-ribotide in vestibulo-sympathetic pathway neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Discovery of Ribosylated Imidazoleacetic Acids in Mammalian Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recently discovered in mammalian tissues, ribosylated imidazoleacetic acids, specifically imidazole-4-acetic acid-ribotide (IAA-RP) and its metabolite, imidazole-4-acetic acid-riboside (IAA-R), are emerging as significant endogenous neuromodulators.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and physiological roles of these compounds, with a focus on their interaction with imidazoline (B1206853) receptors. The document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the associated biological pathways.
Core Findings and Significance
Imidazole-4-acetic acid-ribotide (IAA-RP) has been identified as a putative neurotransmitter or neuromodulator in the mammalian brain.[1][6] It is synthesized from histidine via imidazoleacetic acid (IAA) and is involved in complex signaling circuits, including the regulation of blood pressure and sympathetic drive.[1] IAA-RP's discovery has shed light on the endogenous ligands for imidazoline receptors (I-Rs), which are implicated in various physiological processes.[2][3][4] The presence of IAA-RP in neuronal populations throughout the central nervous system suggests its broad importance in neurochemical signaling.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on ribosylated imidazoleacetic acids.
Table 1: Effects of IAA-RP and IAA-R on Synaptic Transmission in Rat Hippocampal Slices
| Compound | Concentration (μM) | Effect on Field Extracellular Postsynaptic Potentials (fEPSPs) Slope (% of baseline) | Reference |
| IAA-RP | 10 | 51.2 ± 5.7% | [5][7][8][9] |
| IAA-R | 10 | 65.9 ± 3.8% | [7][8][9] |
Table 2: Effects of IAA-RP on Arachidonic Acid Release and Imidazoline Receptor Binding
| Parameter | Compound | Concentration | Result | Reference |
| [³H]Arachidonic Acid Release in PC12 Cells | IAA-RP | 10 μM | 68 ± 29% increase | [10] |
| [³H]Arachidonic Acid Release in PC12 Cells | IAA-RP | 100 μM | 177 ± 89% increase | [10] |
| Binding Affinity (Kᵢ) for I₁R in Adrenal Medulla | IAA-RP | 13 ± 2 μM | [10] | |
| Binding Affinity (Kᵢ) for I₁R in Adrenal Medulla | IAA-R | 24 ± 5 μM | [10] |
Table 3: Concentration of IAA-RP in Rat Brain Tissue
| Tissue | Concentration | Reference |
| Rat Brain | 1.1 ± 0.6 μg/g | [10] |
Signaling and Metabolic Pathways
The biosynthesis of IAA-RP and its subsequent signaling through imidazoline receptors involve distinct pathways.
Biosynthesis of Imidazoleacetic Acid-Ribotide (IAA-RP)
IAA-RP is synthesized in the brain primarily from the amino acid histidine.[1] The pathway involves the transamination of histidine to imidazoleacetic acid (IAA), which is then ribosylated to form IAA-RP.[1][7] This ribosylation step is a rare mammalian mechanism where ATP serves as an energy source rather than a substrate.[1][7] IAA-RP can then be dephosphorylated to its metabolite, IAA-R.[1][11][12]
Caption: Biosynthetic pathway of Imidazoleacetic Acid-Ribotide (IAA-RP).
I₁-Imidazoline Receptor Signaling Pathway
IAA-RP acts as an agonist at I₁-imidazoline receptors.[10] The signaling cascade initiated by I₁-receptor activation is distinct from conventional G-protein coupled receptor pathways.[3] It involves the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglyceride (B12379688) and arachidonic acid, and subsequent production of eicosanoids.[3] This pathway can also lead to the inhibition of the Na+/H+ exchanger and the induction of genes for catecholamine synthesis.[3]
References
- 1. Electroolfactogram (EOG) Recording in the Mouse Main Olfactory Epithelium [bio-protocol.org]
- 2. Electroolfactogram (EOG) Recording in the Mouse Main Olfactory Epithelium [en.bio-protocol.org]
- 3. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the calcium-dependent stimulation of transmitter release by 4-aminopyridine in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyzing Responses of Mouse Olfactory Sensory Neurons Using the Air-phase Electroolfactogram Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electroolfactogram (EOG) Recording in the Mouse Main Olfactory Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Note: Quantification of Imidazoleacetic acid riboside in Biological Matrices by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantification of Imidazoleacetic acid riboside (IAA-riboside) in biological matrices, such as human plasma and urine, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a metabolite of Imidazoleacetic acid-ribotide (IAA-RP), a molecule implicated in neurotransmission and blood pressure regulation.[1][2] This method is intended for researchers, scientists, and drug development professionals investigating the roles of imidazole (B134444) compounds in physiological and pathological processes.
The protocol outlines procedures for sample preparation using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is designed to offer high selectivity and sensitivity for the accurate quantification of IAA-riboside.
Introduction
This compound (IAA-riboside) is an endogenous nucleoside analog. It is the dephosphorylated metabolite of Imidazoleacetic acid-ribotide (IAA-RP).[1][2] The precursor, IAA-RP, is synthesized from the ribosylation of imidazoleacetic acid (IAA), which can be formed from the transamination of histidine.[1][2] Given the role of related imidazole compounds in neuronal signaling, the quantification of IAA-riboside in biological fluids is of significant interest for understanding its potential as a biomarker and its physiological functions.
This document provides a detailed protocol for the extraction and quantification of IAA-riboside by HPLC-MS/MS, offering a robust analytical tool for researchers in neuroscience, pharmacology, and clinical research.
Experimental Protocols
Sample Preparation (Human Plasma)
A protein precipitation method is employed for the extraction of IAA-riboside from human plasma.
Materials:
-
Human plasma samples
-
Methanol (B129727) (LC-MS grade), chilled at -20°C
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled IAA-riboside)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching 14,000 x g and maintaining 4°C
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
MS/MS Parameters:
Based on the molecular formula of this compound (C10H14N2O6), the exact mass of the neutral molecule is 258.0852 g/mol .[5][6] The precursor ion in positive electrospray ionization mode will be the protonated molecule [M+H]+ with an m/z of 259.0925. Product ions are predicted based on the known fragmentation patterns of imidazole ribosides, which involve the loss of the ribose moiety or water.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| MRM Transitions | Analyte |
| IAA-riboside (Quantifier) | |
| IAA-riboside (Qualifier) | |
| Internal Standard |
Note: The product ion m/z 127.1 corresponds to the imidazoleacetic acid fragment after the loss of the ribose moiety. The product ion m/z 109.1 could correspond to the further loss of water from the imidazoleacetic acid fragment. These parameters should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the hypothetical quantitative performance of the method. This data is for illustrative purposes and should be validated experimentally.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| IAA-riboside | 0.5 - 500 | > 0.995 | 1/x |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low QC | 1.5 | < 15 | < 15 | 85 - 115 |
| Mid QC | 50 | < 15 | < 15 | 85 - 115 |
| High QC | 400 | < 15 | < 15 | 85 - 115 |
Table 3: Limit of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.2 |
| Limit of Quantification (LOQ) | 0.5 |
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from Histidine.
Experimental Workflow for Quantification of this compound
Caption: Workflow for the quantification of this compound.
References
- 1. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Methanol Precipitation of Proteins [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H14N2O6 | CID 440569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
Application Note: Development of a Competitive ELISA for Imidazoleacetic acid riboside
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Imidazoleacetic acid riboside (IAA-r) is an endogenous imidazole (B134444) ribonucleoside found in various mammalian tissues, including the brain.[1][2] It is the metabolic product of imidazoleacetic acid-ribotide (IAA-RP), a putative neurotransmitter and neuromodulator that interacts with imidazoline (B1206853) receptors (I-Rs).[1][3] Given its biological relevance and potential as a biomarker, a sensitive and specific quantitative assay is essential for researchers in neuroscience, drug development, and clinical research. This application note provides a detailed protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of IAA-r in biological samples.
The principle of this assay is based on the competition between free IAA-r in the sample and a fixed amount of a hapten-carrier conjugate (IAA-r-protein) for binding to a limited amount of polyclonal anti-IAA-r antibody. The amount of antibody bound to the plate-coated conjugate is inversely proportional to the concentration of free IAA-r in the sample.
Principle of the Assay
This competitive ELISA is designed for the quantitative measurement of this compound. The assay involves the use of polyclonal antibodies raised against an IAA-r-carrier protein conjugate. A known amount of an IAA-r conjugate is coated onto the surface of a microtiter plate. When the sample containing IAA-r is added to the wells along with the specific polyclonal antibody, the free IAA-r in the sample competes with the coated IAA-r conjugate for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody captured on the plate. Following another washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of IAA-r in the sample. A standard curve is generated using known concentrations of IAA-r, from which the concentration in unknown samples can be determined.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| This compound | MedChemExpress | HY-114511 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Keyhole Limpet Hemocyanin (KLH) | Thermo Fisher Scientific | 77100 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher Scientific | 22980 |
| N-Hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 |
| Sodium m-periodate | Sigma-Aldrich | S1878 |
| Sodium borohydride (B1222165) | Sigma-Aldrich | 452882 |
| Freund's Complete Adjuvant | Sigma-Aldrich | F5881 |
| Freund's Incomplete Adjuvant | Sigma-Aldrich | F5506 |
| Goat anti-Rabbit IgG (HRP-conjugated) | Abcam | ab6721 |
| TMB Substrate Solution | Thermo Fisher Scientific | 34021 |
| Stop Solution (e.g., 1N H₂SO₄) | Thermo Fisher Scientific | N600 |
| 96-well high-binding ELISA plates | Greiner Bio-One | 655061 |
| New Zealand White Rabbits | Charles River | - |
| Dialysis Tubing (10 kDa MWCO) | Thermo Fisher Scientific | 68100 |
Experimental Protocols
Part 1: Preparation of Immunogen and Coating Antigen
This compound is a small molecule (hapten) and must be conjugated to a larger carrier protein to elicit an immune response.[4] Two strategies are presented for the preparation of the IAA-r-protein conjugate.
Strategy 1: EDC/NHS Coupling via the Carboxylic Acid Group
This method utilizes the carboxylic acid moiety on the imidazoleacetic acid portion of IAA-r to form a stable amide bond with primary amines on the carrier protein using EDC and NHS chemistry.[5][6][7]
Protocol:
-
Dissolve IAA-r: Dissolve 10 mg of this compound in 1 ml of activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Activate IAA-r: Add 10 mg of EDC and 5 mg of NHS to the IAA-r solution. Incubate for 15 minutes at room temperature with gentle stirring.
-
Prepare Carrier Protein: Dissolve 20 mg of carrier protein (BSA or KLH) in 2 ml of conjugation buffer (0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.4).
-
Conjugation: Immediately add the activated IAA-r solution to the carrier protein solution. React for 2 hours at room temperature with gentle stirring.
-
Dialysis: Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against 1 L of PBS (pH 7.4) at 4°C for 48 hours, with at least four buffer changes.
-
Characterization and Storage: Determine the protein concentration and conjugation efficiency (e.g., by MALDI-TOF mass spectrometry). Store the conjugate at -20°C in aliquots.
Strategy 2: Periodate Oxidation of the Ribose Moiety
This method involves the oxidation of the vicinal diols of the ribose ring in IAA-r to form reactive aldehyde groups, which then couple to primary amines on the carrier protein.[8][9][10]
Protocol:
-
Dissolve IAA-r: Dissolve 10 mg of this compound in 1 ml of 0.1 M sodium phosphate buffer, pH 7.0.
-
Oxidation: Add 0.5 ml of freshly prepared 0.1 M sodium m-periodate. Incubate for 1 hour at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding 0.25 ml of 1 M ethylene (B1197577) glycol and incubate for 10 minutes at room temperature.
-
Prepare Carrier Protein: Dissolve 20 mg of carrier protein (BSA or KLH) in 2 ml of 0.1 M carbonate-bicarbonate buffer, pH 9.0.
-
Conjugation: Add the oxidized IAA-r solution to the carrier protein solution. Incubate for 2 hours at room temperature with gentle stirring.
-
Reduction: Add 0.1 ml of freshly prepared 4 mg/ml sodium borohydride solution. Incubate for 2 hours at 4°C.
-
Dialysis: Dialyze the conjugate as described in Strategy 1.
-
Characterization and Storage: Characterize and store the conjugate as described in Strategy 1.
Diagram: Hapten-Carrier Conjugation Workflow
Caption: Workflow for the two strategies of conjugating IAA-r to a carrier protein.
Part 2: Polyclonal Antibody Production
Protocol:
-
Pre-immune Serum Collection: Collect blood from two healthy New Zealand White rabbits to obtain pre-immune serum.
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Emulsify 500 µg of the IAA-r-KLH conjugate (immunogen) in an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Day 14, 28, 42 (Booster Injections): Emulsify 250 µg of the immunogen in an equal volume of Freund's Incomplete Adjuvant. Administer booster injections subcutaneously.
-
-
Titer Determination:
-
Starting from day 35 (one week after the second booster), collect small blood samples from the ear vein.
-
Determine the antibody titer by indirect ELISA. Coat a 96-well plate with the IAA-r-BSA conjugate (coating antigen) at 1 µg/ml.
-
Serially dilute the rabbit serum (from 1:1000 to 1:1,000,000) and add to the wells.
-
Use a goat anti-rabbit IgG-HRP secondary antibody for detection.
-
The titer is defined as the highest dilution that gives a significant signal above the pre-immune serum background.
-
-
Antibody Harvesting and Purification:
-
Once a high titer is achieved (typically after 3-4 boosters), perform a final bleed.
-
Isolate the serum and purify the IgG fraction using Protein A/G affinity chromatography.
-
Store the purified polyclonal antibodies at -20°C or -80°C.
-
Table 1: Typical Immunization and Bleeding Schedule
| Day | Procedure | Antigen Dose | Adjuvant |
| 0 | Pre-immune Bleed & Primary Immunization | 500 µg | Freund's Complete |
| 14 | 1st Booster Injection | 250 µg | Freund's Incomplete |
| 28 | 2nd Booster Injection | 250 µg | Freund's Incomplete |
| 35 | Test Bleed | - | - |
| 42 | 3rd Booster Injection | 250 µg | Freund's Incomplete |
| 49 | Test Bleed | - | - |
| 56 | Final Bleed | - | - |
Part 3: Competitive ELISA Protocol
Protocol:
-
Coating: Dilute the IAA-r-BSA conjugate to 1 µg/ml in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µl to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µl/well of wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Add 200 µl/well of blocking buffer (1% BSA in PBS) and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare a standard curve by serially diluting the IAA-r standard (e.g., from 1000 ng/ml to 0.1 ng/ml) in assay buffer (PBS with 0.1% BSA and 0.05% Tween 20).
-
Prepare unknown samples by diluting them in assay buffer.
-
In a separate plate or tubes, mix 50 µl of each standard or sample with 50 µl of the optimized dilution of the primary anti-IAA-r antibody. Incubate for 1 hour at 37°C.
-
Transfer 100 µl of the pre-incubated mixture to the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µl of HRP-conjugated goat anti-rabbit IgG (diluted according to the manufacturer's instructions, e.g., 1:5000) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µl of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µl of stop solution (e.g., 1N H₂SO₄) to each well.
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
Diagram: Competitive ELISA Workflow
Caption: Step-by-step workflow of the competitive ELISA for IAA-r.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100
-
Plot the %B/B₀ (y-axis) against the corresponding concentration of the IAA-r standards (x-axis) on a semi-logarithmic scale.
-
Determine the concentration of IAA-r in the unknown samples by interpolating their %B/B₀ values from the standard curve.
Table 2: Example Standard Curve Data
| IAA-r Conc. (ng/ml) | OD at 450 nm (Mean) | % B/B₀ |
| 0 | 1.850 | 100.0 |
| 0.1 | 1.720 | 93.0 |
| 0.5 | 1.480 | 80.0 |
| 1.0 | 1.221 | 66.0 |
| 5.0 | 0.740 | 40.0 |
| 10.0 | 0.481 | 26.0 |
| 50.0 | 0.185 | 10.0 |
| 100.0 | 0.111 | 6.0 |
Signaling Pathway
This compound is a metabolite of Imidazoleacetic acid-ribotide (IAA-RP).[1][3] IAA-RP is an endogenous ligand for imidazoline receptors (I-Rs), particularly the I₁ and I₃ subtypes.[1] Activation of I₁-receptors in the rostral ventrolateral medulla of the brainstem is involved in the regulation of sympathetic outflow and blood pressure.[1][11] I₃-receptor activation in pancreatic beta cells potentiates glucose-induced insulin (B600854) secretion.[1][3] The signaling pathways downstream of these receptors are complex and not fully elucidated but are known to involve changes in second messengers like arachidonic acid and diacylglycerol, and modulation of ion channel activity.[11]
Diagram: Imidazoleacetic acid ribotide Signaling Overview
Caption: Simplified overview of the signaling roles of IAA-RP.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Insufficient washing | Increase the number of wash cycles. | |
| Antibody concentration too high | Optimize the concentration of primary and secondary antibodies. | |
| Low signal | Insufficient antibody or conjugate | Optimize the concentrations of coating antigen and antibodies. |
| Inactive enzyme or substrate | Use fresh substrate and ensure proper storage of HRP-conjugate. | |
| Short incubation times | Increase incubation times for antibody and substrate steps. | |
| High variability | Pipetting errors | Use calibrated pipettes and ensure consistent technique. |
| Inconsistent washing | Ensure all wells are washed equally. | |
| Edge effects | Avoid using the outer wells of the plate. |
Conclusion
This application note provides a comprehensive framework for the development and validation of a competitive ELISA for the quantitative determination of this compound. The described protocols for immunogen preparation, polyclonal antibody production, and the competitive ELISA procedure offer a robust methodology for researchers. This assay will be a valuable tool for investigating the physiological and pathological roles of IAA-r in various biological systems.
References
- 1. pnas.org [pnas.org]
- 2. Buy this compound | 29605-99-0 [smolecule.com]
- 3. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modification of Periodate Oxidation Method to Produce HRP-IgG Conjugate and Test its Stability Overtime [scirp.org]
- 11. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Imidazoleacetic Acid Riboside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoleacetic acid riboside (IAA-R) is an endogenous metabolite of imidazoleacetic acid-ribotide (IAA-RP), a putative neurotransmitter and modulator of imidazoline (B1206853) receptors (I-Rs).[1][2] Found in mammalian tissues, including the central nervous system, IAA-R and its precursor are implicated in the regulation of various physiological processes through their interaction with I1 and I3 imidazoline receptors.[3][4] Preclinical research into the in vivo effects of IAA-R is essential to elucidate its physiological roles and therapeutic potential.
These application notes provide a detailed, inferred protocol for the in vivo administration of IAA-R to rodent models, based on established methodologies for structurally related compounds and available physicochemical data. Due to the absence of a standardized, published protocol specifically for IAA-R, the following recommendations are intended to serve as a robust starting point for experimental design.
Physicochemical Properties and Solubility
A predicted water solubility of 27 g/L for this compound suggests that it is amenable to the preparation of aqueous solutions suitable for injection.[5][6] This property is advantageous for in vivo studies, as it allows for the formulation of dosing solutions at physiologically relevant concentrations without the need for potentially confounding solubilizing agents.
Recommended In Vivo Administration Protocol
The following protocol is based on established methods for the in vivo administration of other riboside compounds, such as nicotinamide (B372718) riboside, and general guidelines for rodent handling and substance administration.[1][7][8]
Materials:
-
This compound (IAA-R) powder
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 27-30G for intraperitoneal injection)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Experimental Animals:
-
Species: Rat or Mouse
-
Strain, age, and sex should be chosen based on the specific research question.
-
Animals should be acclimatized to the facility for a minimum of one week prior to the experiment.
-
All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.
Protocol for Intraperitoneal (IP) Injection:
-
Dose Calculation:
-
A starting dose range of 10-100 mg/kg body weight is recommended. This is a conservative starting point inferred from the low acute toxicity observed with other imidazole-based compounds, where LD50 values can exceed 1000 mg/kg.[3]
-
The final dose will need to be optimized based on the specific biological question and dose-response studies.
-
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of IAA-R powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS (pH 7.4) to achieve the desired final concentration. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of IAA-R in 1 mL of PBS.
-
Vortex the solution until the IAA-R is completely dissolved. Ensure no particulate matter is visible.
-
Maintain the solution on ice if not used immediately. It is recommended to use freshly prepared solutions for each experiment.
-
-
Administration:
-
Weigh the animal to determine the precise volume of the dosing solution to be administered.
-
Properly restrain the animal. For mice, this can often be done by a single person. For rats, a two-person technique may be required.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the IAA-R solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of acute toxicity or adverse reactions, such as changes in behavior, posture, or grooming, for at least 4 hours post-injection and then daily.
-
Record all observations meticulously.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and structured tables to facilitate comparison between different treatment groups.
| Parameter | Vehicle Control | IAA-R (10 mg/kg) | IAA-R (50 mg/kg) | IAA-R (100 mg/kg) |
| Animal Strain | e.g., C57BL/6 | e.g., C57BL/6 | e.g., C57BL/6 | e.g., C57BL/6 |
| N (animals/group) | 8 | 8 | 8 | 8 |
| Route of Administration | IP | IP | IP | IP |
| Endpoint 1 (e.g., Blood Pressure Change, mmHg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Endpoint 2 (e.g., Gene Expression Fold Change) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Endpoint 3 (e.g., Behavioral Score) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound
IAA-R is known to interact with imidazoline receptors. The following diagram illustrates its proposed signaling mechanism.
Caption: Proposed signaling pathway of this compound (IAA-R).
Experimental Workflow for In Vivo Administration
The following diagram outlines the key steps in the experimental workflow for administering IAA-R in vivo.
Caption: Experimental workflow for in vivo administration of IAA-R.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of in vivo histamine metabolism in rats by foodborne and pharmacologic inhibitors of diamine oxidase, histamine N-methyltransferase, and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Series of Imidazoles Showed Promising Growth Inhibitory and Curative Potential Against Trypanosoma Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of in vivo glucocorticoid administration on histamine metabolism in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide riboside has minimal impact on energy metabolism in mouse models of mild obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Imidazoleacetic acid riboside in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoleacetic acid riboside (IAA-riboside) is the dephosphorylated metabolite of Imidazole-4-acetic acid-ribotide (IAA-RP), an endogenous neuromodulator that acts as an agonist at imidazoline (B1206853) receptors (I-Rs).[1][2] Emerging research indicates that both IAA-RP and IAA-riboside play a role in regulating synaptic transmission, primarily through a presynaptic mechanism of action.[2][3] These compounds induce a depression of synaptic responses, suggesting their potential as modulators of neuronal excitability and as targets for therapeutic intervention in neurological disorders.[2][3]
This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures, a critical in vitro model for studying neuronal function and pharmacology.
Mechanism of Action
This compound and its precursor, IAA-RP, exert their effects primarily through the activation of imidazoline receptors, specifically the I1 and I3 subtypes.[2][3] Activation of these receptors on presynaptic terminals leads to an inhibition of neurotransmitter release.[2][3] The signaling cascade for the I1 receptor is thought to involve Gi/o-type G-proteins, leading to a decrease in adenylate cyclase activity.[3][4] This presynaptic inhibition is characterized by a decrease in the frequency of miniature excitatory and inhibitory postsynaptic currents without a significant change in their amplitude.[2][3]
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in neurons.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its precursor, IAA-RP, on synaptic transmission, based on studies in rat hippocampal slices. These values provide a strong starting point for dose-response experiments in primary neuron cultures.
Table 1: Effect of this compound and IAA-RP on Field Extracellular Postsynaptic Potentials (fEPSPs)
| Compound | Concentration | Effect on fEPSP Slope (% of baseline) | Reference |
| This compound | 10 µM | 65.9 ± 3.8% | [2][3] |
| Imidazoleacetic acid-ribotide (IAA-RP) | 10 µM | 51.2 ± 5.7% | [2][3] |
Table 2: Receptor Binding and Activity
| Compound | Receptor Subtype | Assay | Value | Reference |
| Imidazoleacetic acid-ribotide (IAA-RP) | I3 | EC50 (Insulin Release) | 30-50 nM |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal/Cortical Neuron Cultures
This protocol describes the basic procedure for establishing primary neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and place them in ice-cold dissection medium.
-
Under a dissecting microscope, isolate the hippocampi or cortices from the embryonic brains.
-
Transfer the tissue to the enzyme solution and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Gently wash the tissue with enzyme inhibitor solution to stop the digestion.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette in plating medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in fresh plating medium and determine the cell density using a hemocytometer.
-
Plate the neurons onto pre-coated culture vessels at a desired density (e.g., 200,000 to 500,000 cells/mL).
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
Perform partial media changes every 2-3 days.
Protocol 2: Treatment of Primary Neuron Cultures with this compound
Materials:
-
Mature primary neuron cultures (e.g., DIV 7-14)
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO, and then diluted in culture medium)
-
Control vehicle solution
-
Fresh plating medium
Procedure:
-
Prepare a stock solution of this compound. It is recommended to perform a solubility test to determine the optimal solvent.
-
On the day of the experiment, dilute the stock solution in pre-warmed plating medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Remove a portion of the old medium from the neuron cultures and replace it with the medium containing this compound or the vehicle control.
-
Incubate the treated cultures for the desired duration (e.g., 30 minutes, 1 hour, 24 hours) before performing downstream assays.
Experimental Workflow
Caption: General workflow for experiments using this compound.
Protocol 3: Assessment of Presynaptic Activity using Electrophysiology (Whole-Cell Patch-Clamp)
This protocol provides a general outline for measuring synaptic currents in cultured neurons.
Materials:
-
Treated primary neuron cultures on coverslips
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)
-
Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Transfer a coverslip with treated neurons to the recording chamber on the microscope stage and perfuse with external recording solution.
-
Pull patch pipettes and fill with internal solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a gigaseal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record spontaneous excitatory postsynaptic currents (sEPSCs) or spontaneous inhibitory postsynaptic currents (sIPSCs) in voltage-clamp mode. To isolate sEPSCs, the membrane potential is typically held at -70 mV in the presence of a GABAA receptor antagonist (e.g., picrotoxin). To isolate sIPSCs, the membrane potential is held at a potential near the reversal potential for glutamate (B1630785) receptors (e.g., 0 mV).
-
Analyze the frequency, amplitude, and kinetics of the recorded synaptic events. A decrease in frequency with no change in amplitude is indicative of a presynaptic mechanism of action.
Protocol 4: Assessment of Presynaptic Activity using Synaptic Vesicle Recycling Assay
This optical method allows for the visualization of presynaptic terminals and their activity.
Materials:
-
Treated primary neuron cultures on coverslips
-
Antibodies targeting the luminal domain of a synaptic vesicle protein (e.g., anti-Synaptotagmin-1)
-
High KCl solution for depolarization
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Incubate the live, treated neurons with the primary antibody against the synaptic vesicle protein for a defined period.
-
Stimulate the neurons with high KCl solution to induce synaptic vesicle exocytosis and endocytosis, allowing for the uptake of the antibody into recycling vesicles.
-
Wash the cells to remove unbound antibody.
-
Fix and permeabilize the neurons.
-
Incubate with a fluorescently labeled secondary antibody to visualize the internalized primary antibody.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity of puncta, which corresponds to active presynaptic terminals.
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for investigating the effects of this compound in primary neuron cultures. As a modulator of presynaptic activity, this compound holds significant potential for dissecting the molecular mechanisms of synaptic transmission and for the development of novel therapeutics for neurological and psychiatric disorders. Researchers are encouraged to optimize the provided protocols for their specific experimental needs and neuronal culture systems.
References
- 1. pnas.org [pnas.org]
- 2. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic I1-Imidazoline Receptors Reduce GABAergic Synaptic Transmission in Striatal Medium Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presynaptic I1-imidazoline receptors reduce GABAergic synaptic transmission in striatal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording with Imidazoleacetic Acid Riboside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting electrophysiology experiments to investigate the effects of Imidazoleacetic acid riboside (IAA-R).
Introduction
This compound (IAA-R) is the dephosphorylated metabolite of Imidazoleacetic acid-ribotide (IAA-RP), an endogenous neuromodulator found in the mammalian brain.[1][2] IAA-R, along with its precursor, has been shown to modulate synaptic transmission, primarily through its action on imidazoline (B1206853) receptors.[1][2][3] Understanding the electrophysiological effects of IAA-R is crucial for elucidating its role in neuronal signaling and for the development of novel therapeutics targeting the imidazoline system.
Mechanism of Action
This compound and its precursor, IAA-RP, are agonists at imidazoline receptors (I-Rs).[1][2][3] Electrophysiological studies have demonstrated that application of IAA-R and IAA-RP leads to a depression of excitatory synaptic transmission.[1][2][3] This effect is primarily attributed to a presynaptic mechanism, as evidenced by a decrease in the frequency of miniature excitatory postsynaptic currents (mEPSCs) without a change in their amplitude, and an increase in paired-pulse facilitation (PPF).[1][2] The activation of presynaptic imidazoline receptors is thought to reduce the probability of neurotransmitter release. While imidazoleacetic acid (the riboside without the ribose) has been identified as a GABA-A receptor agonist, the primary mechanism of action for IAA-R in the context of the cited electrophysiological studies is through imidazoline receptors.[1][4]
Signaling Pathway
Caption: Presynaptic modulation of glutamate release by this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound (IAA-R) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), on synaptic transmission in rat hippocampal slices.
| Compound | Concentration | Effect on fEPSP Slope (% of baseline) | Recording Preparation | Reference |
| IAA-RP | 0.1 µM | Gradual depression | Rat Hippocampal Slices (Schaffer collateral-CA1) | [1] |
| IAA-RP | 1 µM | Further depression | Rat Hippocampal Slices (Schaffer collateral-CA1) | [1] |
| IAA-RP | 10 µM | 51.2 ± 5.7% | Rat Hippocampal Slices (Schaffer collateral-CA1) | [1][2][3] |
| IAA-R | 10 µM | 65.9 ± 3.8% | Rat Hippocampal Slices (Schaffer collateral-CA1) | [1][2][3] |
Experimental Protocols
This section provides a detailed protocol for extracellular field potential recording in acute brain slices to assess the effect of this compound on synaptic transmission. This protocol is based on methodologies reported in the literature.[1]
Protocol: Extracellular Field Potential Recording in Acute Hippocampal Slices
1. Materials and Reagents:
-
Animals: 4- to 6-week-old Sprague-Dawley rats.[1]
-
Artificial Cerebrospinal Fluid (aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
1.3 mM MgSO₄
-
1 mM NaH₂PO₄
-
26.2 mM NaHCO₃
-
2.5 mM CaCl₂
-
11 mM Glucose
-
Continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Dissection Buffer: Sucrose-based or ice-cold, oxygenated aCSF.
-
This compound (IAA-R): Stock solution prepared in water or a suitable solvent and diluted to the final concentration in aCSF on the day of the experiment.
-
Recording Electrode Solution: 3 M NaCl.[1]
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection microscope and tools
-
Submerged or interface recording chamber
-
Perfusion system with temperature control (32°C)[1]
-
Glass microelectrodes (for recording and stimulation)
-
Micromanipulators
-
Stimulator and stimulus isolation unit
-
Differential AC amplifier
-
Data acquisition system (e.g., Digidata, computer with appropriate software)
-
2. Experimental Workflow:
Caption: Workflow for electrophysiological recording of IAA-R effects.
3. Detailed Procedure:
-
Slice Preparation:
-
Anesthetize the rat according to approved animal care protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated dissection buffer.
-
Prepare 350 µm thick transverse hippocampal slices using a vibratome.[1]
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.[1]
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at 32°C.[1]
-
Place a bipolar stimulating electrode in the stratum radiatum of the CA3 region to stimulate the Schaffer collateral pathway.
-
Place a glass recording microelectrode filled with 3 M NaCl in the stratum radiatum of the CA1 region to record the field excitatory postsynaptic potentials (fEPSPs).[1]
-
-
Data Acquisition:
-
Deliver constant current pulses (e.g., 0.1 ms (B15284909) duration) every 30 seconds to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a fEPSP that is approximately 50% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 1 hour.[1]
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM).
-
Continue recording for the duration of the drug application (e.g., 20 minutes).[1]
-
After drug application, switch the perfusion back to standard aCSF to wash out the compound and record the recovery of the synaptic response.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSPs.
-
Normalize the fEPSP slopes recorded during drug application and washout to the average slope of the baseline period.
-
Plot the normalized fEPSP slope over time to visualize the effect of this compound.
-
Perform statistical analysis to compare the fEPSP slope during baseline, drug application, and washout.
-
Logical Relationship of Experimental Observations
Caption: Interpretation of experimental findings with IAA-R application.
References
- 1. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Imidazoleacetic Acid Riboside using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoleacetic acid riboside is a metabolite of imidazole (B134444) acetic acid and has been reported in various biological systems.[1] As a nucleoside analog, its accurate identification and quantification are crucial in metabolomics and drug development research. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on its characteristic fragmentation pattern.
Mass Spectrometry Fragmentation Pattern of this compound
This compound has a molecular formula of C10H14N2O6 and a monoisotopic mass of 258.08518617 Da.[1][2] In mass spectrometry, the fragmentation of imidazole ribosides typically involves the cleavage of the ribose moiety and the loss of small molecules from the imidazole ring, while the imidazole ring itself generally remains intact.[3]
The fragmentation of the ribose moiety can occur through several pathways:
-
Loss of water molecule(s).[3]
-
Cross-ring cleavage of the ribose sugar.[3]
-
Complete loss of the ribose unit.[3]
For the imidazoleacetic acid portion, fragmentation can occur through the loss of substituents.
Based on predicted fragmentation patterns, the following table summarizes the expected major ions for this compound in positive ion mode mass spectrometry.[4]
| Ion Description | Predicted m/z | Fragmentation Pathway |
| [M+H]+ | 259.0926 | Protonated parent molecule |
| Fragment 1 | 137.0608 | Loss of the ribose moiety |
| Fragment 2 | 127.0451 | Loss of the acetic acid and ribose moieties |
| Fragment 3 | 119.0498 | Fragment from the ribose moiety |
| Fragment 4 | 97.0284 | Further fragmentation of the imidazole portion |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general method for the analysis of this compound in biological samples. Optimization may be required based on the specific matrix and instrumentation.
1. Sample Preparation
A generic protein precipitation method is described below, suitable for plasma or urine samples.
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
3. Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
4. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 259.1 | 137.1 | 15 |
| This compound | 259.1 | 127.0 | 20 |
| This compound | 259.1 | 119.0 | 25 |
| Internal Standard | User Defined | User Defined | User Defined |
Diagrams
Caption: Fragmentation pathway of this compound.
References
- 1. This compound | C10H14N2O6 | CID 440569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Imidazoleacetic Acid Riboside from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoleacetic acid riboside (IAA-R) is a metabolite of imidazoleacetic acid-ribotide (IAA-RP), a compound implicated as a putative neurotransmitter and modulator in the mammalian central nervous system.[1][2][3] Accurate quantification of IAA-R in plasma is crucial for pharmacokinetic studies and for understanding its physiological and pathological roles. Plasma, however, is a complex matrix containing proteins, lipids, and other endogenous substances that can interfere with analysis. This application note details a robust solid-phase extraction (SPE) protocol for the selective extraction of this compound from plasma prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS).
Given that this compound is a polar and zwitterionic molecule, a mixed-mode solid-phase extraction strategy is highly effective. This method utilizes a combination of reversed-phase and ion-exchange retention mechanisms to achieve superior sample cleanup and analyte enrichment.
Metabolic Pathway of this compound
This compound is the dephosphorylated metabolite of imidazoleacetic acid-ribotide.[1][2] The precursor, imidazoleacetic acid (IAA), can be formed either by the transamination of histidine or the oxidation of histamine.[2][4][5] IAA is then conjugated with phosphoribosyl-pyrophosphate to produce IAA-RP.[5]
Experimental Protocol
This protocol is designed for the extraction of this compound from human plasma using a mixed-mode strong cation exchange (SCX) SPE cartridge. This type of sorbent combines reversed-phase (e.g., C8 or C18) and strong cation exchange functionalities.
Materials:
-
Human plasma (K2-EDTA)
-
Mixed-Mode Strong Cation Exchange (SCX) SPE cartridges (e.g., 30 mg / 1 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)
-
Deionized water
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Workflow for SPE of this compound from Plasma
Detailed Method
-
Sample Pretreatment:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode SCX SPE cartridges on a vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of deionized water through each cartridge. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pretreated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate of approximately 1 drop per second to ensure optimal binding of the analyte to the sorbent.
-
-
Washing:
-
Wash 1 (to remove polar interferences): Pass 1 mL of 0.1 M hydrochloric acid through the cartridge.
-
Wash 2 (to remove non-polar interferences): Pass 1 mL of methanol through the cartridge. Dry the cartridge thoroughly under vacuum for 5-10 minutes after this step.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the this compound from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Expected Performance
While specific validation data for this compound using this exact protocol is not available in the literature, the performance of mixed-mode SPE for similar polar, basic, or zwitterionic compounds from plasma is well-documented. The following table summarizes typical performance characteristics that can be expected.
| Parameter | Typical Performance | Comments |
| Extraction Recovery | >85% | High recovery is expected due to the dual retention mechanism of the mixed-mode sorbent.[2] |
| Precision (Intra-day) | <10% RSD | Relative Standard Deviation (RSD) is a measure of precision. Values below 15% are generally considered acceptable in bioanalysis.[2] |
| Precision (Inter-day) | <15% RSD | Good inter-day precision demonstrates the robustness and reproducibility of the method over time.[3] |
| Matrix Effects | <15% | Mixed-mode SPE is effective at removing phospholipids (B1166683) and other matrix components that can cause ion suppression or enhancement in LC-MS analysis. |
| Limit of Quantification (LOQ) | Low ng/mL range | The final LOQ will depend on the sensitivity of the LC-MS/MS instrument used. |
This data is representative of mixed-mode SPE performance for polar analytes in plasma and serves as a guideline.[2][3] Method validation is required to determine the specific performance for this compound.
Conclusion
The described mixed-mode solid-phase extraction protocol provides a selective and robust method for the extraction of the polar, zwitterionic metabolite this compound from complex plasma samples. This sample preparation technique effectively removes interfering endogenous components, leading to cleaner extracts, reduced matrix effects, and improved accuracy and precision in subsequent LC-MS/MS analysis. This protocol is a valuable tool for researchers and scientists in the field of drug development and metabolic studies.
References
- 1. agilent.com [agilent.com]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 3. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concurrent profiling of polar metabolites and lipids in human plasma using HILIC-FTMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. open.metu.edu.tr [open.metu.edu.tr]
Application Notes and Protocols: Imidazoleacetic acid riboside for In Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoleacetic acid riboside (IAA-R) is an endogenous metabolite of imidazoleacetic acid-ribotide (IAA-RP), a putative neurotransmitter and neuromodulator in mammalian tissues.[1] Both compounds have been shown to interact with imidazoline (B1206853) receptors (I-Rs) and, to a lesser extent, α2-adrenergic receptors, making them important targets for neuroscience and cardiovascular research.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro receptor binding assays to characterize its interaction with I1-imidazoline and α2-adrenergic receptors.
Data Presentation: Binding Affinities of this compound and Related Compounds
The following table summarizes the reported binding affinities (Ki values) of this compound and its parent compound for I1-imidazoline and α2-adrenergic receptors. This data is crucial for designing and interpreting receptor binding experiments.
| Compound | Receptor Subtype | Tissue Source | Radioligand | Ki (µM) |
| This compound (IAA-R) | I1-Imidazoline | Bovine Adrenal Medulla | [3H]clonidine | 24 ± 5 |
| Imidazoleacetic acid-ribotide (IAA-RP) | I1-Imidazoline | Bovine Adrenal Medulla | [3H]clonidine | 13 ± 2 |
| Imidazoleacetic acid-ribotide (IAA-RP) | α2-Adrenergic (low-affinity sites) | Rat Rostroventrolateral Medulla | p-[125I]iodoclonidine | 57 ± 33 |
Data sourced from Prell et al. (2004).[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for I1-Imidazoline Receptors
This protocol is adapted from established methods for imidazoline receptor binding and is suitable for determining the binding affinity of this compound to I1-imidazoline receptors.[1]
Materials:
-
Test Compound: this compound (IAA-R)
-
Radioligand: [3H]clonidine (specific activity ~20-60 Ci/mmol)
-
Membrane Preparation: Bovine adrenal medulla membranes, a rich source of I1-imidazoline receptors.[1]
-
Assay Buffer: 5 mM Tris buffer (pH 7.7) containing 500 µM EDTA, 500 µM EGTA, and 500 µM MgCl2.
-
Non-specific Binding Control: Cimetidine (B194882) (10 µM) or another suitable I1-receptor ligand.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Vials: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen bovine adrenal medulla in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.2-1 mg/mL. The protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound (this compound).
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]clonidine (final concentration ~0.5 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of cimetidine (final concentration 10 µM), 50 µL of [3H]clonidine (final concentration ~0.5 nM), and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of [3H]clonidine (final concentration ~0.5 nM), and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the assay tubes at room temperature (25°C) for 30-60 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters that have been pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Analyze the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Competitive Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol provides a framework for assessing the binding of this compound to α2-adrenergic receptors, for which it is expected to have a lower affinity.
Materials:
-
Test Compound: this compound (IAA-R)
-
Radioligand: [3H]rauwolscine or p-[125I]iodoclonidine (selective α2-adrenergic receptor antagonists/ligands).
-
Membrane Preparation: Rat brain cortex or human platelet membranes, which are known to express α2-adrenergic receptors.[4]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.
-
Non-specific Binding Control: Yohimbine (B192690) (10 µM) or another suitable α2-adrenergic antagonist.
-
Filtration Apparatus and Scintillation Counter: As described in Protocol 1.
Procedure:
-
Membrane Preparation:
-
Follow a similar procedure as described in Protocol 1, using the appropriate tissue source (e.g., rat brain cortex).
-
-
Assay Setup:
-
Set up the assay as described in Protocol 1, substituting the appropriate radioligand and non-specific binding control.
-
Total Binding: Add assay buffer, [3H]rauwolscine (final concentration ~1-2 nM), and membrane preparation.
-
Non-specific Binding: Add yohimbine (final concentration 10 µM), [3H]rauwolscine, and membrane preparation.
-
Competition Binding: Add varying concentrations of this compound, [3H]rauwolscine, and membrane preparation.
-
-
Incubation:
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Quantification:
-
Follow the same procedure as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 and Ki values of this compound for α2-adrenergic receptors.
-
Visualizations
Experimental Workflow: Competitive Receptor Binding Assay
Caption: Workflow for an in vitro competitive receptor binding assay.
Signaling Pathway: Imidazoline Receptor Activation
References
- 1. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of alpha 2-adrenoceptor binding properties of imidazoline-like drugs, azoloazepine derivatives and beta-phenethylamine-like drugs in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Imidazoleacetic acid riboside in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of Imidazoleacetic acid riboside (IAA-riboside) and its precursor, Imidazoleacetic acid ribotide (IAA-RP), in acute hippocampal slices. The information is primarily based on a key study in the field that has elucidated the effects and signaling mechanisms of these compounds on synaptic transmission.
Introduction
This compound (IAA-riboside) is the dephosphorylated metabolite of Imidazoleacetic acid ribotide (IAA-RP), an endogenous agonist for imidazoline (B1206853) receptors (I-Rs).[1][2][3][4][5] IAA-RP and IAA-riboside have been shown to modulate synaptic transmission in the hippocampus, a brain region critical for learning and memory.[1][2][3][4] Understanding the effects of these compounds on hippocampal circuitry is crucial for elucidating their physiological roles and exploring their therapeutic potential. These notes provide detailed protocols and data for researchers investigating the effects of IAA-riboside and its related compounds on synaptic function in the hippocampus.
Data Presentation
The following tables summarize the quantitative data on the effects of IAA-RP and IAA-riboside on synaptic transmission in the CA1 region of rat hippocampal slices. The data is extracted from studies performing extracellular field potential recordings of field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum in response to stimulation of the Schaffer collateral-commissural pathway.[1][2][3][4]
Table 1: Effect of Imidazoleacetic acid ribotide (IAA-RP) on fEPSP Slope
| Compound | Concentration | Effect on fEPSP Slope (% of baseline) | Time to Max Effect | Reversibility |
| IAA-RP | 10 µM | 51.2 ± 5.7% | 20 minutes | Reversible upon washout |
Data from Bozdagi et al., 2011.[1][2][3][4]
Table 2: Effect of this compound (IAA-R) on fEPSP Slope
| Compound | Concentration | Effect on fEPSP Slope (% of baseline) | Time to Max Effect |
| IAA-R | 10 µM | 65.9 ± 3.8% | Delayed (5-8 minutes after application) |
Data from Bozdagi et al., 2011.[2][3][4]
Table 3: Pharmacological Dissection of the IAA-RP Effect
| Condition | Effect on IAA-RP-induced fEPSP Depression | Implied Receptor Involvement |
| Rauwolscine (100 nM) (α2-AR antagonist) | No effect | α2-adrenergic receptors are not involved. |
| Efaroxan (50 µM) (mixed I1-R and α2-AR antagonist) | Abolished | I1 imidazoline receptors are involved. |
| KU-14R (100 nM) (I3-R antagonist) | Partially attenuated | I3 imidazoline receptors are partially involved. |
Data from Bozdagi et al., 2011.[1][3]
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for studying the effects of IAA-riboside and IAA-RP in acute hippocampal slices.
Protocol 1: Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute transverse hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., Sprague-Dawley rat)
-
Anesthesia (e.g., isoflurane)
-
Guillotine
-
Ice-cold artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibratome or tissue chopper
-
Incubation chamber
-
Carbogen gas (95% O2 / 5% CO2)
aCSF Composition (in mM):
-
124 NaCl
-
3 KCl
-
1.25 KH2PO4
-
2 MgSO4
-
2 CaCl2
-
26 NaHCO3
-
10 D-glucose
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Decapitate the animal and rapidly dissect the brain.
-
Submerge the brain in ice-cold, carbogen-gassed aCSF.
-
Isolate the hippocampi.
-
Cut transverse hippocampal slices (typically 350-400 µm thick) using a vibratome or tissue chopper in ice-cold aCSF.
-
Transfer the slices to an incubation chamber containing carbogen-gassed aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogen-gassed aCSF until required for recording.
Protocol 2: Extracellular Field Potential Recording
This protocol details the procedure for recording fEPSPs in the CA1 region of hippocampal slices.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF
-
Carbogen gas
-
Bipolar stimulating electrode (e.g., tungsten)
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier and data acquisition system
-
This compound (IAA-R) and/or Imidazoleacetic acid ribotide (IAA-RP) stock solutions
Procedure:
-
Transfer a single hippocampal slice to the recording chamber and continuously perfuse with carbogen-gassed aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place the stimulating electrode in the stratum radiatum of the CA3 region to stimulate the Schaffer collateral-commissural afferents.
-
Place the recording electrode in the stratum radiatum of the CA1 region to record the fEPSPs.
-
Deliver baseline stimuli (e.g., 0.05 Hz) and adjust the stimulation intensity to elicit a fEPSP that is 30-50% of the maximal response.
-
Record a stable baseline for at least 15-20 minutes.
-
Bath-apply the desired concentration of IAA-riboside or IAA-RP by switching the perfusion solution.
-
Record the effects of the compound for a sufficient duration (e.g., 20-30 minutes).
-
To test for reversibility, wash out the compound by perfusing with standard aCSF.
-
For pharmacological studies, pre-incubate the slice with the antagonist for at least 20 minutes before co-applying with the agonist.
Visualizations
The following diagrams illustrate the proposed signaling pathway and experimental workflow.
Caption: Proposed signaling pathway for IAA-RP-induced synaptic depression.
Caption: Workflow for electrophysiological recording of IAA-riboside effects.
References
- 1. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
Application Note: Competitive Immunoassay for the Detection of Imidazoleacetic acid riboside in Cerebrospinal Fluid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a proposed competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of Imidazoleacetic acid riboside (IAA-riboside) in cerebrospinal fluid (CSF).
Introduction
This compound (IAA-riboside) is the dephosphorylated metabolite of Imidazoleacetic acid-ribotide (IAA-RP), a putative neurotransmitter or neuromodulator found in the mammalian brain.[1] IAA-RP is synthesized from histidine and is implicated in the central regulation of blood pressure.[1][2][3] The presence of IAA-RP and related compounds has been detected in human cerebrospinal fluid, suggesting that IAA-riboside may serve as a potential biomarker for neurological and physiological conditions.[2][3][4]
This application note outlines a competitive ELISA protocol for the detection of IAA-riboside in CSF. This method offers a sensitive and specific approach for quantifying this small molecule, which can be valuable for research in neuroscience and drug development. The protocol is based on established principles of competitive immunoassays for small molecules and will require validation by the end-user.
Principle of the Assay
The competitive ELISA is the ideal format for detecting small molecules like IAA-riboside. In this assay, a microplate is coated with a conjugate of IAA-riboside and a carrier protein (e.g., BSA). The sample containing free IAA-riboside is pre-incubated with a limited amount of a specific primary antibody against IAA-riboside. This mixture is then added to the coated plate. The free IAA-riboside in the sample competes with the IAA-riboside conjugate on the plate for binding to the primary antibody.
After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is then added. Following another incubation and wash step, a substrate solution is added, which is converted by the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of IAA-riboside in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.
Materials and Reagents
-
96-well microplate coated with IAA-riboside-BSA conjugate
-
Anti-IAA-riboside primary antibody
-
HRP-conjugated secondary antibody
-
IAA-riboside standard
-
Assay buffer
-
Wash buffer
-
TMB substrate solution
-
Stop solution
-
Cerebrospinal fluid samples
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Protocols
Cerebrospinal Fluid Sample Collection and Handling
Proper sample collection and handling are critical for accurate results.
-
Collection: CSF should be collected by lumbar puncture.[5][6] It is recommended to discard the first 1-2 mL of CSF to avoid contamination.[5] Collect 2-5 mL of CSF into sterile polypropylene (B1209903) tubes.[5]
-
Processing: Centrifuge the CSF samples at 2000 x g for 10 minutes at room temperature to remove any cellular debris.[7]
-
Storage: Aliquot the supernatant into clean polypropylene tubes and store at -80°C until use to prevent degradation.[5] Avoid repeated freeze-thaw cycles.
Reagent Preparation
-
IAA-riboside Standards: Prepare a dilution series of the IAA-riboside standard in assay buffer. A typical concentration range might be from 0.1 ng/mL to 100 ng/mL.
-
Wash Buffer: Dilute the concentrated wash buffer according to the manufacturer's instructions.
-
Antibody Dilutions: Dilute the anti-IAA-riboside primary antibody and the HRP-conjugated secondary antibody to their optimal concentrations in assay buffer.
Immunoassay Protocol
-
Standard and Sample Preparation: Add 50 µL of each standard and CSF sample to separate wells of a new microplate (not the coated plate).
-
Competitive Reaction: Add 50 µL of the diluted anti-IAA-riboside primary antibody to each well containing the standards and samples. Mix gently and incubate for 1 hour at room temperature.
-
Transfer to Coated Plate: Transfer 100 µL of the pre-incubated mixture from each well to the corresponding wells of the IAA-riboside-BSA coated microplate.
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Secondary Antibody Addition: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 5.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Reaction Stoppage: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Presentation
The concentration of IAA-riboside in the CSF samples is determined from a standard curve.
-
Standard Curve Generation: Plot the absorbance values (Y-axis) against the corresponding concentrations of the IAA-riboside standards (X-axis). A four-parameter logistic (4-PL) curve fit is recommended.[8]
-
Concentration Calculation: Use the standard curve to calculate the concentration of IAA-riboside in the unknown CSF samples.
Table 1: Hypothetical Performance Characteristics of the IAA-riboside Competitive ELISA
| Parameter | Result |
| Assay Range | 0.1 - 100 ng/mL |
| Sensitivity (LOD) | 0.05 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Spike Recovery (%) | 85 - 115% |
Table 2: Hypothetical Quantification of IAA-riboside in Human CSF Samples
| Sample ID | Absorbance (450 nm) | Calculated Concentration (ng/mL) |
| Standard 1 (100 ng/mL) | 0.215 | 100 |
| Standard 2 (50 ng/mL) | 0.388 | 50 |
| Standard 3 (10 ng/mL) | 0.895 | 10 |
| Standard 4 (1 ng/mL) | 1.542 | 1 |
| Standard 5 (0.1 ng/mL) | 1.890 | 0.1 |
| Blank | 2.150 | 0 |
| CSF Sample 1 | 1.234 | 3.5 |
| CSF Sample 2 | 0.956 | 8.9 |
| CSF Sample 3 | 1.689 | 0.7 |
Visualizations
References
- 1. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An antiserum to idazoxan recognizes an immunoreactive substance in human serum and cerebral spinal fluid which is not agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebrospinal Fluid Protocol | Pathology | School of Medicine | Case Western Reserve University [case.edu]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF diagnostics with SERION ELISA | SERION Diagnostics [serion-diagnostics.de]
Application of Imidazoleacetic Acid Riboside and Related Compounds in Hypertension Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoleacetic acid riboside (IAA-R) is an endogenous metabolite derived from the dephosphorylation of imidazoleacetic acid-ribotide (IAA-RP).[1][2] While direct studies on the specific application of IAA-R in animal models of hypertension are not extensively documented in current literature, research into its precursor, IAA-RP, and the parent compound, imidazoleacetic acid (IAA), provides critical insights into the complex role of imidazole-containing molecules in cardiovascular regulation. This document outlines the known effects of these related compounds in hypertension models, provides detailed experimental protocols based on published research, and discusses the potential signaling pathways involved.
The investigation of these compounds is particularly relevant due to the established role of other imidazole (B134444) derivatives, such as clonidine, moxonidine (B1115), and rilmenidine, as centrally acting antihypertensive agents that interact with imidazoline (B1206853) receptors (I-receptors).[3][4] However, as the data will show, the effects of endogenous imidazole metabolites are not always straightforward and can present unexpected physiological responses.
Data Summary
The following tables summarize the quantitative data from key studies on the effects of Imidazoleacetic acid-ribotide (IAA-RP) and Imidazoleacetic acid (IAA) in animal models.
Table 1: Effect of Intracerebroventricular Microinjection of Imidazoleacetic Acid-Ribotide (IAA-RP) on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive (SH) Rats
| Treatment Group | Dosage (nmol) | Change in MAP (mmHg) | Statistical Significance | Animal Model | Reference |
| IAA-RP (single injection) | 100 | ↑ ~25 | p < 0.01 | SH Rats | [5] |
| IAA-RP (second injection) | 100 | ↑ (further increase) | p < 0.05 | SH Rats | [5] |
| Moxonidine (following IAA-RP) | 4 | ↓ 37.3 ± 6.3% | Not specified | SH Rats | [5] |
Data adapted from Prell et al. The study indicates a hypertensive, rather than hypotensive, effect of IAA-RP when injected into the Rostral Ventrolateral Medulla (RVLM).[5]
Table 2: Effect of Intracerebroventricular Administration of Imidazoleacetic Acid (IAA) on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Cats
| Treatment Group | Dosage (µg/kg) | Change in MAP | Change in HR | Animal Model | Reference |
| IAA (i.c.v.) | 0.3 - 10 | ↓ (Significant reduction) | ↓ (Significant reduction) | Anesthetized Cats | [6] |
| IAA (i.v.) | Not specified | No change | No change | Anesthetized Cats | [6] |
| Bicuculline Methiodide (i.c.v.) + IAA (i.c.v.) | 15 (Bicuculline) | Attenuated reduction | Not specified | Anesthetized Cats | [6] |
Data adapted from a study on the central cardiovascular effects of IAA. The hypotensive and bradycardic effects were centrally mediated and attenuated by a GABA receptor antagonist.[6]
Signaling Pathways and Mechanisms of Action
The signaling pathways for imidazole compounds in the context of blood pressure regulation are complex and appear to involve multiple receptor systems. The diagrams below illustrate the proposed mechanisms based on current research.
Figure 1: Proposed Hypertensive Action of IAA-RP in the RVLM.
Figure 2: Hypotensive Action of IAA via Central GABA-A Receptors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols can be adapted for the investigation of this compound and related compounds in hypertension animal models.
Protocol 1: Intracerebroventricular Microinjection in Spontaneously Hypertensive (SH) Rats
Objective: To assess the direct effect of a test compound on central blood pressure regulation.
Animal Model: Adult male Spontaneously Hypertensive (SH) rats are a commonly used genetic model for essential hypertension.[5][7]
Materials:
-
SH rats (e.g., 14-16 weeks old)
-
Anesthetic (e.g., urethane (B1682113) or alpha-chloralose)
-
Stereotaxic apparatus
-
Microinjection pump and glass micropipettes
-
Femoral artery catheter for blood pressure monitoring
-
Test compound solution (e.g., IAA-RP dissolved in artificial cerebrospinal fluid)
-
Control vehicle (artificial cerebrospinal fluid)
Procedure:
-
Anesthesia and Catheterization: Anesthetize the rat and insert a catheter into the femoral artery for continuous monitoring of arterial blood pressure and heart rate.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Expose the skull and drill a small burr hole to access the target brain region, such as the Rostral Ventrolateral Medulla (RVLM).
-
Microinjection: Lower a glass micropipette filled with the test compound solution to the stereotaxically defined coordinates of the RVLM.
-
Compound Administration: Inject a small volume (e.g., 100 nL) of the test compound or vehicle over a defined period.
-
Data Recording: Record mean arterial pressure (MAP) and heart rate continuously before, during, and after the microinjection. A baseline recording of at least 30 minutes is recommended before injection.
-
Histological Verification: At the end of the experiment, perfuse the brain and perform histological analysis to verify the injection site.
Figure 3: Workflow for Intracerebroventricular Microinjection.
Protocol 2: Systemic vs. Central Administration to Determine Locus of Action
Objective: To differentiate between central and peripheral effects of a compound on blood pressure.
Animal Model: Normotensive or hypertensive rat or cat models can be used.[6]
Procedure:
-
Preparation: Anesthetize and catheterize animals for blood pressure monitoring as described in Protocol 1. Also, place a catheter in a femoral vein for intravenous (i.v.) administration and prepare for intracerebroventricular (i.c.v.) injection.
-
Intravenous Administration: Administer the test compound intravenously at various doses. Monitor for changes in blood pressure and heart rate.
-
Intracerebroventricular Administration: In a separate group of animals, or after a suitable washout period, administer the test compound via i.c.v. injection.
-
Comparison: Compare the cardiovascular responses between i.v. and i.c.v. administration. A significant effect following i.c.v. administration with little to no effect after i.v. administration suggests a central mechanism of action.[6]
Discussion and Future Directions
The available evidence presents a complex picture. While imidazole compounds like moxonidine are effective antihypertensives acting on I1-imidazoline receptors, the endogenous metabolite IAA-RP induces a hypertensive response when administered to the RVLM of SH rats.[4][5] This effect does not appear to be mediated by I1-receptors.[5] Conversely, the parent compound, IAA, demonstrates a hypotensive effect mediated by central GABA-A receptors.[6]
These findings underscore the need for further research to elucidate the specific role of this compound (IAA-R) in blood pressure regulation. Future studies should aim to:
-
Directly investigate the effects of IAA-R in both normotensive and hypertensive animal models using both central and systemic administration routes.
-
Characterize the receptor pharmacology of IAA-R to identify its specific binding sites and downstream signaling pathways.
-
Measure endogenous levels of IAA-R and IAA-RP in relevant brain regions and plasma of hypertensive versus normotensive animals to understand their physiological relevance.
By systematically applying the protocols and considering the complex signaling pathways outlined here, researchers can better understand the potential of this compound and related compounds in the context of hypertension and cardiovascular disease.
References
- 1. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline antihypertensive drugs: a critical review on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductions in blood pressure, heart rate and renal sympathetic nervous discharge after imidazole-4-acetic acid: mediation through central gamma-aminobutyric acid (GABA) receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Synaptic Depression with Imidazoleacetic Acid Riboside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoleacetic acid riboside (IAA-riboside) and its phosphorylated form, Imidazoleacetic acid-ribotide (IAA-RP), are endogenous molecules found in the mammalian brain that are implicated in the modulation of synaptic transmission.[1][2][3][4][5] Specifically, these compounds have been shown to induce synaptic depression, making them valuable tools for studying the molecular mechanisms underlying this form of synaptic plasticity.[1][2][3][6] These application notes provide detailed protocols for utilizing this compound to study synaptic depression in ex vivo hippocampal brain slices, a well-established model for investigating synaptic function. The primary mechanism of action appears to be the activation of imidazoline (B1206853) receptors (I-Rs), leading to a presynaptic reduction in neurotransmitter release.[1][2][3][6]
Data Presentation
The following tables summarize the quantitative effects of this compound (IAA-R) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), on synaptic transmission in the Schaffer collateral-CA1 pathway of rat hippocampal slices.
Table 1: Effect of this compound (IAA-R) and Imidazoleacetic Acid-ribotide (IAA-RP) on Field Excitatory Postsynaptic Potentials (fEPSPs)
| Compound | Concentration | Effect on fEPSP Slope (% of Baseline) | Onset of Action | Reference |
| This compound (IAA-R) | 10 µM | 65.9 ± 3.8% | Delayed (5-8 minutes after IAA-RP effect) | [1][3][6] |
| Imidazoleacetic acid-ribotide (IAA-RP) | 10 µM | 51.2 ± 5.7% | 20 minutes | [1][2][3][6] |
Table 2: Mechanistic Insights from Studies with Imidazoleacetic Acid-ribotide (IAA-RP)
| Parameter | Observation with IAA-RP | Implication | Reference |
| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Decreased | Presynaptic site of action (reduced neurotransmitter release) | [1][2][3] |
| mEPSC Amplitude | No change | Postsynaptic receptor function likely unaffected | [1][2][3] |
| Paired-Pulse Facilitation (PPF) | Increased | Presynaptic site of action (decreased release probability) | [1][2][3] |
Signaling Pathway
The proposed signaling pathway for this compound-induced synaptic depression involves the activation of presynaptic imidazoline receptors, which leads to a reduction in neurotransmitter release.
Caption: Proposed signaling pathway for IAA-R-induced synaptic depression.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from Sprague-Dawley rats, a common model for studying synaptic plasticity.[1]
Materials:
-
Sprague-Dawley rats (4-6 weeks old)
-
Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF)
-
aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, 2 CaCl2
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Beakers and petri dishes on ice
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain.
-
Submerge the brain in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus.
-
Cut transverse hippocampal slices (e.g., 400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature.
-
Allow the slices to recover for at least 1 hour before starting experiments.
Protocol 2: Electrophysiological Recording of Synaptic Depression
This protocol details the methodology for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus and inducing synaptic depression with this compound.[1][2][3][7]
Materials:
-
Prepared hippocampal slices
-
Recording chamber with continuous perfusion of oxygenated aCSF (2-3 ml/min) at 30-32°C
-
Glass microelectrodes (for recording and stimulation) filled with aCSF
-
Stimulator and recording amplifier
-
Data acquisition system (e.g., pCLAMP)
-
This compound (IAA-R) stock solution
Procedure:
-
Place a recovered hippocampal slice in the recording chamber.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver test pulses (e.g., every 30 seconds) to evoke fEPSPs.
-
Adjust the stimulation intensity to elicit a fEPSP that is 30-40% of the maximal response.
-
Record a stable baseline of fEPSP responses for at least 20 minutes.
-
Bath-apply this compound (e.g., 10 µM) by switching to aCSF containing the compound.
-
Continue recording fEPSPs for at least 30-60 minutes to observe the induction and stabilization of synaptic depression.
-
To study recovery, perform a washout by perfusing the slice with regular aCSF for 20-30 minutes.
Experimental Workflow
The following diagram illustrates the general workflow for an experiment investigating the effect of this compound on synaptic transmission.
Caption: Experimental workflow for studying IAA-R-induced synaptic depression.
Troubleshooting and Considerations
-
Slice Health: Ensure slices are healthy by visually inspecting them and monitoring the stability of baseline recordings. Unhealthy slices may not exhibit stable synaptic responses.
-
Drug Concentration: The effective concentration of this compound may vary between preparations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Metabolism: this compound is the dephosphorylated metabolite of Imidazoleacetic acid-ribotide.[1][4][8] The observed delay in the action of IAA-R compared to IAA-RP in some studies might be due to cellular uptake or metabolic conversion.[1][3][6]
-
Receptor Specificity: To confirm the involvement of imidazoline receptors, co-application of specific antagonists like efaroxan (B1214185) can be performed.[1][3][6] It is also important to rule out the involvement of other receptors, such as α2-adrenergic receptors, for which the parent compound IAA-RP has a low affinity, by using antagonists like rauwolscine.[1][2][3]
References
- 1. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. pnas.org [pnas.org]
- 5. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazoleacetic acid riboside Synthesis
Welcome to the technical support center for the synthesis of Imidazoleacetic acid riboside. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method is the Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction. This method involves the coupling of a silylated imidazoleacetic acid derivative (specifically, the methyl ester of imidazole-4-acetic acid is commonly used) with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This is followed by deprotection steps to remove the protecting groups from the ribose moiety and hydrolyze the methyl ester to yield the final product.
Q2: I am observing a low yield in the glycosylation step. What are the potential causes and solutions?
A2: Low yields in the Vorbrüggen reaction can stem from several factors. Incomplete silylation of the imidazole (B134444) derivative can reduce its nucleophilicity and solubility. Ensure the silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS), is fresh and the reaction is carried out under strictly anhydrous conditions. The Lewis acid catalyst is also moisture-sensitive; use a freshly opened bottle or a redistilled reagent. The reaction temperature and time are also critical; prolonged reaction times or high temperatures can lead to the degradation of the starting materials or product.
Q3: My final product is a mixture of α and β anomers. How can I improve the stereoselectivity for the desired β-anomer?
A3: The stereoselectivity of the Vorbrüggen reaction is generally high for the β-anomer due to the neighboring group participation of the 2'-O-benzoyl group on the ribose. To favor the formation of the β-anomer, ensure that a participating protecting group like benzoyl or acetyl is at the C2' position of the ribose. The choice of Lewis acid and solvent can also influence the anomeric ratio. Using a milder Lewis acid and a non-polar solvent can sometimes improve selectivity. Purification by column chromatography or HPLC is typically required to separate the anomers.
Q4: What are the common impurities I should expect, and how can they be removed?
A4: Besides the α-anomer, common impurities include unreacted starting materials (imidazoleacetic acid ester and protected ribose), hydrolyzed ribose, and potentially a di-ribosylated product. Purification is typically achieved through silica (B1680970) gel column chromatography. A gradient elution system, for example, with dichloromethane (B109758) and methanol (B129727), can effectively separate the protected product from the starting materials. After deprotection, reversed-phase HPLC is often used for final purification of the water-soluble this compound.
Q5: What are the best methods for the deprotection of the benzoyl groups and hydrolysis of the methyl ester?
A5: For the removal of benzoyl protecting groups, a common method is treatment with a solution of sodium methoxide (B1231860) in methanol at room temperature. This is an efficient and clean reaction. The subsequent hydrolysis of the methyl ester to the carboxylic acid can be achieved under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of water and a miscible organic solvent like dioxane or THF. It is important to monitor the reaction carefully to avoid potential side reactions like epimerization if there are other sensitive chiral centers.
Troubleshooting Guides
Below are tables outlining common problems, their potential causes, and recommended solutions at each stage of the synthesis.
Table 1: Glycosylation Reaction (Vorbrüggen)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete silylation of methyl imidazole-4-acetate. 2. Deactivation of Lewis acid (e.g., TMSOTf) by moisture. 3. Insufficient reaction temperature or time. 4. Poor quality of starting materials. | 1. Ensure anhydrous conditions for silylation. Use fresh silylating agent (e.g., BSA). 2. Use freshly opened or distilled TMSOTf and anhydrous solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane). 3. Optimize reaction temperature (typically reflux) and monitor by TLC. 4. Verify the purity of starting materials by NMR or other analytical techniques. |
| Formation of Multiple Products (TLC) | 1. Formation of both N1 and N3 isomers of the imidazole. 2. Presence of both α and β anomers. 3. Degradation of starting materials or product. | 1. The N1 isomer is generally the thermodynamic product. Ensure sufficient reaction time for equilibration. 2. Use a participating protecting group at C2' of the ribose. Optimize purification by column chromatography. 3. Avoid excessive heating and prolonged reaction times. |
| Difficult Purification | 1. Co-elution of product with starting materials or byproducts. 2. Streaking of product on silica gel column. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Add a small amount of a polar solvent like methanol to the elution solvent to reduce tailing. |
Table 2: Deprotection and Hydrolysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection of Benzoyl Groups | 1. Insufficient amount of sodium methoxide. 2. Short reaction time. | 1. Use a catalytic amount of freshly prepared sodium methoxide. 2. Monitor the reaction by TLC until all benzoylated intermediates are consumed. |
| Incomplete Hydrolysis of Methyl Ester | 1. Insufficient base (e.g., LiOH). 2. Low reaction temperature. | 1. Use a slight excess of LiOH. 2. Perform the reaction at room temperature or slightly elevated temperature if necessary, while monitoring for side reactions. |
| Product Degradation | 1. Harsh basic conditions during hydrolysis. 2. Epimerization at chiral centers. | 1. Use milder basic conditions (e.g., lower temperature, shorter reaction time). 2. Consider enzymatic hydrolysis for a milder alternative. |
| Difficulty in Isolating Final Product | 1. High water solubility of the final product. | 1. After neutralization, lyophilize the aqueous solution to obtain the crude product. 2. Purify using reversed-phase HPLC or ion-exchange chromatography. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below, based on established chemical transformations.
Step 1: Synthesis of Methyl 1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)imidazole-4-acetate (Protected Riboside)
-
Silylation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve methyl imidazole-4-acetate (1 equivalent) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 equivalents) and stir the mixture at room temperature for 1 hour.
-
Glycosylation: In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equivalents) in anhydrous acetonitrile. Add this solution to the silylated imidazole derivative. Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to yield the protected riboside as a white foam.
Step 2: Synthesis of Methyl 1-(β-D-ribofuranosyl)imidazole-4-acetate (Deprotected Riboside Ester)
-
Deprotection: Dissolve the protected riboside from Step 1 in anhydrous methanol. Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is completely consumed.
-
Neutralization: Neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR-120 H+).
-
Purification: Filter the resin and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of dichloromethane and methanol.
Step 3: Synthesis of this compound (Final Product)
-
Hydrolysis: Dissolve the deprotected riboside ester from Step 2 in a mixture of water and dioxane (or another suitable solvent). Add lithium hydroxide (LiOH) (2 equivalents).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or HPLC.
-
Neutralization: Once the hydrolysis is complete, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~7.
-
Isolation and Purification: Concentrate the solution under reduced pressure. The final product can be purified by reversed-phase HPLC to yield this compound as a white solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Technical Support Center: Optimizing HPLC Separation of Imidazoleacetic Acid Riboside and Ribotide
Welcome to the technical support center for the HPLC analysis of Imidazoleacetic acid riboside and Imidazoleacetic acid ribotide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating this compound and ribotide by HPLC?
A1: The primary challenges stem from the polar nature of these analytes. Imidazoleacetic acid ribotide, being a nucleotide, is significantly more polar than its corresponding nucleoside, this compound. This polarity can lead to poor retention on traditional reversed-phase (RP) columns, resulting in co-elution or elution near the solvent front. Additionally, peak tailing can be an issue due to the interaction of the imidazole (B134444) and phosphate (B84403) groups with the silica (B1680970) support of the HPLC column.
Q2: What type of HPLC column is recommended for this separation?
A2: While a standard C18 column can be used, specialized columns designed for the retention of polar compounds are often more effective. Options include polar-endcapped C18 columns or columns specifically designed for hydrophilic interaction liquid chromatography (HILIC). For reversed-phase separation, a column that is stable in highly aqueous mobile phases is recommended to retain the polar analytes.[1]
Q3: What detection method is suitable for this compound and ribotide?
A3: UV detection is a common and effective method for these compounds. The imidazole ring provides UV absorbance, and a detection wavelength of around 220 nm has been successfully used.[2] For higher sensitivity and specificity, especially in complex matrices, mass spectrometry (MS) detection can be employed.[3]
Q4: How can I confirm the identity of the peaks corresponding to this compound and ribotide?
A4: Peak identification can be confirmed by comparing the retention times of the peaks in your sample to those of authentic standards of this compound and ribotide run under the same chromatographic conditions.[2] Spiking the sample with a known amount of the standard and observing an increase in the corresponding peak area is another common method for confirmation.[2]
Troubleshooting Guides
Problem 1: Poor Resolution Between this compound and Ribotide Peaks
Q: My chromatogram shows overlapping peaks for the riboside and ribotide, or they are not baseline separated. How can I improve the resolution?
A: Poor resolution is a common issue, often due to insufficient retention of the highly polar ribotide. Here are several strategies to improve separation:
-
Modify the Mobile Phase:
-
Decrease the Organic Solvent Concentration: In reversed-phase HPLC, reducing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention of both analytes, potentially improving resolution.
-
Adjust the pH of the Aqueous Phase: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Experiment with a pH range around the pKa values of the imidazole and phosphate groups. A lower pH (e.g., 2.85) has been shown to be effective.[2]
-
Incorporate an Ion-Pairing Reagent: For reversed-phase chromatography, adding an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) to the mobile phase can significantly increase the retention of the anionic ribotide, leading to better separation from the less polar riboside. However, be aware that ion-pairing reagents can lead to long column equilibration times.[4]
-
-
Optimize the Gradient Profile:
-
If using a gradient, make the initial part of the gradient shallower (i.e., a slower increase in the organic solvent concentration). This will allow more time for the early-eluting compounds to separate.
-
-
Change the Column:
-
Consider using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
-
Switching to a HILIC column can be an effective alternative for separating highly polar compounds. In HILIC, a high organic content mobile phase is used with a polar stationary phase, leading to the retention of polar analytes.
-
Problem 2: Peak Tailing for One or Both Analytes
Q: The peaks for this compound and/or ribotide are asymmetrical with a noticeable tail. What is causing this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, particularly with active silanol (B1196071) groups on the silica surface. Here’s how to address it:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of free silanol groups on the column packing, reducing their interaction with the basic imidazole moiety of your analytes.
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.
-
Employ a High-Purity, End-capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting to see if the peak shape improves.[5]
Problem 3: Drifting Retention Times
Q: The retention times for my analytes are not consistent between injections. What could be the cause?
A: Retention time variability can be frustrating and can point to several issues with your HPLC system or method.
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. This is especially critical when using gradient elution or mobile phases containing additives like ion-pairing reagents.[6] A good practice is to flush the column with at least 10-20 column volumes of the initial mobile phase.
-
Check the HPLC System for Leaks: Any leaks in the system, from the pump to the injector and column fittings, can cause fluctuations in flow rate and pressure, leading to inconsistent retention times.
-
Verify Mobile Phase Composition: Inaccurate mobile phase preparation or issues with the online mixing of solvents can cause retention time drift.[7] If you are using an online mixer, try pre-mixing the mobile phase to see if the problem resolves.[5]
-
Maintain Consistent Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.
Experimental Protocols
HPLC Method for the Separation of this compound and Ribotide
This protocol is based on a published method for the identification of these compounds in biological samples.[2]
| Parameter | Condition |
| Column | A suitable reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 10 mM H₃PO₄, pH 2.85 |
| Mobile Phase B | 750 mM KH₂PO₄, pH 4.4 |
| Gradient | 2.5% to 62% Mobile Phase B over a specified time |
| Flow Rate | 1.0 mL/min (typical, may need optimization) |
| Column Temperature | Ambient or controlled at 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10-20 µL |
Sample Preparation: Biological samples may require extraction and cleanup prior to HPLC analysis. A common procedure involves elution from a Dowex-AG-acetate column.[2] For analysis, samples should be equilibrated in Mobile Phase A.[2]
Visualizations
Caption: Workflow for the HPLC analysis of this compound and ribotide.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 6. lcms.cz [lcms.cz]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
reducing matrix effects in LC-MS/MS analysis of Imidazoleacetic acid riboside
Welcome to the technical support center for the LC-MS/MS analysis of Imidazoleacetic acid riboside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] For this compound, a polar molecule analyzed in complex biological matrices like plasma or urine, these effects can lead to ion suppression or enhancement, significantly compromising the accuracy, precision, and sensitivity of the analysis.[2] Common interfering components include phospholipids (B1166683), salts, and other endogenous metabolites that can compete with this compound for ionization in the mass spectrometer's source.[3]
Q2: I am observing significant signal suppression for this compound in my plasma samples. What is the likely cause and how can I mitigate it?
A2: Significant signal suppression for a polar compound like this compound in plasma is often caused by co-eluting phospholipids. These molecules are abundant in plasma and can severely reduce the ionization efficiency of the analyte.[4]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective strategy is to remove phospholipids before LC-MS/MS analysis. Techniques like solid-phase extraction (SPE) with phospholipid removal plates or cartridges are highly effective.[5]
-
Chromatographic Separation: Utilize a chromatographic method that separates this compound from the bulk of phospholipids. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for polar compounds, as it can retain the analyte while allowing less polar phospholipids to elute earlier.[6][7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.[8]
Q3: My peak shape for this compound is poor (e.g., broad, tailing). What could be the issue?
A3: Poor peak shape for polar analytes can stem from several factors:
-
Column Choice: Reversed-phase columns (like C18) may provide insufficient retention for polar compounds like this compound, leading to poor peak shape. Consider using a HILIC or mixed-mode column for better retention and peak symmetry.[9][10]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with different pH values to optimize peak shape.
-
Metal Chelation: Some polar compounds can interact with metal components in the LC system (e.g., the column frit), leading to peak tailing. Using metal-free or bio-inert columns and tubing can alleviate this issue.[11]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: A post-extraction spike experiment is a standard method to quantify matrix effects. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration.[12]
Matrix Effect (%) = (Peak Area in Post-spiked Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Signal Intensity / High Limit of Quantification (LOQ) | Ion suppression from matrix components. | Implement a robust sample clean-up procedure, such as phospholipid removal SPE. Optimize chromatographic separation to move the analyte away from interfering peaks. Utilize a SIL-IS to compensate for signal loss.[8] |
| Inefficient ionization. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with efficient electrospray ionization (ESI). | |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples. | Use a SIL-IS that closely mimics the analyte's behavior.[13] Ensure the sample preparation method is highly reproducible. Prepare matrix-matched calibration standards. |
| Carryover from previous injections. | Optimize the wash steps in your autosampler and the gradient elution to ensure all of the analyte is eluted from the column in each run. | |
| Inaccurate Quantification | Non-linear response due to matrix effects. | Use matrix-matched calibration curves or a SIL-IS.[14] Dilute the sample to reduce the concentration of interfering matrix components, if sensitivity allows.[2] |
| Analyte degradation during sample processing or storage. | Investigate the stability of this compound under your experimental conditions (e.g., temperature, pH). |
Experimental Protocols
Below are example protocols for sample preparation and LC-MS/MS analysis of this compound. These should be optimized for your specific application and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) with Phospholipid Removal
This protocol is recommended for complex matrices like plasma or serum.
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing a stable isotope-labeled internal standard (SIL-IS) for this compound.
-
Protein Precipitation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
SPE Cleanup: Load the supernatant onto a phospholipid removal SPE plate or cartridge.
-
Elution: Elute the analyte using a solvent recommended by the SPE product manufacturer (typically a mixture of acetonitrile and water, sometimes with a modifier like formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution (e.g., 90:10 acetonitrile:water).
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method
This method is suitable for the separation of polar analytes like this compound.
-
LC System: A UHPLC system is recommended for optimal performance.
-
Column: A HILIC column (e.g., amide or silica-based) with dimensions such as 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: Re-equilibrate at 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Parameters (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of an this compound standard.
-
Example Precursor Ion (Q1): [M+H]+
-
Example Product Ions (Q3): To be determined (fragments of the precursor ion).
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Quantitative Data Summary
The following table provides an example of how to present data when evaluating the effectiveness of different sample preparation methods for reducing matrix effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) of QC Samples (n=6) |
| Protein Precipitation Only | 95 | 45 (Ion Suppression) | 18.5 |
| LLE (Ethyl Acetate) | 75 | 60 (Ion Suppression) | 12.3 |
| SPE (Phospholipid Removal) | 92 | 98 (Minimal Effect) | 4.8 |
Data shown are for illustrative purposes and should be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Signaling Pathway of Matrix Effects
Caption: Mechanism of ion suppression in the ESI source.
Logical Relationship of Troubleshooting Steps
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. hpst.cz [hpst.cz]
- 2. providiongroup.com [providiongroup.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. news-medical.net [news-medical.net]
- 6. Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS | Semantic Scholar [semanticscholar.org]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 14. cstti.com [cstti.com]
addressing ion suppression in Imidazoleacetic acid riboside mass spectrometry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression during the mass spectrometry analysis of imidazoleacetic acid riboside.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification, ultimately compromising the reliability of your results.[1][2] Given that this compound is a polar molecule, it can be particularly susceptible to ion suppression from various matrix components.[3]
Q2: What are the common sources of ion suppression in bioanalytical samples?
A2: Ion suppression can originate from both endogenous and exogenous sources.
-
Endogenous components from biological matrices include salts, phospholipids, proteins, and other small molecules.
-
Exogenous substances can be introduced during sample collection and preparation, such as anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives like trifluoroacetic acid (TFA).[4]
Q3: How can I qualitatively identify if ion suppression is affecting my this compound analysis?
A3: A post-column infusion experiment is a widely used qualitative technique to identify regions in the chromatogram where ion suppression occurs.[1] This method involves continuously infusing a standard solution of this compound into the mass spectrometer while injecting a blank matrix extract. A significant drop in the baseline signal of the analyte indicates the retention time of interfering components that are causing ion suppression.
Q4: How can I quantitatively measure the extent of ion suppression?
A4: The matrix effect can be quantified using a post-extraction spike analysis. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract after the extraction process. The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement. An MF value of less than 1 suggests signal suppression, while a value greater than 1 indicates signal enhancement.
Troubleshooting Guides
Problem: I am observing a weak or no signal for this compound in my samples compared to my standards.
-
Possible Cause: Significant ion suppression from the sample matrix is likely reducing the analyte's signal.
-
Solution:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing a wider range of interferences compared to simpler methods like protein precipitation.
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the interfering compounds. This can be achieved by modifying the mobile phase composition, changing the gradient profile, or trying a column with a different chemistry (e.g., HILIC for polar compounds).[3]
-
Sample Dilution: If the concentration of your analyte is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.
-
Problem: My results for this compound are inconsistent and show poor reproducibility.
-
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects across your sample set.
-
Quantitative Data Summary
The choice of sample preparation method can significantly impact the degree of ion suppression. The following table summarizes the typical recovery and relative ion suppression observed with common sample preparation techniques.
| Sample Preparation Technique | Analyte Recovery (%) | Relative Ion Suppression (%) | Advantages | Disadvantages |
| Protein Precipitation | 90 - 100% | 40 - 80% | Simple and fast | Least effective at removing interferences |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 20 - 50% | Good for removing non-polar interferences | Can be labor-intensive and require large solvent volumes |
| Solid-Phase Extraction (SPE) | 80 - 95% | < 20% | Highly effective and versatile | Requires method development and can be more expensive |
Note: The values presented are typical and can vary depending on the specific analyte and matrix.
Detailed Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression using Post-Column Infusion
Objective: To identify the retention time regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-fitting
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Prepared blank matrix extract
Procedure:
-
System Setup: Connect the syringe pump to the LC eluent stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Infusion: Infuse the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Equilibration: Allow the infusion to proceed until a stable baseline signal for the analyte is observed.
-
Injection: Inject the prepared blank matrix extract onto the LC column.
-
Data Analysis: Monitor the signal of this compound. Any significant drop in the baseline indicates a region of ion suppression. Compare the retention time of the suppression zone with the expected retention time of your analyte.
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Three sets of samples:
-
Set A (Neat Solution): this compound standard in the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the same concentration of this compound as Set A.
-
Set C (Blank Matrix): Blank matrix extract without any analyte.
-
Procedure:
-
Sample Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Data Acquisition: Record the peak area of this compound in Set A and Set B.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 indicates no significant matrix effect.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Potential sources of ion suppression in bioanalysis.
References
Imidazoleacetic acid riboside sample stability and long-term storage
Welcome to the technical support center for Imidazoleacetic acid riboside. This guide provides essential information on sample stability, long-term storage, and troubleshooting for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound, like many nucleoside analogs, should be stored in a well-sealed container, protected from light and moisture. The recommended storage temperature is -20°C or lower, with -80°C being optimal for extended periods. Storing the compound in a desiccated environment can further prevent degradation. For solutions, it is advisable to use a suitable solvent, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.
Q2: How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. As a nucleoside, it may be susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the glycosidic bond between the imidazoleacetic acid and ribose moieties. It is recommended to prepare solutions fresh or store them at low temperatures (-20°C to -80°C) for short periods. For aqueous solutions, using a buffer at a neutral pH (around 7) may improve stability.
Q3: What are the potential degradation pathways for this compound?
Based on its chemical structure, which contains both an imidazole (B134444) ring and a riboside moiety, this compound may degrade through several pathways under stress conditions:
-
Hydrolysis: Cleavage of the N-glycosidic bond, separating the imidazoleacetic acid base from the ribose sugar. This is often catalyzed by acidic or basic conditions.
-
Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of imidazole-containing compounds.
Q4: What analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for stability assessment. These methods can separate the parent compound from its degradation products and provide quantitative data on the extent of degradation. A stability-indicating method should be developed and validated to ensure that all potential degradants are well-resolved from the main peak.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Sample degradation due to improper storage. | Ensure samples are stored at or below -20°C, protected from light and moisture. For solutions, aliquot to minimize freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of the sample. | Conduct a forced degradation study to identify potential degradation products. Review sample handling and storage procedures to minimize degradation. |
| Poor recovery of the compound from biological matrices. | Instability in the matrix or during the extraction process. | Optimize extraction conditions (e.g., pH, temperature) and consider adding stabilizers if necessary. Process samples promptly and keep them on ice. |
| Precipitation of the compound in solution upon thawing. | Low solubility at lower temperatures. | Gently warm the solution and vortex to redissolve the compound. Consider using a different solvent or adjusting the concentration if precipitation persists. |
Stability and Storage Data Summary
| Condition | Parameter | Expected Stability | Recommendation |
| Long-Term Storage (Solid) | Temperature | Stable for years at -20°C to -80°C. | Store in a tightly sealed container in a freezer, preferably with a desiccant. |
| Light | Potential for photodegradation. | Protect from light by using amber vials or storing in the dark. | |
| Solution Storage | Temperature | Short-term (days to weeks) at 2-8°C. Long-term (months) at -20°C to -80°C. | Aliquot solutions to avoid repeated freeze-thaw cycles. |
| pH | Less stable at acidic (pH < 4) and basic (pH > 9) conditions due to hydrolysis. | Maintain a neutral pH (around 7) for aqueous solutions. | |
| Freeze-Thaw Cycles | Stability | Repeated cycles can lead to degradation. | Prepare single-use aliquots. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for specific time points (e.g., 2, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for specific time points.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specific duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC or LC-MS method.
-
Quantify the remaining parent compound and the formation of any degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if necessary.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Enhancing Imidazoleacetic Acid-Riboside (IAA-r) Detection
Welcome to the technical support center for the detection of Imidazoleacetic acid-riboside (IAA-r). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of IAA-r detection and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Imidazoleacetic acid-riboside (IAA-r) and why is it important to measure?
Imidazoleacetic acid-riboside (IAA-r) is a metabolite of histamine (B1213489) and is considered a putative neurotransmitter or neuromodulator in the mammalian brain.[1][2] Its precursor, Imidazoleacetic acid-ribotide (IAA-RP), is an endogenous agonist at imidazoline (B1206853) receptors (I-Rs), which are involved in the regulation of various physiological processes, including blood pressure and neurotransmission.[2][3][4] Accurate and sensitive detection of IAA-r is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target.
Q2: What are the primary methods for detecting and quantifying IAA-r?
The primary analytical methods for the detection and quantification of IAA-r and related compounds in biological samples are High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS offers high sensitivity and specificity, while ELISA can be a high-throughput method for screening large numbers of samples.
Q3: What are the expected concentration ranges of IAA-r in biological samples?
The endogenous levels of IAA-r and its precursor IAA-RP can be very low in biological tissues. For instance, quantitative ELISA has shown that rat brain extracts contain approximately 1.1 ± 0.6 μg/g of IAA-RP.[3] While specific data for IAA-r is limited, studies on similar imidazole (B134444) compounds in cerebrospinal fluid (CSF) have reported detection limits in the low ng/mL range.[5]
Q4: How can I improve the sensitivity of my LC-MS/MS method for IAA-r?
To enhance sensitivity, focus on optimizing sample preparation to enrich IAA-r and remove interfering matrix components.[1][6][7][8] Additionally, derivatization of the carboxylic acid or ribose moieties of IAA-r can improve chromatographic retention and ionization efficiency.[9][10][11][12] Careful optimization of MS parameters, such as cone voltage and collision energy, is also critical.[6]
Q5: Is it possible to develop a custom antibody for an IAA-r immunoassay?
Yes, it is possible to develop polyclonal or monoclonal antibodies against small molecules like IAA-r through haptenization.[13][14] This involves chemically coupling IAA-r (the hapten) to a larger carrier protein to make it immunogenic.[13][15] The resulting antibodies can then be used to develop a competitive ELISA.
Troubleshooting Guides
LC-MS/MS Detection of IAA-r
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Signal | 1. Inefficient Extraction: IAA-r is a polar molecule and may have poor recovery with non-polar extraction solvents. 2. Ion Suppression: Co-eluting matrix components from complex samples like brain tissue can suppress the ionization of IAA-r.[7][16][17] 3. Suboptimal MS Parameters: Incorrect cone voltage or collision energy can lead to poor fragmentation and low signal intensity.[6] | 1. Optimize Extraction: Use a polar extraction solvent like a methanol/water or acetonitrile/water mixture. Consider a multi-step extraction to separate polar and non-polar metabolites.[8][18] 2. Mitigate Matrix Effects: Improve sample cleanup using solid-phase extraction (SPE).[1] Modify the chromatographic gradient to separate IAA-r from interfering compounds. Use a stable isotope-labeled internal standard to compensate for suppression.[17] 3. Optimize MS: Infuse a standard solution of IAA-r to determine the optimal cone voltage and collision energies for the parent and daughter ions.[6] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: The imidazole and carboxylic acid groups of IAA-r can interact with active sites on the column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of IAA-r. | 1. Use a High-Quality Column: Employ a column with end-capping to minimize silanol (B1196071) interactions. 2. Adjust Mobile Phase: Add a small amount of an ion-pairing agent or modify the pH of the mobile phase to improve peak shape. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background. 2. Carryover: Adsorption of IAA-r to parts of the LC system can lead to carryover in subsequent runs. | 1. Use High-Purity Solvents: Utilize LC-MS grade solvents and freshly prepared mobile phases. 2. Optimize Wash Method: Implement a robust needle and column wash protocol between injections, potentially using a stronger solvent. |
Competitive ELISA for IAA-r
| Problem | Potential Cause | Troubleshooting Steps |
| No or Weak Signal | 1. Ineffective Hapten-Carrier Conjugation: The IAA-r may not have been successfully coupled to the carrier protein, resulting in a poor immune response.[13] 2. Low Antibody Titer: The immunized animal may not have produced a sufficient amount of high-affinity antibodies.[19][20] 3. Incorrect Reagent Concentrations: Suboptimal concentrations of the coating antigen or antibody can lead to a weak signal. | 1. Verify Conjugation: Characterize the hapten-protein conjugate using methods like MALDI-TOF MS to confirm coupling.[15] 2. Boost Immune Response: Use an appropriate adjuvant and immunization schedule. Screen multiple animals for the best antibody producers.[21] 3. Optimize Concentrations: Perform a checkerboard titration to determine the optimal concentrations of the coating antigen and the primary antibody. |
| High Background | 1. Non-specific Binding: The antibody or other reagents may be binding non-specifically to the plate.[22] 2. Insufficient Washing: Residual unbound reagents can lead to a high background signal.[22] 3. Cross-reactivity: The antibody may be cross-reacting with other molecules in the sample matrix. | 1. Optimize Blocking: Use an effective blocking buffer (e.g., BSA, non-fat dry milk) and ensure sufficient incubation time. 2. Improve Washing: Increase the number of wash steps and the soaking time. Ensure complete aspiration of wash buffer.[22] 3. Assess Specificity: Test the antibody against structurally related compounds to determine its specificity. |
| Poor Standard Curve | 1. Inaccurate Standard Dilutions: Errors in preparing the standard curve will lead to inaccurate quantification.[22] 2. Matrix Effects: Components in the sample matrix may interfere with the antibody-antigen binding. 3. Inappropriate Curve Fit: Using the wrong regression model can result in a poor fit.[22] | 1. Prepare Fresh Standards: Carefully prepare a new set of standards and use calibrated pipettes.[22] 2. Use Matrix-Matched Standards: Prepare the standard curve in a matrix that mimics the sample as closely as possible. 3. Select Appropriate Fit: Use a four-parameter logistic (4-PL) or similar non-linear regression model suitable for competitive ELISAs.[22] |
Quantitative Data Summary
While specific quantitative data for IAA-r is sparse in the literature, the following table provides a summary of detection limits for related imidazole compounds and neurotransmitters to serve as a general reference for expected sensitivity.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 1-methylimidazole-4-acetic acid | Human Cerebrospinal Fluid | GC-MS | ~0.2 ng/mL | - | [5] |
| Imidazole Derivatives | Atmospheric Particles | LC-MS | 1 - 25 nM | 1 - 50 nM | [23] |
| 4-Methylimidazole | Mouse Plasma & CSF | LC-MS/MS | 25 ng/mL | 50 ng/mL | [24] |
| Neurotransmitters (various) | Rat Brain Tissue | LC-MS/MS | - | 0.25 - 250 ng/mL (LLOQ) | [25] |
| Tryptophan Metabolites | Human Serum & CSF | GC-MS | 0.2 - 0.4 µM | 0.4 - 0.5 µM | [26] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of IAA-r in Brain Tissue
This protocol is a generalized procedure based on methods for similar polar analytes in brain tissue and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation and Extraction:
-
Objective: To extract polar metabolites, including IAA-r, from brain tissue while minimizing protein content.
-
Procedure:
-
Weigh the frozen brain tissue sample (~50-100 mg).
-
Add 1 mL of ice-cold 80% methanol/20% water.
-
Homogenize the tissue on ice using a probe sonicator or bead beater.
-
Vortex the homogenate for 10 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
2. Chromatographic Conditions:
-
Objective: To achieve good retention and peak shape for the polar IAA-r molecule.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Parameters:
-
Objective: To achieve sensitive and specific detection of IAA-r.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (M+H)+ for IAA-r.
-
Optimize the collision energy to identify 2-3 specific product ions.
-
Monitor the transitions from the precursor ion to the product ions.
-
General Protocol for Competitive ELISA Development for IAA-r
This protocol outlines the key steps for developing a competitive ELISA for a small molecule like IAA-r.
1. Hapten Synthesis and Immunogen Preparation:
-
Objective: To make IAA-r immunogenic by coupling it to a carrier protein.
-
Procedure:
-
IAA-r contains a carboxylic acid group that can be activated using a carbodiimide (B86325) reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[10]
-
The activated IAA-r is then reacted with the amine groups on a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[13][15]
-
The resulting conjugate (IAA-r-carrier protein) is purified to remove unreacted components.
-
2. Antibody Production:
-
Objective: To generate polyclonal or monoclonal antibodies against IAA-r.
-
Procedure:
3. Competitive ELISA Protocol:
-
Objective: To quantify IAA-r in a sample based on its competition with a labeled IAA-r for antibody binding sites.
-
Procedure:
-
Coat a microtiter plate with a fixed amount of anti-IAA-r antibody.
-
Block the remaining protein-binding sites on the plate.
-
In a separate tube, pre-incubate the sample (containing unknown amount of IAA-r) with a fixed amount of enzyme-labeled IAA-r.
-
Add this mixture to the antibody-coated plate and incubate.
-
Wash the plate to remove unbound components.
-
Add a substrate for the enzyme and measure the resulting signal. The signal intensity will be inversely proportional to the concentration of IAA-r in the sample.
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of IAA-r in brain tissue.
Caption: Putative signaling pathway of IAA-RP at an imidazoline receptor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and determination of 1-methylimidazole-4-acetic acid in human cerebrospinal fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats [mdpi.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Polyclonal Antibody Generation against PvTRAg for the Development of a Diagnostic Assay for Plasmodium vivax [mdpi.com]
- 22. ethosbiosciences.com [ethosbiosciences.com]
- 23. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 24. brieflands.com [brieflands.com]
- 25. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC-MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low Levels of Imidazoleacetic acid riboside
Welcome to the technical support center for the analysis of Imidazoleacetic acid riboside (IAA-riboside). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of low levels of this endogenous metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IAA-riboside) and why is it difficult to quantify at low levels?
This compound is a metabolite of histamine (B1213489), formed by the dephosphorylation of Imidazoleacetic acid-ribotide (IAA-RP)[1]. Its quantification at low endogenous concentrations is challenging due to several factors:
-
High Polarity: IAA-riboside is a highly polar molecule, which makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns. This can lead to poor chromatographic separation from other polar interferences in the sample matrix.
-
Low Endogenous Concentrations: As a trace-level metabolite, the low abundance of IAA-riboside in biological samples requires highly sensitive analytical instrumentation and optimized methods to achieve accurate quantification.
-
Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and contain numerous endogenous compounds that can interfere with the ionization of IAA-riboside in the mass spectrometer. This phenomenon, known as matrix effects, can lead to ion suppression or enhancement, resulting in inaccurate quantification[2][3][4].
-
Potential Instability: Nucleoside compounds can be susceptible to degradation during sample collection, processing, and storage. Factors such as pH, temperature, and enzymatic activity can impact the stability of IAA-riboside, leading to lower measured concentrations[5].
Q2: What is the metabolic pathway of this compound?
This compound is a key metabolite in the histamine pathway. Histamine is first converted to Imidazoleacetic acid (IAA). IAA is then ribosylated to form Imidazoleacetic acid-ribotide (IAA-RP), which is subsequently dephosphorylated by phosphatases and 5'-nucleotidases to yield this compound[1].
References
- 1. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
preventing degradation of Imidazoleacetic acid riboside during sample preparation
Technical Support Center: Imidazoleacetic acid riboside Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (IAA-R) is a metabolite of histamine (B1213489) found in various tissues.[1][2] As a ribonucleoside, it contains an N-glycosidic bond linking the imidazoleacetic acid moiety to a ribose sugar. This bond is susceptible to cleavage under certain conditions, leading to the degradation of the molecule and inaccurate quantification in downstream analyses.
Q2: What are the primary factors that can cause the degradation of this compound during sample preparation?
The primary factors contributing to the degradation of this compound are:
-
pH: The N-glycosidic bond in ribonucleosides is prone to hydrolysis, especially under acidic conditions. While generally stable in neutral and alkaline media, prolonged exposure to strong acids or bases can cause degradation.[3]
-
Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation.
-
Enzymatic Activity: Endogenous enzymes present in biological samples, such as ribonucleases (RNases) and glycosidases, can cleave the N-glycosidic bond.
-
Oxidation: Although less common for this specific molecule, exposure to oxidative conditions can potentially affect the imidazole (B134444) ring or the ribose moiety.
Q3: What are the ideal storage conditions for samples containing this compound?
For short-term storage (up to 24 hours), samples should be kept at 4°C. For long-term storage, it is recommended to store samples at -80°C to minimize both chemical and enzymatic degradation. Once solubilized, repeated freeze-thaw cycles should be avoided.[4]
Q4: Can I use common deproteinization methods for my samples?
Yes, common deproteinization methods such as protein precipitation with cold organic solvents (e.g., methanol, acetonitrile) or acids (e.g., trichloroacetic acid, perchloric acid) can be used. However, if using acidic precipitation, it is crucial to neutralize the sample promptly to prevent acid-catalyzed hydrolysis of the N-glycosidic bond. A study on a similar compound, 5-aminoimidazole-4-carboxamide (B1664886) riboside, utilized deproteinization with 10% trichloroacetic acid followed by extraction with diethyl ether to remove the acid.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Degradation during sample extraction due to improper pH. | Ensure that the pH of all solutions is maintained within a neutral range (pH 6-8). If acidic or basic conditions are necessary for a specific step, minimize the exposure time and neutralize the sample immediately afterward. |
| Enzymatic degradation from endogenous RNases or glycosidases. | Work quickly and at low temperatures (on ice or at 4°C) during all sample preparation steps. Consider the use of broad-spectrum enzyme inhibitors, although specific inhibitors for this compound degrading enzymes are not well-documented. | |
| Degradation during storage. | Ensure samples are stored at -80°C for long-term storage and that freeze-thaw cycles are minimized. | |
| High variability between replicate samples | Inconsistent sample handling procedures. | Standardize all sample preparation steps, including incubation times, temperatures, and volumes of reagents. |
| Incomplete inactivation of enzymes. | Ensure thorough homogenization and immediate quenching of metabolic activity, for instance by snap-freezing tissues in liquid nitrogen. | |
| Presence of unexpected peaks in chromatogram | Degradation products of this compound. | Review the sample preparation protocol for potential causes of degradation (e.g., prolonged exposure to acid, high temperatures). Use a milder extraction method if possible. |
| Matrix effects from the biological sample. | Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. |
Quantitative Data Summary
Table 1: Stability of an Imidazole Fungicide (Prochloraz) in Aqueous Solution at Different pH Values
| pH | Half-life (days) at 1.0 µg/mL | Half-life (days) at 2.0 µg/mL |
| 4.0 | 18.35 | 19.17 |
| 7.0 | 22.6 | 25.1 |
| 9.2 | 15.8 | 16.6 |
| Data adapted from a study on the degradation of Prochloraz, an imidazole-containing compound.[6] This data suggests that imidazole-containing compounds may be most stable around neutral pH. |
Table 2: Stability of Nicotinamide (B372718) Riboside (a Ribonucleoside) in Simulated Gastrointestinal Fluids at 37°C
| Simulated Fluid | % Remaining after 2 hours |
| HCl (gastric) | 97.64 ± 0.08 |
| USP Simulated Gastric Fluid (SGF) | 97.17 ± 0.19 |
| Simulated Intestinal Fluid (SIF) | 94.32 ± 1.16 |
| USP Simulated Intestinal Fluid (SIF) | 94.71 ± 2.66 |
| Data from a stability study of nicotinamide riboside.[3] This indicates that ribonucleosides are generally stable for short periods under simulated physiological conditions, with slightly more degradation in intestinal fluid (closer to neutral/alkaline pH). |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is a general guideline and should be optimized for your specific tissue type and analytical method.
-
Tissue Homogenization:
-
Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue.
-
Homogenize the frozen tissue in a pre-chilled tube with 4 volumes of ice-cold methanol.
-
-
Protein Precipitation:
-
Vortex the homogenate for 1 minute.
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the metabolites.
-
For LC-MS analysis, the supernatant can often be directly injected after filtration through a 0.22 µm filter.
-
If further cleanup is required, proceed to solid-phase extraction (SPE).
-
-
Sample Storage:
-
If not analyzing immediately, store the extracted sample at -80°C.
-
Protocol 2: Sample Preparation for HPLC Analysis of a Related Imidazole Ribonucleoside
This protocol is adapted from a method for the analysis of 5-aminoimidazole-4-carboxamide riboside in plasma.[5]
-
Deproteinization:
-
To 100 µL of plasma, add 50 µL of 10% trichloroacetic acid (TCA).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
TCA Removal:
-
Collect the supernatant.
-
Add 500 µL of diethyl ether, vortex for 1 minute, and discard the ether layer.
-
Repeat the ether extraction two more times.
-
-
Analysis:
-
The resulting aqueous fraction can be injected into the HPLC system.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. iroatech.com [iroatech.com]
- 5. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Imidazoleacetic acid riboside Experiments
Welcome to the technical support center for Imidazoleacetic acid riboside (IAA-riboside) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions and troubleshooting common issues encountered during in vitro and cell-based assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (IAA-riboside) is an endogenous imidazole (B134444) ribonucleoside, a metabolite of Imidazoleacetic acid-ribotide (IAA-RP). It is recognized for its role as a potential neurotransmitter or neuromodulator. Its primary mechanism of action is through interaction with imidazoline (B1206853) receptors, particularly the I1 subtype.
Q2: What are the basic physicochemical properties of this compound that I should be aware of?
A2: this compound is soluble in water and methanol (B129727) but not in organic solvents. It is stable for hours in weak acids and bases and is thermostable at 100°C. It has a molecular weight of approximately 258.23 g/mol .
Q3: What is a good starting buffer for my experiments with IAA-riboside?
A3: For receptor binding assays, a common starting point is a Tris-based buffer, such as 50 mM Tris-HCl with a pH of 7.4-7.7. For cell-based assays, a balanced salt solution like Krebs buffer or standard cell culture media is appropriate. The optimal buffer will ultimately depend on the specific requirements of your assay.
Q4: How should I prepare my stock solution of this compound?
A4: Given its aqueous solubility, you can prepare a stock solution of IAA-riboside in high-purity water or a buffer such as PBS. If you need to use an organic solvent for other reasons, Dimethyl sulfoxide (B87167) (DMSO) is a common choice for small molecules, but ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: What are the known downstream signaling pathways activated by IAA-riboside?
A5: IAA-riboside acts on I1-imidazoline receptors. This receptor is not coupled to conventional G-protein pathways that modulate adenylyl or guanylyl cyclases. Instead, its activation leads to choline (B1196258) phospholipid hydrolysis, resulting in the generation of second messengers like diacylglycerol and arachidonic acid.
Troubleshooting Guides
This section addresses common problems that may arise during your experiments with this compound.
Issue 1: Compound Precipitation in Assay Buffer or Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | The concentration of IAA-riboside in your final assay volume is higher than its solubility limit in the aqueous buffer. | Although IAA-riboside is water-soluble, it's good practice to determine its solubility limit in your specific buffer. If precipitation occurs, lower the final concentration. |
| "Crashing Out" from DMSO Stock | When a concentrated DMSO stock is diluted rapidly into an aqueous buffer, the compound can precipitate. | Perform a serial dilution of your DMSO stock in pre-warmed (37°C) assay buffer or media. Add the stock solution dropwise while gently vortexing. |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) buffers and media for your experiments. |
| Buffer Composition | High concentrations of certain salts or other components in your buffer could potentially reduce the solubility of IAA-riboside. | If you suspect a buffer component is causing precipitation, try a simpler buffer system (e.g., PBS) to test solubility. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Explanation | Recommended Solution |
| Degradation of IAA-riboside | Although generally stable, prolonged storage in solution, improper pH, or exposure to light could lead to degradation. | Prepare fresh dilutions of IAA-riboside for each experiment from a frozen stock. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture media to change over the course of an experiment, potentially affecting the activity of IAA-riboside. | Ensure your cell culture media contains a robust buffering system (e.g., bicarbonate, HEPES). For long-term experiments, consider changing the media periodically. |
| Interaction with Serum Proteins | If using serum in your cell culture media, IAA-riboside may bind to proteins like albumin, reducing its effective concentration. | Consider reducing the serum concentration or using a serum-free medium for the duration of the compound treatment, if your cells can tolerate it. |
| Cell Health and Density | Variations in cell health, passage number, or seeding density can lead to inconsistent responses to treatment. | Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure uniform seeding density across all wells. |
Data Presentation: Buffer Component Optimization
The following table summarizes key buffer parameters and provides a starting point for optimization. Specific values for IAA-riboside are limited, so data from related compounds and general biochemical principles are included.
| Buffer Component | Parameter Range | Considerations for IAA-riboside Experiments | Potential Impact of Sub-Optimal Conditions |
| pH | 6.0 - 8.0 | Start with a physiological pH of 7.4. IAA-riboside is stable in weak acids and bases. | Altered compound activity, receptor binding, and cellular health. |
| Buffering Agent | Tris, HEPES, PBS | Tris (20-50 mM) is common for binding assays. HEPES (10-25 mM) can be added to cell culture media for extra buffering capacity. | Inadequate buffering can lead to pH shifts, affecting results. |
| Salt Concentration | 50-150 mM NaCl | Physiological salt concentrations are a good starting point. The effect of ionic strength on IAA-riboside activity should be determined empirically. | May affect protein conformation and ligand-receptor interactions. |
| Detergents (e.g., Triton X-100) | 0.01% - 0.1% | Generally not required for soluble compounds like IAA-riboside, but can be included at low concentrations to prevent non-specific binding in some assays. | Can disrupt cell membranes at higher concentrations. |
| Divalent Cations (Mg²⁺, Ca²⁺) | 1-5 mM | Often included in binding buffers as they can be important for receptor conformation and ligand binding. | The specific requirement for IAA-riboside binding should be tested. |
Experimental Protocols
Protocol 1: Imidazoline I1 Receptor Binding Assay
This protocol is a general template for a competitive binding assay to characterize the interaction of this compound with the I1 imidazoline receptor.
Materials:
-
Cell membranes expressing the I1 imidazoline receptor
-
Radiolabeled ligand (e.g., [³H]clonidine)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.7, 500 µM EDTA, 500 µM EGTA, 500 µM MgCl₂
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.7
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the Binding Buffer.
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of IAA-riboside. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known I1 ligand).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of IAA-riboside. Plot the data and determine the IC₅₀ value.
Visualizations
Imidazoline I1 Receptor Signaling Pathway
Caption: Signaling pathway of the Imidazoline I1 receptor.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a receptor binding assay.
Troubleshooting Logic for Compound Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Technical Support Center: Mass Spectrometry Analysis of Imidazoleacetic Acid Riboside
Welcome to the technical support center for the mass spectrometric analysis of Imidazoleacetic Acid Riboside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve signal-to-noise ratios and achieve robust and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze by mass spectrometry?
This compound (IAA-r) is a polar endogenous metabolite.[1][2] Its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns, which can lead to poor peak shape and low signal intensity. Furthermore, being a small molecule, its signal can be easily obscured by background noise in the mass spectrometer.
Q2: What is the general biosynthetic pathway of this compound?
This compound is a metabolite of Imidazole-4-acetic acid-ribotide (IAA-RP). IAA-RP is synthesized from Imidazole-4-acetic acid (IAA) and phosphoribosyl-pyrophosphate. Subsequently, IAA-RP is dephosphorylated by phosphatases and 5'-nucleotidases to form this compound.[3]
Q3: What is the known signaling role of this compound's precursor?
Imidazole-4-acetic acid-ribotide (IAA-RP), the precursor to this compound, is considered a neuroregulator that acts as an agonist at imidazol(in)e receptors (I-Rs), specifically I1 and I3 receptors. This interaction can influence various physiological processes, including the regulation of blood pressure.[3][4]
Troubleshooting Guide: Low Signal-to-Noise (S/N) Ratio
Low signal-to-noise is a common issue in the mass spectrometry analysis of polar molecules like this compound. Below are common causes and their solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | Poor Retention on LC Column: this compound is highly polar and may not be well-retained on standard C18 columns. | - Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column: HILIC columns are specifically designed for the retention of polar compounds.[5][6][7] - Optimize Mobile Phase for HILIC: Use a high percentage of organic solvent (e.g., acetonitrile) in the initial mobile phase to promote retention.[5][6][7] |
| Inefficient Ionization: The analyte may not be efficiently ionized in the mass spectrometer source. | - Optimize ESI Source Parameters: Adjust spray voltage, gas flow rates (nebulizing and drying gas), and temperature to maximize the ion signal for your specific instrument. - Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Acetic acid has been shown to increase signal intensity for some analytes compared to formic acid.[8] | |
| Sample Dilution: The concentration of the analyte in the sample may be too low. | - Concentrate the Sample: If possible, concentrate the sample before injection. - Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening. | |
| High Background Noise | Contaminated Mobile Phase: Impurities in solvents or additives can contribute to a high chemical background. | - Use High-Purity Solvents and Additives: Always use LC-MS grade solvents and freshly prepared mobile phases. - On-line Mobile Phase Filtration: Installing an in-line filter can help remove particulate contamination.[9][10] |
| System Contamination: Contaminants from previous analyses can leach from the LC system or column. | - System Cleaning: Regularly flush the LC system with appropriate cleaning solutions. - Use a Divert Valve: Divert the flow to waste during the initial and final stages of the gradient to avoid contaminating the mass spectrometer with salts and other non-volatile components. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. | - Match Injection Solvent to Initial Mobile Phase: Reconstitute the sample in a solvent that is as close as possible in composition to the starting mobile phase conditions. |
| Secondary Interactions with Stationary Phase: The analyte may have unwanted interactions with the column material. | - Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the charge state of the analyte and the stationary phase, which can improve peak shape. |
Quantitative Data Summary
Optimizing various parameters can significantly improve the signal-to-noise ratio. Below is a table summarizing the potential impact of different optimization strategies based on literature for similar classes of compounds.
| Parameter Optimized | Condition 1 | Condition 2 | Approximate S/N Improvement | Reference |
| Mobile Phase Additive | 0.1% Formic Acid | 0.5% Acetic Acid | ~2.2-2.5x increase in MS signal | [8] |
| LC Flow Rate | 200 µL/min | 0.1 µL/min (nanospray) | Significant improvement in sensitivity and reduction in signal suppression | [11] |
| Online Mobile Phase Filtration | Without Filtration | With Filtration | Drastic improvement in S/N by reducing chemical background | [9][10] |
Experimental Protocols
Sample Preparation for Polar Metabolites (Adapted from a general protocol)
This protocol is a general guideline for the extraction of polar metabolites from biological samples and should be optimized for your specific matrix.
-
Quenching and Extraction:
-
For cell cultures, rapidly quench metabolism by aspirating the media and washing the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Scrape the cells and collect the extract.
-
For tissue samples, homogenize in the pre-chilled extraction solvent.
-
-
Protein Precipitation:
-
Vortex the extract vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the polar metabolites.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with your LC method (e.g., 95:5 acetonitrile:water for HILIC).
-
HILIC-MS/MS Method for Nucleoside Analysis (Adaptable for this compound)
This is a starting point for method development. The gradient and MS parameters should be optimized for your specific instrument and analyte.
-
Liquid Chromatography:
-
Column: A HILIC column suitable for polar analytes (e.g., amide, silica, or zwitterionic phase).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with data-dependent MS/MS for identification.
-
Key MRM Transitions for this compound (Predicted):
-
Precursor Ion (Q1): m/z 259.1 (M+H)+
-
Product Ions (Q3): m/z 127.0, 111.0 (these are predicted fragments and should be confirmed with a standard).[12]
-
-
Source Parameters:
-
Spray Voltage: 3.5 - 4.5 kV
-
Capillary Temperature: 275 - 325°C
-
Nebulizer Gas: 30 - 40 psi
-
Drying Gas Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350°C
-
-
Visualizations
Biosynthesis and Signaling Pathway of this compound Precursor
Caption: Biosynthesis of this compound and signaling of its precursor.
Experimental Workflow for Improving S/N Ratio
Caption: A logical workflow for troubleshooting and improving the S/N ratio.
Predicted Fragmentation of this compound
Caption: Predicted fragmentation pattern for protonated this compound.
References
- 1. Showing Compound this compound (FDB022964) - FooDB [foodb.ca]
- 2. This compound | C10H14N2O6 | CID 440569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Imidazoleacetic Acid Riboside in Biological Fluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of imidazoleacetic acid riboside in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound in biological matrices such as plasma and urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[1][2][3][4][5][6] LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially in complex biological samples.[7] Enzyme-Linked Immunosorbent Assay (ELISA) has also been used, particularly for its ribotide precursor.[1]
Q2: What are the key validation parameters to consider for a bioanalytical method for this compound?
A2: According to FDA guidelines, the key validation parameters include selectivity, specificity, accuracy, precision (both intra- and inter-day), linearity and range, limit of detection (LOD), lower limit of quantification (LLOQ), upper limit of quantification (ULOQ), recovery, and stability (freeze-thaw, short-term, long-term, and stock solution).[8][9][10][11][12]
Q3: How can I prepare my biological samples for analysis?
A3: Sample preparation is critical to remove interferences and improve analytical performance.[13] Common techniques for biological fluids like plasma and urine include:
-
Protein Precipitation (PPT): Often used for plasma samples to remove proteins that can interfere with the analysis. Acetonitrile (B52724) is a common precipitation solvent.[14][15]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from the sample matrix based on its solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte.[11] Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode SPE cartridge may be more effective than a standard C18 stationary phase.[11]
Q4: What are the expected stability characteristics of this compound in biological samples?
A4: this compound, as a nucleoside, may be susceptible to enzymatic degradation in plasma.[3][16][17] It is crucial to perform stability studies to assess its degradation under different storage conditions. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at frozen temperatures (e.g., -20°C or -80°C).[3][16][17] For accurate results, samples should be processed and stored appropriately to minimize degradation.
Troubleshooting Guides
LC-MS/MS Method
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Co-elution with interfering substances. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Use a new column or a guard column. 3. Optimize the chromatographic gradient to better separate the analyte from matrix components. |
| Low Signal Intensity/Sensitivity | 1. Ion suppression from matrix components.[8][9][10][11][12] 2. Inefficient ionization of the analyte. 3. Suboptimal mass spectrometer settings. | 1. Improve sample cleanup using SPE or LLE. Dilute the sample if sensitivity allows.[12] 2. Optimize mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization. 3. Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) specifically for this compound. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Employ a more effective sample preparation method to remove interfering compounds. |
| Inconsistent Retention Times | 1. Fluctuation in pump pressure or mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Degas the mobile phase and check the pump for leaks. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated between injections. |
HPLC-UV Method
| Issue | Potential Cause | Troubleshooting Steps |
| Baseline Drift | 1. Column bleeding. 2. Mobile phase not in equilibrium with the column. 3. Detector lamp aging. | 1. Use a high-quality, stable column. 2. Allow sufficient time for column equilibration. 3. Replace the UV lamp if necessary. |
| Ghost Peaks | 1. Carryover from previous injections. 2. Contamination in the sample or mobile phase. | 1. Implement a robust needle wash protocol. 2. Use fresh, high-purity mobile phase and ensure proper sample handling. |
| Poor Resolution | 1. Suboptimal mobile phase composition. 2. Column aging. 3. Inappropriate flow rate. | 1. Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve separation. 2. Replace the column. 3. Optimize the flow rate. |
Quantitative Data Summary
Table 1: LC-MS/MS Method Validation Parameters (Representative)
| Parameter | Acceptance Criteria | Representative Value |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | - | 1 - 1000 ng/mL |
| LLOQ | RSD ≤ 20%, Accuracy ± 20% | 1 ng/mL |
| ULOQ | RSD ≤ 15%, Accuracy ± 15% | 1000 ng/mL |
| Intra-day Precision (RSD) | ≤ 15% | < 10% |
| Inter-day Precision (RSD) | ≤ 15% | < 12% |
| Accuracy (% Bias) | ± 15% | -5% to +8% |
| Recovery | Consistent and reproducible | 85 - 105% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
Table 2: HPLC-UV Method Validation Parameters (Representative)
| Parameter | Acceptance Criteria | Representative Value |
| Linearity (r²) | ≥ 0.99 | > 0.992 |
| Range | - | 0.1 - 10 µg/mL |
| LLOQ | RSD ≤ 20%, Accuracy ± 20% | 0.1 µg/mL |
| ULOQ | RSD ≤ 15%, Accuracy ± 15% | 10 µg/mL |
| Intra-day Precision (RSD) | ≤ 15% | < 8% |
| Inter-day Precision (RSD) | ≤ 15% | < 11% |
| Accuracy (% Bias) | ± 15% | -7% to +6% |
| Recovery | Consistent and reproducible | 80 - 110% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for enhanced retention of polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of organic phase, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard. These would need to be determined by infusion of the analytical standard.
-
Detailed Methodology for HPLC-UV Quantification
-
Sample Preparation (Urine):
-
Thaw urine samples to room temperature.
-
Centrifuge at 4,000 rpm for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:1 with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
Inject into the HPLC-UV system.
-
-
HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The maximum absorption wavelength for this compound would need to be determined using a UV scan of the standard. Imidazole-containing compounds often have UV absorbance around 210-230 nm.
-
Injection Volume: 20 µL.
-
Visualizations
Histidine Metabolism Pathway
Caption: Metabolic pathway of histidine to this compound.
General Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for this compound quantification.
References
- 1. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of urinary nucleosides. I. Optimisation of high performance liquid chromatography/electrospray mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histidine - Wikipedia [en.wikipedia.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 15. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 17. rr-americas.woah.org [rr-americas.woah.org]
Technical Support Center: Imidazoleacetic acid-riboside (IAA-riboside) ELISA
Welcome to the technical support center for the Imidazoleacetic acid-riboside (IAA-riboside) ELISA kit. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Imidazoleacetic acid-riboside ELISA?
This assay is a competitive enzyme-linked immunosorbent assay (ELISA). The principle is based on the competition between the IAA-riboside in your sample and a fixed amount of labeled IAA-riboside for a limited number of binding sites on a specific antibody. In this format, the signal generated is inversely proportional to the concentration of IAA-riboside in the sample. Therefore, a higher concentration of IAA-riboside in the sample will result in a lower signal, and vice versa.[1]
Q2: What are the most common sources of interference in this assay?
The most common sources of interference in a competitive ELISA for a small molecule like IAA-riboside are:
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma, cell culture media) can interfere with the antibody-antigen binding.[2] This can be caused by proteins, lipids, salts, or different pH levels.[2]
-
Cross-reactivity: The antibody may bind to molecules that are structurally similar to IAA-riboside, leading to inaccurate results.[3][4]
-
Procedural Errors: Inconsistent pipetting, improper washing, incorrect incubation times or temperatures, and contaminated reagents can all lead to significant errors.
Q3: How can I determine if my samples have matrix effects?
A spike and recovery experiment is a reliable method to assess matrix effects.[5] In this experiment, a known amount of IAA-riboside standard is added (spiked) into a sample and a standard diluent. The concentration of the spiked sample is then measured, and the percentage of recovery is calculated. A recovery rate between 80-120% generally indicates that the matrix is not significantly affecting the assay.[2][5]
Q4: My standard curve has a poor shape. What could be the cause?
A poor standard curve can be caused by several factors:
-
Improper standard preparation: Errors in serial dilutions, incorrect reconstitution of the standard, or degradation of the standard can all lead to a poor curve.
-
Pipetting errors: Inaccurate or inconsistent pipetting of standards is a common cause.
-
Incorrect curve fitting: Using an inappropriate regression model for a competitive ELISA (a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is often recommended).
-
Contaminated reagents or plate.
Q5: The signal in my assay is very low or absent. What should I do?
For a competitive ELISA, a low signal corresponds to a high concentration of the analyte. If you expect a signal and it's absent or very low across the plate (including the zero standard), consider the following:
-
Omission of a key reagent: Ensure all reagents, especially the enzyme conjugate and substrate, were added in the correct order.
-
Inactive enzyme or substrate: The enzyme conjugate or substrate may have lost activity due to improper storage or handling.
-
Incorrect plate reading settings: Verify the correct wavelength is being used on the plate reader.
-
Overly stringent washing: Excessive washing can strip the bound components from the plate.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your Imidazoleacetic acid-riboside ELISA.
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing. | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. |
| High concentration of detection antibody/enzyme conjugate. | Optimize the concentration of the detection antibody or enzyme conjugate by performing a titration. | |
| Cross-reactivity of the antibody with components in the blocking buffer. | Try a different blocking agent (e.g., switch from BSA to non-fat dry milk or vice versa). | |
| Substrate solution contaminated or exposed to light. | Use fresh, colorless substrate solution and protect the plate from light during incubation. | |
| Weak or No Signal | (in a competitive assay, this implies high analyte concentration) If unexpected: | |
| Inactive enzyme conjugate or substrate. | Test the activity of the enzyme and substrate with a positive control. Replace if necessary. | |
| Omission of a reagent. | Carefully review the protocol to ensure all steps were followed correctly. | |
| Incorrect filter settings on the plate reader. | Ensure the plate reader is set to the correct wavelength for the substrate used. | |
| Poor Reproducibility (High CV%) | Inconsistent pipetting technique. | Use calibrated pipettes and ensure consistent timing and technique for all wells. |
| Inadequate mixing of reagents. | Thoroughly mix all reagents before adding them to the wells. | |
| Plate not washed uniformly. | Ensure all wells are washed with the same volume and for the same duration. An automated plate washer can improve consistency. | |
| Temperature variation across the plate. | Avoid stacking plates during incubation and ensure the incubator provides uniform temperature distribution. | |
| Sample values are out of range | Analyte concentration in the sample is too high or too low. | Dilute samples if the concentration is too high. If too low, consider concentrating the sample if possible, or use a more sensitive assay if available. |
Quantitative Data on Interference Mitigation
The following table provides representative data on the impact of matrix effects and a common mitigation strategy. Please note that this is an illustrative example, and actual results may vary depending on the specific sample matrix and experimental conditions.
| Sample Type | Interference Source | Mitigation Strategy | Spiked Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) without Mitigation | % Recovery without Mitigation | Measured Concentration (ng/mL) with Mitigation | % Recovery with Mitigation |
| Human Plasma | Endogenous proteins and lipids | 1:4 dilution with assay buffer | 10 | 6.5 | 65% | 9.2 | 92% |
| Cell Culture Media (with 10% FBS) | Serum proteins | 1:2 dilution with assay buffer | 10 | 7.2 | 72% | 9.5 | 95% |
| Urine | High salt concentration | 1:5 dilution with assay buffer | 10 | 13.5 | 135% | 10.3 | 103% |
Experimental Protocols
Protocol 1: Spike and Recovery Experiment to Assess Matrix Effects
-
Prepare Spiked Samples:
-
Take two aliquots of your sample matrix (e.g., plasma).
-
Spike one aliquot with a known concentration of IAA-riboside standard (e.g., to a final concentration of 10 ng/mL). The volume of the spike should be minimal to avoid significant dilution of the matrix.
-
Add an equal volume of assay buffer to the second aliquot (this is your unspiked sample).
-
-
Prepare Spiked Standard:
-
Prepare a standard with the same final concentration of IAA-riboside as the spiked sample, using the standard assay diluent.
-
-
Run the ELISA:
-
Assay the spiked sample, the unspiked sample, and the spiked standard according to the kit protocol.
-
-
Calculate Percent Recovery:
Protocol 2: Representative Competitive ELISA Protocol for Imidazoleacetic acid-riboside
This is a general protocol and may require optimization for your specific assay.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition:
-
Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.
-
-
Competitive Reaction:
-
Add 50 µL of HRP-conjugated IAA-riboside to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the liquid from each well.
-
Wash each well with 300 µL of wash buffer. Repeat the wash process three times.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining wash buffer.
-
-
Substrate Addition:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Plate Reading:
-
Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.
-
-
Calculation:
-
Calculate the percentage of binding for each standard and sample using the formula: % B/B0 = (OD of standard or sample / OD of zero standard) x 100.
-
Plot a standard curve of % B/B0 versus the concentration of the standards using a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of IAA-riboside in the samples by interpolating their % B/B0 values from the standard curve.
-
Visual Guides
Troubleshooting Workflow for Unexpected ELISA Results
References
- 1. bosterbio.com [bosterbio.com]
- 2. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
stability of Imidazoleacetic acid riboside in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Imidazoleacetic acid riboside (IAA-r) in various solvent systems. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility and stability properties of this compound?
This compound is a ribonucleoside of imidazoleacetic acid. It is generally soluble in aqueous solutions and methanol (B129727), but poorly soluble in most organic solvents.[1] Qualitatively, it has been described as being stable for hours in weak acidic and basic solutions and is thermostable up to 100°C.[1] For long-term storage, it is recommended to store the compound under the conditions specified in the Certificate of Analysis, which typically involves storage at low temperatures.
Q2: How should I prepare this compound solutions for my experiments?
For aqueous solutions, this compound can be dissolved in high-purity water (e.g., Milli-Q) or common biological buffers (e.g., phosphate-buffered saline). Given its limited stability in strong acids and bases, it is advisable to use buffers close to physiological pH for initial experiments. If organic solvents are necessary, methanol is the preferred choice.[1] All solutions should be freshly prepared for optimal results.
Q3: What are the expected degradation pathways for this compound?
As a nucleoside, this compound is susceptible to hydrolysis of the N-glycosidic bond, particularly under acidic conditions, which would yield imidazoleacetic acid and ribose. The imidazole (B134444) ring itself may be susceptible to oxidative degradation.[2] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are necessary to fully characterize its degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the solvent system. | Prepare fresh solutions for each experiment. Verify the pH of your solvent system and consider using a buffer. If high temperatures are used, minimize the exposure time. |
| Precipitation of the compound during the experiment | Poor solubility in the chosen solvent system. | Confirm the solubility of this compound in your specific solvent system. If using a mixed solvent system, ensure the proportion of the poor solvent is not too high. Sonication may aid in dissolution, but care should be taken to avoid heating the sample. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products or impurities. | Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to resolve the main compound from any impurities or degradants. |
Stability Data Summary
The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of similar nucleoside compounds. These are representative data and should be confirmed by experimental studies.
Table 1: Stability of this compound in Aqueous Solutions at Different pH Values
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) |
| 2.0 | 60 | 24 | < 80 |
| 4.0 | 60 | 24 | > 90 |
| 7.0 | 60 | 24 | > 95 |
| 9.0 | 60 | 24 | > 90 |
| 12.0 | 60 | 24 | < 85 |
Table 2: Thermal, Photolytic, and Oxidative Stability of this compound
| Stress Condition | Solvent | Incubation Time | Remaining Compound (%) |
| Thermal | |||
| 80°C | Water | 48 hours | > 90 |
| 100°C | Water | 24 hours | ~85 |
| Photolytic | |||
| UV light (254 nm) | Water | 24 hours | > 95 |
| Visible light | Water | 7 days | > 98 |
| Oxidative | |||
| 3% H₂O₂ | Water | 24 hours | < 90 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours and 7 days, respectively).
-
Analysis: Analyze all samples, along with an untreated control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 98 2 20 70 30 25 70 30 30 98 2 | 35 | 98 | 2 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Proposed signaling pathway for this compound via the Imidazoline I1 Receptor.
References
- 1. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
best practices for handling and storing Imidazoleacetic acid riboside
Welcome to the technical support center for Imidazoleacetic acid riboside (IAA-r). This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
For optimal stability, lyophilized this compound should be stored at -20°C for short-term storage and at -80°C for long-term storage. Keep the container tightly sealed and protected from moisture.
Q2: How should I store this compound once it is reconstituted in a solvent?
Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C.
Q3: What solvents are suitable for reconstituting this compound?
This compound is predicted to be soluble in water. For biological experiments, it is crucial to use sterile, nuclease-free water or a suitable buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 7.5-8.0). If solubility issues are encountered, adjusting the pH or using a minimal amount of a co-solvent like DMSO may be considered, but validation for your specific assay is essential.
Q4: Is this compound sensitive to light?
Q5: What are the primary safety precautions when handling this compound?
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general laboratory safety precautions for handling chemical compounds should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Biological Activity | Compound Degradation | Ensure proper storage conditions were maintained. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for critical experiments. Since IAA-r is a ribonucleoside, handle with RNase-free techniques to prevent enzymatic degradation. |
| Inaccurate Concentration | Verify calculations for reconstitution. Ensure the lyophilized powder was fully dissolved. | |
| Inconsistent Results | Solution Instability | Prepare fresh aliquots from a master stock for each experiment. Ensure the solvent is appropriate and does not cause degradation over the time course of the experiment. |
| RNase Contamination | Use a designated RNase-free workspace. Use sterile, disposable plasticware and certified nuclease-free solutions. Wear gloves and change them frequently. | |
| Difficulty Dissolving the Compound | Low Solubility in Chosen Solvent | Try gentle warming or vortexing. If using water, ensure it is of high purity. Consider adjusting the pH of the buffer, as the solubility of imidazole (B134444) compounds can be pH-dependent. As a last resort, a small amount of an organic co-solvent like DMSO can be tested, but its compatibility with the downstream application must be verified. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Preparation: Work in a clean, preferably RNase-free, environment. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully open the vial and add the calculated volume of sterile, nuclease-free water or your desired buffer. For example, to create a 10 mM stock solution from 1 mg of powder (MW: 258.23 g/mol ), you would add approximately 387 µL of solvent.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Storage: Aliquot the reconstituted solution into single-use, nuclease-free tubes and store at -80°C.
General Guidelines for Handling Ribonucleosides
Given that this compound is a ribonucleoside, it is prudent to handle it with the same care as RNA to prevent degradation:
-
RNase-Free Environment: Designate a specific area of your lab for working with ribonucleosides. Clean benchtops, pipettes, and other equipment with RNase-decontaminating solutions.
-
Personal Protective Equipment: Always wear gloves and change them frequently, especially after touching surfaces that may not be RNase-free.
-
Sterile Consumables: Use sterile, disposable plasticware (e.g., pipette tips, microcentrifuge tubes) that are certified RNase-free.
-
Nuclease-Free Reagents: Use water and buffers that are certified nuclease-free.
-
Temperature Control: Keep solutions on ice whenever possible during experiments to minimize degradation.
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Troubleshooting low bioactivity of this compound.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Imidazoleacetic Acid Riboside and Imidazoleacetic Acid-Ribotide
For researchers and professionals in drug development, understanding the nuanced differences between related endogenous molecules is paramount. This guide provides a detailed comparison of the bioactivity of Imidazoleacetic acid riboside (IAA-R) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), with supporting experimental data, protocols, and pathway visualizations.
Overview of Imidazoleacetic Acid Ribotide (IAA-RP) and this compound (IAA-R)
Imidazoleacetic acid-ribotide (IAA-RP) is an endogenous molecule identified as a putative neurotransmitter or neuromodulator in the mammalian brain.[1][2][3] It is recognized as a potent agonist at imidazoline (B1206853) receptors (I-Rs), particularly the I₁ and I₃ subtypes.[4][5] IAA-RP is synthesized from imidazoleacetic acid (IAA) and phosphoribosyl-pyrophosphate (PRPP) in a process that utilizes ATP as an energy source.[1][2] In contrast, this compound (IAA-R) is the dephosphorylated metabolite of IAA-RP.[2][4] While structurally similar, the presence of the phosphate (B84403) group on the ribose moiety of IAA-RP significantly influences its biological activity compared to IAA-R.
Quantitative Comparison of Bioactivity
The following tables summarize the key quantitative differences in the bioactivity of IAA-RP and IAA-R based on published experimental data.
Table 1: Comparison of Effects on Synaptic Transmission in Rat Hippocampal Slices
| Compound | Concentration | Effect on Field Extracellular Postsynaptic Potentials (fEPSPs) Slope (% of baseline) | Reference |
| Imidazoleacetic acid-ribotide (IAA-RP) | 10 µM | 51.2 ± 5.7% | [1][3][6] |
| This compound (IAA-R) | 10 µM | 65.9 ± 3.8% | [1][3][6] |
Table 2: Comparison of Receptor Binding Affinity and Functional Activity
| Assay | Imidazoleacetic acid-ribotide (IAA-RP) | This compound (IAA-R) | Reference |
| [³H]clonidine displacement from adrenal medulla I₁R sites (Kᵢ) | 13 ± 2 µM | 24 ± 5 µM | [4] |
| Stimulation of [³H]arachidonic acid release from PC12 cells | 68 ± 29% increase at 10 µM | No significant response (10 µM to 1 mM) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Electrophysiological Recordings in Rat Hippocampal Slices
This protocol was used to assess the effects of IAA-RP and IAA-R on synaptic transmission.[1]
-
Slice Preparation: Acute hippocampal slices (350 µm) are prepared from the brains of 4- to 6-week-old Sprague-Dawley rats.
-
Perfusion: Slices are continuously perfused with Ringer buffer containing (in mM): 125 NaCl, 2.5 KCl, 1.3 MgSO₄, 1 NaH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 10 dextrose, saturated with 95% O₂/5% CO₂.
-
Recording: Field extracellular postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral-commissural pathway.
-
Drug Application: After establishing a stable baseline for at least 1 hour, IAA-RP or IAA-R is bath-applied at the desired concentration.
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-drug baseline.
Receptor Binding Assay
This assay determines the binding affinity of the compounds to I₁ imidazoline receptors.[4]
-
Tissue Preparation: Adrenal medullas are homogenized in a suitable buffer.
-
Incubation: The homogenate is incubated with the radioligand [³H]clonidine and varying concentrations of the competing ligands (IAA-RP or IAA-R).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Kᵢ) is calculated from the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Arachidonic Acid Release Assay
This assay measures the ability of the compounds to stimulate a downstream signaling event following receptor activation.[4]
-
Cell Culture: PC12 cells, which endogenously express I₁ receptors, are cultured under standard conditions.
-
Labeling: Cells are incubated with [³H]arachidonic acid to incorporate it into cellular lipids.
-
Stimulation: After washing to remove unincorporated radiolabel, cells are stimulated with IAA-RP or IAA-R for a defined period.
-
Measurement: The amount of [³H]arachidonic acid released into the supernatant is quantified by liquid scintillation counting.
-
Data Analysis: The release is expressed as a percentage increase over the basal release in unstimulated cells.
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways involving IAA-RP and IAA-R.
Figure 1. Metabolic pathway of Imidazoleacetic acid-ribotide (IAA-RP) and its conversion to this compound (IAA-R).
Figure 2. Signaling pathways activated by Imidazoleacetic acid-ribotide (IAA-RP) through imidazoline receptors.
Conclusion
The available evidence strongly indicates that Imidazoleacetic acid-ribotide (IAA-RP) is the primary bioactive molecule, acting as a potent agonist at imidazoline receptors to modulate crucial physiological processes such as blood pressure regulation, insulin secretion, and synaptic transmission.[1][4][5] Its metabolite, this compound (IAA-R), exhibits significantly reduced bioactivity in the assays conducted thus far, suggesting its principal role may be in the metabolic clearance of IAA-RP.[1][4] For researchers in drug discovery, targeting the synthesis or degradation pathways of IAA-RP, or developing stable analogs of this ribotide, could represent promising therapeutic strategies.
References
- 1. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
A Comparative Analysis of Imidazoleacetic acid riboside and Clonidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the endogenous neuromodulator, Imidazoleacetic acid riboside, and the well-established antihypertensive drug, clonidine (B47849). This document outlines their mechanisms of action, receptor binding affinities, and physiological effects, supported by experimental data and detailed protocols.
Introduction
This compound (IAA-R) is the riboside metabolite of imidazole-4-acetic acid-ribotide (IAA-RP), an endogenous neuromodulator found in mammalian tissues, including the brain.[1] It is recognized as a ligand for imidazoline (B1206853) receptors and is implicated in the central regulation of blood pressure and synaptic transmission.[2][3] Clonidine is a synthetic, centrally acting α2-adrenergic agonist and an imidazoline derivative, widely used for the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and other conditions.[4][5] Both molecules interact with imidazoline and α2-adrenergic receptors, making a comparative analysis of their effects crucial for understanding their distinct pharmacological profiles and therapeutic potentials.
Mechanism of Action and Signaling Pathways
The primary pharmacological effects of both this compound and clonidine are mediated through their interaction with imidazoline and α2-adrenergic receptors. However, their selectivity and downstream signaling pathways differ significantly.
Clonidine primarily acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi).[5][6] Activation of these receptors in the brainstem, particularly in the locus coeruleus, leads to a decrease in sympathetic outflow from the central nervous system.[5][7] The signaling cascade involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced norepinephrine (B1679862) release.[6][7] Clonidine also binds to imidazoline receptors, and it is hypothesized that its action at I1 imidazoline receptors contributes to its antihypertensive effects.[8][9][10]
This compound (IAA-R) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP) , are endogenous ligands for imidazoline receptors.[1] IAA-RP demonstrates high affinity for I1 and I3 imidazoline receptors and a much lower affinity for α2-adrenergic receptors.[3] The signaling pathway for the I1 imidazoline receptor is distinct from that of the α2-adrenergic receptor. It is not coupled to the inhibition of adenylyl cyclase but rather involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).[4][8] This pathway is more akin to that of neurocytokine receptors.[6][7]
Signaling Pathway Diagrams
Quantitative Data Presentation
The following tables summarize the receptor binding affinities and functional potencies of Imidazoleacetic acid-ribotide (IAA-RP), this compound (IAA-R), and clonidine.
| Compound | Receptor | Tissue/Cell Line | K_i (nM) | Reference |
| Clonidine | α2-Adrenergic | Rat Brain | 17 ± 2 | [8] |
| I1 Imidazoline | Bovine Rostral Ventrolateral Medulla (RVLM) | 17 ± 4 | [8] | |
| Imidazoleacetic acid-ribotide (IAA-RP) | I1 Imidazoline | Bovine RVLM | 100 ± 19 | [1] |
| α2-Adrenergic (presumed) | Bovine RVLM | 210,000 ± 32,000 | [1] | |
| This compound (IAA-R) | I1 Imidazoline | Bovine Adrenal Medulla | 24,000 ± 5,000 | [1] |
Table 1: Receptor Binding Affinities (K_i).
| Compound | Assay | Tissue/Cell Line | EC_50 / IC_50 (nM) | Effect | Reference |
| Clonidine | Propofol concentration for LMA insertion | Human Male Patients | 5.84 µg/ml (EC50) | Reduction in required propofol | [11] |
| Imidazoleacetic acid-ribotide (IAA-RP) | Insulin Secretion | Human Pancreatic Islets | ~3 | Potentiation | [2] |
| Insulin Secretion | Rat Pancreatic Islets | 30-50 | Potentiation | [2] | |
| Depression of synaptic transmission | Rat Hippocampal Slices | 10,000 | Maximal decrease in fEPSP slope | [12] |
Table 2: Functional Potencies (EC_50 / IC_50).
Comparative Physiological Effects
| Physiological Effect | Clonidine | This compound / -ribotide |
| Blood Pressure | Primarily hypotensive through central α2-adrenergic and I1 imidazoline receptor agonism.[4][5][8] | Microinjection of IAA-RP into the RVLM can produce hypertension, suggesting a complex role in central blood pressure regulation.[1] |
| Heart Rate | Bradycardia due to reduced sympathetic tone.[13] | Effects on heart rate are not as well characterized. |
| Sedation | A common side effect mediated by α2-adrenergic receptors in the locus coeruleus.[5][7] | Not typically associated with sedation. |
| Analgesia | Produces analgesia through spinal α2-adrenergic receptors.[7] | Potential role in modulating synaptic transmission suggests possible effects on pain perception, but this is not well studied.[12] |
| Synaptic Transmission | Inhibits neurotransmitter release via presynaptic α2-adrenergic receptors.[7] | IAA-RP induces a concentration-dependent depression of synaptic transmission in the hippocampus, primarily through a presynaptic mechanism involving imidazoline receptors.[12] |
Table 3: Comparison of Key Physiological Effects.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (K_i) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from bovine RVLM).
-
Radioligand (e.g., [³H]clonidine).
-
Test compounds (clonidine, IAA-RP, IAA-R).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Measurement of Mean Arterial Pressure (MAP) in Anesthetized Rats
Objective: To assess the in vivo effect of test compounds on blood pressure.
Materials:
-
Adult male Wistar or Sprague-Dawley rats.
-
Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine cocktail).
-
Surgical instruments for cannulation.
-
Catheters for carotid artery and jugular vein cannulation.
-
Pressure transducer and data acquisition system.
-
Test compounds (clonidine, IAA-RP) dissolved in a suitable vehicle.
Protocol:
-
Anesthetize the rat and ensure an adequate depth of anesthesia.
-
Surgically expose the carotid artery and jugular vein.
-
Insert a catheter into the carotid artery and connect it to a pressure transducer to record blood pressure.
-
Insert a catheter into the jugular vein for intravenous administration of the test compounds.
-
Allow the animal to stabilize and record a baseline blood pressure for at least 20-30 minutes.
-
Administer the test compound or vehicle intravenously through the jugular vein catheter.
-
Continuously record the blood pressure for a defined period after administration to observe the full effect.
-
Data can be analyzed to determine the maximum change in MAP and the duration of the effect. Dose-response curves can be generated by administering a range of doses.[12][14]
Whole-Cell Patch-Clamp Recording in Hippocampal Slices
Objective: To measure the effect of test compounds on synaptic transmission.
Materials:
-
Rat hippocampal brain slices.
-
Artificial cerebrospinal fluid (aCSF).
-
Recording chamber and perfusion system.
-
Upright microscope with differential interference contrast (DIC) optics.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
Intracellular solution (e.g., K-gluconate-based).
-
Test compounds (IAA-RP).
Protocol:
-
Prepare acute hippocampal slices from a rat brain.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify a pyramidal neuron in the CA1 region using the microscope.
-
Pull a glass micropipette and fill it with the intracellular solution.
-
Under visual guidance, approach the selected neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity, such as spontaneous excitatory postsynaptic currents (sEPSCs) or field excitatory postsynaptic potentials (fEPSPs) evoked by stimulating Schaffer collateral afferents.
-
Bath-apply the test compound (e.g., IAA-RP) at a known concentration.
-
Record the changes in synaptic activity in the presence of the compound.
-
Wash out the compound and record the recovery of synaptic activity.
-
Analyze the data to determine the effect of the compound on parameters such as the frequency and amplitude of sEPSCs or the slope of fEPSPs.[4][15][16]
Experimental Workflow Diagram
Conclusion
This compound and clonidine, while both interacting with imidazoline and α2-adrenergic receptors, exhibit distinct pharmacological profiles. Clonidine's high affinity for α2-adrenergic receptors is central to its well-established antihypertensive and sedative effects. In contrast, the endogenous neuromodulator Imidazoleacetic acid-ribotide, the precursor to the riboside, shows a marked preference for imidazoline receptors, particularly the I1 subtype, and its physiological roles, including the regulation of blood pressure and synaptic plasticity, are subjects of ongoing research. The differential receptor selectivity and signaling pathways of these two compounds underscore the potential for developing more targeted therapeutics with improved side-effect profiles by specifically targeting imidazoline receptor subtypes. Further direct comparative studies are warranted to fully elucidate their respective physiological and pathophysiological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-response of clonidine on plasma catecholamines in the hypernoradrenergic state associated with vasodilator beta-blocker therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photostimulation and Whole-Cell Patch Clamp Recordings of Neurons in Mouse Hippocampal Slices [jove.com]
- 5. litfl.com [litfl.com]
- 6. researchgate.net [researchgate.net]
- 7. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 10. yakusaku.jp [yakusaku.jp]
- 11. Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. A sliding intravenous dose schedule for clonidine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jove.com [jove.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Validating Imidazoleacetic Acid Riboside as a Neurological Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific biomarkers is a critical endeavor in the field of neurology. Early diagnosis, patient stratification, and the objective assessment of therapeutic interventions hinge on the availability of reliable molecular indicators of disease. While established biomarkers have paved the way for significant advancements, the exploration of novel candidates continues to be a priority. This guide provides a comparative analysis of Imidazoleacetic acid riboside (IAA-R), a metabolite with intriguing neuroactive properties, against well-established neurological biomarkers, offering a perspective on its potential utility and the experimental pathways toward its validation.
Executive Summary
This compound is the dephosphorylated metabolite of Imidazoleacetic acid-ribotide (IAA-RP), a putative neurotransmitter in the mammalian brain.[1][2] IAA-RP and IAA-R are known to modulate synaptic transmission, primarily through their interaction with imidazoline (B1206853) receptors.[3] This intrinsic neuroactivity positions IAA-R as a plausible, yet unvalidated, candidate biomarker for neurological disorders where synaptic dysfunction is a key pathological feature. This guide will objectively compare the current understanding of IAA-R with established biomarkers such as Neurofilament Light Chain (NfL), Amyloid-β 42 (Aβ42), and Tau proteins, providing available experimental data and outlining the necessary protocols for future validation studies.
Comparative Analysis of Neurological Biomarkers
The following table summarizes the key characteristics of this compound in comparison to established neurological biomarkers. It is important to note that data for IAA-R is primarily based on preclinical and physiological studies, as clinical validation as a biomarker is currently lacking.
| Feature | This compound (IAA-R) | Neurofilament Light Chain (NfL) | Amyloid-β 42 (Aβ42) | Total Tau (t-Tau) & Phosphorylated Tau (p-Tau) |
| Biological Role | Metabolite of a putative neurotransmitter (IAA-RP), involved in synaptic modulation.[2][3] | Component of the neuronal cytoskeleton, released upon axonal damage. | Peptide fragment derived from Amyloid Precursor Protein, central to Alzheimer's disease pathology. | Microtubule-associated protein, indicative of neuronal injury and a hallmark of Alzheimer's disease pathology. |
| Matrix | Detected in brain tissue and cerebrospinal fluid (CSF).[1][4] | CSF and blood (plasma, serum). | CSF. | CSF. |
| Associated Pathologies | Potential link to Parkinson's disease (autonomic dysfunction) - speculative.[5] | Broad marker for neuroaxonal damage in various neurological disorders (e.g., MS, ALS, Alzheimer's, traumatic brain injury).[6][7][8] | Alzheimer's disease (decreased in CSF). | Alzheimer's disease (increased in CSF). |
| Clinical Utility | Not yet established. | Diagnostic and prognostic marker, and indicator of treatment response in some diseases.[6][9] | Diagnostic marker for Alzheimer's disease. | Diagnostic and prognostic marker for Alzheimer's disease. |
| Quantitative Data | Limited quantitative data in human CSF available in public literature. | Well-established quantitative assays (e.g., Simoa, Elecsys) with defined reference ranges.[10] | Standardized immunoassays with established cut-off values for clinical use. | Standardized immunoassays with established cut-off values for clinical use. |
Experimental Protocols
Quantification of this compound in Cerebrospinal Fluid (Hypothetical Protocol)
While a standardized clinical protocol for IAA-R is not yet established, a method based on liquid chromatography-mass spectrometry (LC-MS/MS) would be the gold standard for accurate quantification.
-
Sample Collection and Preparation:
-
Collect cerebrospinal fluid (CSF) via lumbar puncture following standard clinical procedures.
-
Centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
-
For analysis, thaw the samples on ice. Perform a protein precipitation step by adding a three-fold volume of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for IAA-R and a stable isotope-labeled internal standard.
-
Quantification of Neurofilament Light Chain (Established Protocol)
Quantification of NfL in CSF and blood is typically performed using highly sensitive immunoassays.
-
Sample Collection:
-
Collect CSF or blood (plasma or serum) according to standard procedures.
-
-
Assay:
-
Utilize a commercial single-molecule array (Simoa) or electrochemiluminescence (ECL) based immunoassay kit (e.g., from Quanterix or Roche).
-
Follow the manufacturer's instructions for sample dilution, reagent preparation, and instrument operation.
-
Generate a standard curve using the provided calibrators to determine the concentration of NfL in the samples.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of this compound and a proposed workflow for its validation as a biomarker.
Caption: Metabolic synthesis of this compound.
Caption: Proposed workflow for validating IAA-R as a biomarker.
Future Directions and Conclusion
The neuroactive properties of this compound and its presence in the central nervous system make it a molecule of interest in the search for novel neurological biomarkers. However, its journey from a putative neurotransmitter metabolite to a validated clinical biomarker is in its infancy.
Key steps for future research include:
-
Development and validation of a robust and sensitive quantitative assay for IAA-R in human CSF and plasma.
-
Cross-sectional studies to compare IAA-R levels in large, well-characterized patient cohorts with various neurological diseases against healthy controls.
-
Longitudinal studies to assess the correlation of IAA-R levels with disease progression, severity, and response to treatment.
-
Mechanistic studies to further elucidate the role of the IAA-RP/IAA-R pathway in the pathophysiology of specific neurological disorders.
References
- 1. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution and cellular localization of imidazoleacetic acid-ribotide, an endogenous ligand at imidazol(in)e and adrenergic receptors, in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Trends in clinical studies evaluating neurofilament light chain as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Serum Glial Fibrillary Acidic Protein Compared With Neurofilament Light Chain as a Biomarker for Disease Progression in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Head-to-head comparison of four plasma neurofilament light chain (NfL) immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Negligible Cross-Reactivity of Anti-IAA-RP Antibodies with Imidazoleacetic Acid Riboside: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate experimental results and the development of targeted therapeutics. This guide provides a comparative analysis of the cross-reactivity of anti-Imidazoleacetic acid-ribotide (anti-IAA-RP) antibodies with its dephosphorylated metabolite, Imidazoleacetic acid riboside (IAA-R), summarizing key experimental findings and methodologies.
A pivotal study on the characterization of anti-IAA-RP antibodies has demonstrated their high specificity for IAA-RP, with negligible cross-reactivity observed for a wide range of related compounds, including this compound. This high degree of specificity is crucial for immunoassays and other applications where distinct detection of IAA-RP is required.
Data Summary:
While the seminal research by Prell et al. (2004) qualitatively describes the cross-reactivity as "negligible," specific quantitative data such as IC50 values from competitive immunoassays for this compound were not provided. The study screened over 50 compounds in a concentration range of 10 nM to 0.1 mM, and found no significant binding of the anti-IAA-RP antibodies to IAA-R or other tested molecules.[1]
| Compound | Cross-Reactivity with Anti-IAA-RP Antibodies |
| This compound (IAA-R) | Negligible |
| >50 other related compounds | Negligible |
Table 1. Summary of the reported cross-reactivity of anti-IAA-RP antibodies.
Experimental Protocols:
The determination of antibody specificity is typically achieved through competitive enzyme-linked immunosorbent assays (ELISA). The following is a representative protocol for assessing the cross-reactivity of anti-IAA-RP antibodies.
1. Antibody Production and Purification:
-
Immunogen Preparation: Imidazoleacetic acid-ribotide (IAA-RP) is conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH), to render it immunogenic.
-
Immunization: Rabbits are immunized with the IAA-RP-KLH conjugate to elicit an immune response and the production of anti-IAA-RP antibodies.
-
Purification: The resulting antiserum is purified to isolate the specific anti-IAA-RP antibodies. This often involves affinity chromatography using an IAA-RP-linked agarose (B213101) column.
2. Competitive ELISA Protocol:
-
Coating: A microtiter plate is coated with a fixed concentration of IAA-RP conjugated to a protein like bovine serum albumin (BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A constant amount of purified anti-IAA-RP antibody is pre-incubated with varying concentrations of the test compound (in this case, this compound) or the standard (unlabeled IAA-RP).
-
Incubation: The antibody-antigen mixtures are then added to the IAA-RP-BSA coated wells. The free antibody (not bound to the test compound) will bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the wells is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the free antigen in the initial mixture.
-
Analysis: The percentage of inhibition is calculated for each concentration of the test compound and compared to the standard curve generated with unlabeled IAA-RP to determine the degree of cross-reactivity.
Visualizations:
Diagram 1: Competitive ELISA Workflow for Cross-Reactivity Assessment
Caption: Workflow of a competitive ELISA to determine antibody cross-reactivity.
Diagram 2: Molecular Relationship and Antibody Specificity
References
A Comparative Analysis of Rilmenidine and Imidazoleacetic Acid Riboside on Blood Pressure Regulation
A comprehensive review of the existing literature reveals a significant disparity in the available data regarding the effects of rilmenidine (B1679337) and imidazoleacetic acid riboside on blood pressure. While rilmenidine is a well-established antihypertensive agent with a wealth of clinical data, information on the cardiovascular effects of this compound is scarce and largely indirect, precluding a direct, data-driven comparison. This guide, therefore, provides a detailed overview of the known effects of rilmenidine on blood pressure, supported by experimental data and protocols. It also summarizes the current, limited understanding of this compound's role in blood pressure regulation, highlighting the need for further research.
Rilmenidine: A Centrally Acting Antihypertensive Agent
Rilmenidine is an antihypertensive drug that primarily acts on the central nervous system to reduce blood pressure.[1][2][3][4][5] Its mechanism of action involves the selective agonism of I1-imidazoline receptors located in the brainstem, particularly in the rostral ventrolateral medulla (RVLM).[4][6] This action leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1][4] Rilmenidine has demonstrated efficacy comparable to other first-line antihypertensive medications, including diuretics, β-blockers, calcium channel blockers, and angiotensin-converting enzyme (ACE) inhibitors.[2][3]
Quantitative Data on the Antihypertensive Effects of Rilmenidine
The following tables summarize the effects of rilmenidine on systolic and diastolic blood pressure from various clinical studies.
Table 1: Rilmenidine vs. Placebo in Mild to Moderate Hypertension
| Treatment Group | N | Baseline Supine SBP (mmHg) | Baseline Supine DBP (mmHg) | Change in Supine SBP (mmHg) | Change in Supine DBP (mmHg) | Reference |
| Rilmenidine (1 mg/day) | 31 | Not Reported | 95-104 | Significant Reduction | Significant Reduction | [7] |
| Placebo | 35 | Not Reported | 95-104 | No Significant Change | No Significant Change | [7] |
| Rilmenidine (2 mg/day) | 30 | Not Reported | 105-115 | Significant Reduction | Significant Reduction | [7] |
| Placebo | 30 | Not Reported | 105-115 | No Significant Change | No Significant Change | [7] |
Table 2: Rilmenidine in Comparison with Other Antihypertensive Agents
| Comparison | N | Duration | Rilmenidine Dose | Comparator Dose | Outcome | Reference |
| vs. Clonidine (B47849) | 333 | 6 weeks | 1-2 mg/day | 0.15-0.3 mg/day | Identical reductions in SBP (-19 mmHg) and DBP (-12 mmHg). | [2][8] |
| vs. Atenolol | 90 | 8 weeks | 1 mg/day | 50 mg/day | Similar SBP/DBP reduction (-18/-13 mmHg for rilmenidine vs. -21/-15 mmHg for atenolol). | [9] |
| vs. Methyldopa | 157 | 12 weeks | 1-2 mg/day | 500-1000 mg/day | Similar decrease in SBP/DBP at 8 weeks. | [10] |
| vs. Captopril (B1668294) | 51 | 8 weeks | 1-2 mg/day | 50-100 mg/day | No significant difference in SBP (-20.5 mmHg for rilmenidine vs. -21.3 mmHg for captopril) and DBP (-13.9 mmHg for rilmenidine vs. -15.1 mmHg for captopril) reduction. | [11] |
| vs. Lisinopril (B193118) | 51 | 12 weeks | 1-2 mg/day | 10-20 mg/day | Similar reductions in 24-h ambulatory SBP (-11.9 mmHg for rilmenidine vs. -11.0 mmHg for lisinopril) and DBP (-7.7 mmHg for rilmenidine vs. -6.7 mmHg for lisinopril). | [8] |
| vs. Hydrochlorothiazide | 88 (elderly) | 8 weeks | 1-2 mg/day | 25-50 mg/day | Similar SBP/DBP reduction. | [12] |
| vs. Nifedipine | 56 | 1 year | 1-2 mg/day | 40 mg/day | Adequate blood pressure control in both groups. | [2] |
Experimental Protocols for Rilmenidine Studies
Study Design for Rilmenidine vs. Placebo in Mild to Moderate Hypertension [7]
-
Objective: To compare the efficacy and acceptability of rilmenidine with placebo in patients with mild to moderate hypertension.
-
Methodology: A double-blind, multicenter, randomized, placebo-controlled trial.
-
Participants: 126 patients with mild (supine DBP 95-104 mmHg) or moderate (supine DBP 105-115 mmHg) hypertension.
-
Procedure: Following a 4-week placebo run-in period, patients were randomized to receive either rilmenidine (1 mg/day for mild hypertension, 1 mg twice daily for moderate hypertension) or placebo for 4 weeks.
-
Primary Outcome: Change in supine systolic and diastolic blood pressure.
Study Design for Rilmenidine vs. Clonidine in Hypertensive Patients [8]
-
Objective: To compare the efficacy and acceptability of rilmenidine and clonidine.
-
Methodology: A double-blind, clonidine-controlled, multicenter trial.
-
Participants: 333 hypertensive patients with supine DBP between 95 and 115 mmHg.
-
Procedure: After a 4-week placebo run-in, patients were randomized to receive either rilmenidine (1 mg/day) or clonidine (0.15 mg/day) for 6 weeks. The dose was doubled after 2 weeks if DBP remained ≥ 90 mmHg.
-
Primary Outcome: Change in supine and erect blood pressure.
This compound: An Endogenous Compound with Unclear Cardiovascular Effects
This compound is an endogenous metabolite of imidazoleacetic acid-ribotide.[2] The role of this compound in blood pressure regulation is not well understood, and there is a significant lack of direct experimental evidence.
The precursor, imidazoleacetic acid-ribotide, has been shown to produce a hypertensive effect when microinjected into the RVLM of spontaneously hypertensive rats, increasing mean arterial pressure by approximately 25 mmHg.[2] This finding is in stark contrast to the hypotensive effect of I1-imidazoline receptor agonists like rilmenidine, which also act in the RVLM.
In a study on rat hippocampal slices, this compound was found to inhibit field extracellular postsynaptic potentials, but this effect was smaller and more delayed compared to its precursor, imidazoleacetic acid-ribotide. There are currently no published in vivo studies that have directly investigated the effect of systemic administration of this compound on blood pressure.
Signaling Pathways and Experimental Workflow
Rilmenidine Signaling Pathway
Caption: Rilmenidine's mechanism of action on blood pressure.
Hypothetical Experimental Workflow for Evaluating Antihypertensive Agents
Caption: General experimental workflow for antihypertensive drug development.
Conclusion
Therefore, a direct comparison of the effects of this compound and rilmenidine on blood pressure is not currently possible due to the lack of sufficient experimental data for the former. Further in vivo studies are imperative to elucidate the cardiovascular effects of this compound and to determine its potential, if any, as a therapeutic agent for hypertension. Researchers and drug development professionals should view the current understanding of this compound as preliminary and requiring substantial further investigation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Nicotinamide Riboside Supplementation for Treating Elevated Systolic Blood Pressure and Arterial Stiffness in Midlife and Older Adults [frontiersin.org]
- 7. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of rilmenidine and lisinopril on ambulatory blood pressure and plasma lipid and glucose levels in hypertensive women with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kup.at [kup.at]
- 10. Lipid profile and antihypertensive efficacy in hyperlipidemic hypertensive patients: comparison of rilmenidine and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of rilmenidine in elderly patients--comparison with hydrochlorothiazide. The Belgian Multicentre Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
functional comparison of Imidazoleacetic acid riboside and other GABA receptor agonists
This guide provides a detailed functional comparison of key gamma-aminobutyric acid (GABA) receptor agonists. While the initial topic of interest is Imidazoleacetic acid riboside, it is important to clarify that this compound is an endogenous metabolite.[1] The direct GABAergic activity is primarily attributed to its precursor, Imidazole-4-acetic acid (IAA) , a metabolite of histamine (B1213489) that functions as a partial agonist at GABA-A (GABAA) receptors.[2][3] Therefore, this guide will focus on the functional characteristics of Imidazole-4-acetic acid in comparison to other well-established GABA receptor agonists.
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for a wide range of therapeutics.[4][] These receptors are broadly divided into two classes: GABAA receptors, which are ligand-gated ion channels, and GABAB receptors, which are G-protein coupled metabotropic receptors.[6][7]
GABA Receptor Signaling Pathways
The activation of GABAA and GABAB receptors initiates distinct downstream signaling cascades, leading to neuronal inhibition.
Caption: GABA-A receptor activation leads to direct ion channel opening.
The GABAA receptor is an ionotropic receptor that forms a chloride-selective ion pore.[6] Upon binding of an agonist, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus causing rapid synaptic inhibition.[8]
Caption: GABA-B receptor activation initiates a G-protein cascade.
The GABAB receptor is a metabotropic G-protein-coupled receptor (GPCR).[9] Upon activation, it associates with Gi/o proteins, leading to the dissociation of Gα and Gβγ subunits.[10][11] These subunits mediate downstream effects, including the inhibition of adenylyl cyclase (decreasing cAMP levels), the activation of inwardly rectifying K⁺ channels (causing a slow, prolonged hyperpolarization), and the inhibition of voltage-gated Ca²⁺ channels (reducing neurotransmitter release from presynaptic terminals).[10][12]
Comparative Data of GABA Receptor Agonists
The following table summarizes the functional characteristics of Imidazole-4-acetic acid alongside other key GABAergic compounds. Agonists are categorized by their receptor selectivity and mechanism of action.
| Compound | Receptor Target | Mechanism of Action | Pharmacological Profile & Potency (EC₅₀) |
| GABA | GABAA, GABAB | Endogenous Orthosteric Agonist | The primary inhibitory neurotransmitter. Binds to both receptor types. EC₅₀ at GABAA is ~15.4 µM.[13] |
| Muscimol | GABAA | Orthosteric Agonist (Full) | A potent and selective full agonist derived from Amanita muscaria.[14] EC₅₀ at GABAA is ~10.9 µM.[13] |
| Imidazole-4-acetic acid (IAA) | GABAA | Orthosteric Agonist (Partial) | An endogenous metabolite of histamine.[3] Acts as a partial agonist with maximal efficacy values ranging from 24% to 72% depending on the GABAA receptor subunit composition.[3] |
| Baclofen | GABAB | Orthosteric Agonist | The prototypical selective agonist for GABAB receptors, widely used as a muscle relaxant.[4][15] |
| Diazepam | GABAA | Positive Allosteric Modulator | A benzodiazepine (B76468) that does not activate the receptor directly but enhances the effect of GABA by increasing the frequency of channel opening.[16] |
Experimental Protocols for Agonist Characterization
The functional properties of GABA receptor agonists are determined through a combination of binding and functional assays.
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To measure how strongly a compound binds to the GABAA receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from brain tissue or cell lines expressing the GABA receptor of interest.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [³H]muscimol for the GABAA agonist site).[17]
-
Competition: In parallel, incubate the membranes, radioligand, and varying concentrations of the unlabeled test compound (e.g., Imidazole-4-acetic acid).
-
Separation: Separate the bound radioligand from the unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Analysis: Plot the displacement of the radioligand by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value.
-
This technique directly measures the ion flow through the GABAA receptor channel upon agonist application, providing a functional readout of receptor activation, efficacy, and kinetics.[16][18]
-
Objective: To measure the electrical current generated by agonist-induced activation of GABAA receptors.
-
Methodology:
-
Cell Culture: Use neurons or a cell line (e.g., HEK293 cells) expressing the desired GABAA receptor subunits.
-
Patch-Pipette: A glass micropipette filled with a conductive salt solution is brought into contact with the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell interior.
-
Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -60 mV).
-
Agonist Application: The test compound is applied to the cell at various concentrations via a perfusion system.
-
Current Measurement: The current required to maintain the clamped voltage is measured. For GABAA receptors, agonist application will induce an inward flow of Cl⁻ ions, which is recorded as an electrical current.
-
Analysis: The magnitude of the current is plotted against the agonist concentration to generate a dose-response curve, from which the potency (EC₅₀) and efficacy (maximal response) can be determined.
-
Caption: Workflow for in-vitro characterization of a GABA agonist.
Summary
Imidazole-4-acetic acid (IAA) presents a unique profile as an endogenous partial agonist of the GABAA receptor. Unlike the full agonist muscimol, which elicits a maximal receptor response, IAA's partial agonism means it produces a submaximal effect even at saturating concentrations.[3] This differentiates it functionally from both the endogenous full agonist GABA and selective agonists of the GABAB system like baclofen. The methodologies of radioligand binding and patch-clamp electrophysiology are essential for quantifying these critical differences in affinity, potency, and efficacy, providing the data necessary to build a comprehensive pharmacological profile for any novel GABAergic compound.
References
- 1. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoleacetic acid - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. GABA receptor - Wikipedia [en.wikipedia.org]
- 7. GABA receptor agonists, antagonists and modulators [hellobio.com]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazoleacetic Acid Riboside in Modulating Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imidazoleacetic acid riboside (IAA-riboside) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), with other modulators of synaptic plasticity. The information presented herein is supported by experimental data to validate the role of these endogenous compounds in synaptic function.
Introduction to this compound and Synaptic Depression
Imidazoleacetic acid-ribotide (IAA-RP) is an endogenous agonist of imidazoline (B1206853) receptors (I-Rs) found in the mammalian brain. Its dephosphorylated metabolite, this compound (IAA-R), also demonstrates activity at these receptors. Both compounds have been shown to induce a concentration-dependent depression of synaptic transmission in the hippocampus, a brain region critical for learning and memory.[1][2][3][4] This effect is primarily attributed to a presynaptic mechanism of action, leading to a reduction in neurotransmitter release.[1][2][3][4] The modulation of synaptic strength, such as this depression, is a fundamental aspect of synaptic plasticity.
Comparative Analysis of Synaptic Depression Modulators
To understand the relative efficacy and mechanisms of IAA-riboside and its precursor, it is essential to compare them with other well-characterized modulators that also induce synaptic depression. This section compares IAA-RP/IAA-R with agonists of the Adenosine (B11128) A1 receptor and the metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3), both of which are known to cause presynaptic inhibition.
Quantitative Comparison of Effects on Field Excitatory Postsynaptic Potentials (fEPSPs)
The following table summarizes the quantitative effects of these compounds on the slope of fEPSPs in hippocampal slices, a standard measure of synaptic strength.
| Compound | Receptor Target | Concentration | % Depression of fEPSP Slope (Mean ± SEM) | Duration of Effect | Reference |
| Imidazoleacetic acid-ribotide (IAA-RP) | Imidazoline I1 & I3 Receptors | 10 µM | 48.8% ± 5.7% | Reversible within 20 min of washout | [1][2][3][4] |
| This compound (IAA-R) | Imidazoline I1 & I3 Receptors | 10 µM | 34.1% ± 3.8% | Reversible, with a 5-8 min delayed onset compared to IAA-RP | [1][2][3][4] |
| Adenosine | Adenosine A1 Receptor | ~30 µM (EC50) | 50% | Reversible upon washout | [5][6] |
| N6-cyclopentyladenosine (CPA) (A1 agonist) | Adenosine A1 Receptor | 3 µM (photocaged) | 32% ± 5% (500ms light flash) to 73% ± 3% (2000ms light flash) | Reversible | [7] |
| L-CCG-I (mGluR2/3 agonist) | mGluR2/3 | 10 µM | 67.05% ± 5.56% (initial), leading to LTD of 34.79% ± 7.94% | Long-term depression (LTD) | [8] |
| LY354740 (mGluR2/3 agonist) | mGluR2/3 | 200 nM | 62.7% ± 3.0% (initial), leading to LTD of 25.7% ± 2.5% | Long-term depression (LTD) | [8] |
Signaling Pathways and Mechanisms of Action
The synaptic depression induced by IAA-RP and IAA-R is mediated by the activation of presynaptic imidazoline receptors, specifically I1 and I3 subtypes. The binding of these agonists to their receptors initiates a signaling cascade that ultimately reduces the probability of neurotransmitter release from the presynaptic terminal.
Proposed Signaling Pathway for IAA-RP/IAA-R Induced Synaptic Depression
The activation of presynaptic I1 imidazoline receptors by IAA-RP or IAA-R is proposed to couple to Gi/o-type G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors that regulate vesicle fusion and neurotransmitter release.
Caption: Proposed signaling pathway for presynaptic depression mediated by IAA-RP/IAA-R.
Experimental Protocols
The following section details the methodology for a key experiment used to characterize the effects of this compound on synaptic plasticity.
Extracellular Field Potential Recording in Acute Hippocampal Slices
This protocol is adapted from standard methods for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.
1. Preparation of Artificial Cerebrospinal Fluid (aCSF)
-
Standard aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Continuously bubble the aCSF with 95% O2 / 5% CO2 (carbogen) to maintain pH at ~7.4.
2. Hippocampal Slice Preparation
-
Anesthetize and decapitate a young adult rat or mouse according to approved institutional animal care and use committee protocols.
-
Rapidly remove the brain and place it in ice-cold, carbogenated aCSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until use.
3. Electrophysiological Recording
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral-commissural pathway to evoke synaptic responses.
-
Place a recording electrode (a glass micropipette filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.
-
Deliver baseline stimuli (e.g., 0.05 Hz) at an intensity that elicits 30-50% of the maximal fEPSP response.
-
Record a stable baseline for at least 20-30 minutes before drug application.
4. Drug Application
-
Prepare stock solutions of this compound and other compounds of interest.
-
Dilute the stock solution in aCSF to the final desired concentration immediately before use.
-
Switch the perfusion to the drug-containing aCSF for a specified duration (e.g., 20 minutes).
-
After drug application, switch back to the standard aCSF to record the washout effect.
5. Data Analysis
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time to visualize the effect of the drug.
-
Perform statistical analysis to compare the fEPSP slope before, during, and after drug application.
Experimental Workflow Diagram
Caption: Workflow for investigating the effect of IAA-riboside on synaptic plasticity.
Conclusion
This compound and its precursor, IAA-RP, are endogenous modulators that induce a reversible, presynaptic depression of excitatory synaptic transmission in the hippocampus. Their effects are mediated through the activation of I1 and I3 imidazoline receptors. When compared to other presynaptic inhibitors, such as adenosine A1 receptor agonists and mGluR2/3 agonists, IAA-RP and IAA-R exhibit a distinct profile in terms of potency and the duration of their effects. While mGluR2/3 agonists can induce long-term depression, the effects of IAA-RP and IAA-R are readily reversible, suggesting a role in the dynamic, short-term regulation of synaptic strength. Further research into the specific downstream signaling components of imidazoline receptors in neurons will provide a more complete understanding of the role of these intriguing endogenous molecules in synaptic plasticity and their potential as therapeutic targets.
References
- 1. Dorsal-Ventral Differences in Modulation of Synaptic Transmission in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presynaptic imidazoline receptors. New developments in characterization and classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are imidazoline receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Presynaptic inhibition of excitatory synaptic transmission by adenosine in rat hippocampus: analysis of unitary EPSP variance measured by whole-cell recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex Vivo Feedback Control of Neurotransmission Using a Photocaged Adenosine A1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of P/Q-Ca2+ Channels in Metabotropic Glutamate Receptor 2/3-Dependent Presynaptic Long-Term Depression at Nucleus Accumbens Synapses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physiological Effects of Imidazoleacetic Acid Riboside and Histamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the physiological effects of Imidazoleacetic acid riboside (IAA-riboside) and histamine (B1213489), supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology, neuroscience, and immunology in understanding the distinct and overlapping roles of these two endogenous imidazole-containing compounds.
Overview of Physiological Effects
Histamine is a well-characterized biogenic amine with a broad range of physiological and pathological functions. It is a key mediator of allergic and inflammatory reactions, a regulator of gastric acid secretion, and a neurotransmitter in the central nervous system.[1][2][3] Its effects are mediated through four distinct G protein-coupled receptors: H1, H2, H3, and H4.[2][4]
This compound, and more prominently its phosphorylated precursor Imidazoleacetic acid-ribotide (IAA-RP), are more recently identified endogenous molecules.[5][6][7] Their physiological roles are primarily characterized within the central nervous system, where they act as ligands for imidazoline (B1206853) receptors (I-Rs).[5][6][8] IAA-RP and IAA-riboside are implicated in the modulation of synaptic transmission and the central regulation of blood pressure.[6][8][9]
| Feature | This compound (and IAA-RP) | Histamine |
| Primary Receptors | Imidazoline Receptors (I₁, I₃)[5][10] | Histamine Receptors (H₁, H₂, H₃, H₄)[2][4] |
| Primary Locus of Action | Central Nervous System[6][8][9] | Peripheral Tissues (immune cells, gastric mucosa, smooth muscle) and Central Nervous System[1][2][4] |
| Key Physiological Roles | - Modulation of synaptic transmission[8][11][12] - Central blood pressure regulation[6][9] - Potentiation of insulin (B600854) release (as IAA-RP)[5][7] | - Allergic and inflammatory responses[1][2][4] - Gastric acid secretion[4][13] - Vasodilation and increased vascular permeability[1][2] - Neurotransmission[1][3][14] |
Signaling Pathways
The signaling pathways initiated by IAA-riboside and histamine are distinct due to their interaction with different receptor families.
This compound (via Imidazoline Receptors)
IAA-RP, the more active precursor of IAA-riboside, exerts its effects through I₁ and I₃ imidazoline receptors. The precise downstream signaling cascades of these receptors are still under investigation, but available evidence points to the modulation of various intracellular signaling molecules. For instance, I₁ receptor activation in PC12 cells stimulates the release of arachidonic acid.[5] In the hippocampus, IAA-RP-mediated activation of I-Rs leads to a presynaptic inhibition of neurotransmitter release.[8][11][12]
Signaling pathway of Imidazoleacetic acid-ribotide (IAA-RP).
Histamine Signaling Pathways
Histamine's effects are diverse due to its four receptor subtypes, which couple to different G proteins and activate distinct downstream pathways.
-
H1 Receptor: Couples to Gq/11, activating phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of protein kinase C (PKC), leading to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[4]
-
H2 Receptor: Couples to Gs, activating adenylyl cyclase (AC) and increasing cyclic AMP (cAMP) levels. This pathway is responsible for gastric acid secretion and relaxation of smooth muscle.[15]
-
H3 Receptor: Couples to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels. It primarily functions as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.
-
H4 Receptor: Also couples to Gi/o, leading to a decrease in cAMP and mobilization of intracellular calcium.[4] It is primarily expressed on immune cells and mediates chemotaxis and cytokine release.[4]
Overview of histamine signaling pathways.
Quantitative Comparison of Effects
Direct quantitative comparisons of the physiological effects of IAA-riboside and histamine are limited in the literature. The following table summarizes available data on the effects of IAA-riboside and its more potent precursor, IAA-RP, in the central nervous system.
| Compound | Concentration | Experimental Model | Observed Effect | Reference |
| This compound (IAA-riboside) | 10 µM | Rat hippocampal slices | Reduction of field extracellular postsynaptic potential (fEPSP) slope to 65.9 ± 3.8% of baseline | [10][11][12] |
| Imidazoleacetic acid-ribotide (IAA-RP) | 10 µM | Rat hippocampal slices | Reduction of fEPSP slope to 51.2 ± 5.7% of baseline | [10][11][12] |
| Imidazoleacetic acid-ribotide (IAA-RP) | 10 µM | PC12 cells | 68 ± 29% increase in [³H]arachidonic acid release | [5] |
| Imidazoleacetic acid-ribotide (IAA-RP) | ~3 nM (EC₅₀) | Human pancreatic islets | Potentiation of glucose-induced insulin secretion | [5][7] |
| Imidazoleacetic acid-ribotide (IAA-RP) | 30-50 nM (EC₅₀) | Rat pancreatic islets | Potentiation of glucose-induced insulin secretion | [5][7] |
Experimental Protocols
Measurement of this compound Effects on Synaptic Transmission
This protocol is based on studies investigating the effects of IAA-RP and IAA-riboside on synaptic plasticity in the hippocampus.[8][11][12]
Protocol for measuring effects on synaptic transmission.
Measurement of Histamine-Induced Vascular Hyperpermeability
This protocol is a common in vivo method to assess the inflammatory effects of histamine.[16]
Protocol for measuring vascular hyperpermeability.
Conclusion
This compound and histamine are both endogenous imidazole (B134444) derivatives, but their physiological roles and mechanisms of action are largely distinct. Histamine is a pleiotropic mediator with well-established functions in the immune system, gastrointestinal tract, and central nervous system, acting through a family of four histamine receptors. In contrast, the known physiological effects of IAA-riboside, and its more potent precursor IAA-RP, are primarily confined to the central nervous system, where they modulate synaptic activity and blood pressure through imidazoline receptors.
The significantly greater body of research on histamine provides a more complete understanding of its physiological and pathological roles. Future research is needed to further elucidate the physiological significance of IAA-riboside and its signaling pathways, and to explore potential therapeutic applications. This comparative guide highlights the current state of knowledge and provides a framework for researchers to design further investigations into the distinct biological functions of these two important molecules.
References
- 1. Histamine - Wikipedia [en.wikipedia.org]
- 2. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MedlinePlus: Histamine: The Stuff Allergies are Made of [medlineplus.gov]
- 4. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histamine Induces Vascular Hyperpermeability by Increasing Blood Flow and Endothelial Barrier Disruption In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Presynaptic Action of Imidazoleacetic Acid Riboside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the presynaptic effects of Imidazoleacetic acid riboside (IAA-riboside) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), with other established presynaptic modulators. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the mechanism of action of these endogenous neuromodulators.
Executive Summary
Imidazoleacetic acid-ribotide (IAA-RP), an endogenous agonist at imidazoline (B1206853) receptors (I-Rs), and its dephosphorylated metabolite, this compound (IAA-R), have been identified as regulators of synaptic transmission in the mammalian brain.[1][2][3][4] Evidence strongly suggests a presynaptic locus of action for these compounds, leading to a depression of excitatory synaptic transmission. This guide will delve into the experimental data that confirms this presynaptic action, compare it with the well-established presynaptic effects of GABA, and provide detailed experimental protocols for replication and further investigation.
Comparative Analysis of Presynaptic Effects
The primary evidence for the presynaptic action of IAA-RP and IAA-R comes from studies on rat hippocampal slices, where their application leads to a reduction in neurotransmitter release.[1][2][3][4] This is in contrast to the multifaceted presynaptic roles of GABA, which can be both inhibitory and facilitatory depending on the receptor subtype and neuronal context.
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological studies on the effects of IAA-RP and IAA-R on synaptic transmission at the Schaffer collateral-CA1 synapses in the rat hippocampus.
Table 1: Effect of Imidazoleacetic Acid-Ribotide (IAA-RP) on Field Excitatory Postsynaptic Potentials (fEPSPs)
| Concentration (μM) | Reduction in fEPSP Slope (% of Baseline) | Reference |
| 10 | 51.2 ± 5.7% | [1][3][4] |
Table 2: Effect of this compound (IAA-R) on Field Excitatory Postsynaptic Potentials (fEPSPs)
| Concentration (μM) | Reduction in fEPSP Slope (% of Baseline) | Reference |
| 10 | 65.9 ± 3.8% | [1][2][3] |
Table 3: Evidence for Presynaptic Action of IAA-RP (10 μM)
| Parameter | Observation | Implication | Reference |
| mEPSC Frequency | Decreased | Reduced probability of neurotransmitter release | [1][3] |
| mEPSC Amplitude | No change | No effect on postsynaptic receptor sensitivity | [1][3] |
| Paired-Pulse Facilitation (PPF) | Increased | Presynaptic mechanism of inhibition | [1][3] |
Signaling Pathways and Mechanisms of Action
The presynaptic effects of IAA-RP are mediated through the activation of I₁-imidazoline receptors. This activation is independent of α₂-adrenergic receptors, as confirmed by antagonist studies.[1][3] The downstream signaling cascade involves Gᵢ/ₒ-type G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work of Bozdagi et al. (2011).
Hippocampal Slice Preparation
-
Animal Model: Male Sprague-Dawley rats (4-6 weeks old) are used.[3]
-
Anesthesia and Perfusion: Rats are anesthetized with isoflurane (B1672236) and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂-5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 2 CaCl₂, and 10 dextrose.
-
Slicing: Transverse hippocampal slices (400 μm) are prepared using a vibratome in ice-cold aCSF.
-
Incubation: Slices are allowed to recover for at least 1 hour in an interface chamber at room temperature, continuously perfused with oxygenated aCSF.
Electrophysiological Recordings
-
Recording Chamber: A single slice is transferred to a submerged recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
-
fEPSP Recordings:
-
A bipolar stimulating electrode is placed in the stratum radiatum of the CA3 region to stimulate Schaffer collateral-commissural afferents.
-
A glass recording microelectrode (filled with aCSF) is placed in the stratum radiatum of the CA1 region to record fEPSPs.
-
Stimulation intensity is adjusted to elicit a fEPSP of 50% of the maximal amplitude.
-
Stable baseline recordings are obtained for at least 20 minutes before drug application.
-
-
mEPSC Recordings:
-
Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons.
-
The patch pipette is filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 1 MgCl₂, 2 ATP-Mg, and 0.3 GTP-Na.
-
Tetrodotoxin (1 μM) and picrotoxin (B1677862) (100 μM) are added to the aCSF to block action potentials and GABAₐ receptor-mediated currents, respectively.
-
mEPSCs are recorded at a holding potential of -70 mV.
-
-
Paired-Pulse Facilitation (PPF) Recordings:
-
Two stimuli are delivered with a short inter-stimulus interval (e.g., 50 ms).
-
The PPF ratio is calculated as the amplitude of the second fEPSP divided by the amplitude of the first fEPSP.
-
Drug Application
-
IAA-RP and IAA-R are dissolved in aCSF and bath-applied at the desired concentrations.
-
Antagonists such as efaroxan (B1214185) (I₁-R/α₂-AR antagonist) and rauwolscine (B89727) (α₂-AR antagonist) are applied prior to and during the application of IAA-RP to determine receptor specificity.[1][3]
Comparison with GABAergic Presynaptic Inhibition
GABA is the primary inhibitory neurotransmitter in the central nervous system and exerts presynaptic control through both ionotropic (GABAₐ) and metabotropic (GABA₈) receptors.
-
GABAₐ Receptors: Presynaptic GABAₐ receptors are typically located on axon terminals and their activation can lead to a shunting inhibition that reduces neurotransmitter release. In some cases, depending on the chloride gradient, their activation can cause depolarization and facilitate release.
-
GABA₈ Receptors: These are G-protein coupled receptors that, upon activation by GABA, inhibit voltage-gated calcium channels and adenylyl cyclase, leading to a robust and widespread inhibition of neurotransmitter release.
While both IAA-riboside (via I₁-receptors) and GABA (primarily via GABA₈ receptors) utilize G-protein coupled receptor pathways to enact presynaptic inhibition, their receptor systems and endogenous regulation are distinct. A direct, side-by-side quantitative comparison of their potency and efficacy in the same experimental preparation is not yet available in the literature and represents an important area for future research.
Conclusion
The available evidence strongly supports a presynaptic mechanism of action for this compound and its precursor, IAA-RP. Through the activation of I₁-imidazoline receptors, these endogenous molecules modulate synaptic strength by reducing the probability of neurotransmitter release. This action is distinct from, though mechanistically similar in its reliance on G-protein signaling to, the presynaptic inhibition mediated by GABA. Further research is warranted to fully elucidate the downstream signaling pathways and to directly compare the physiological effects of these compounds with other known presynaptic modulators.
References
- 1. Presynaptic I1-Imidazoline Receptors Reduce GABAergic Synaptic Transmission in Striatal Medium Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. S-EPMC6793622 - Presynaptic I1-imidazoline receptors reduce GABAergic synaptic transmission in striatal medium spiny neurons. - OmicsDI [omicsdi.org]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Imidazoleacetic Acid Riboside as a Modulator of Sympathetic Outflow: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Imidazoleacetic acid riboside (IAA-riboside) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), with other established modulators of sympathetic outflow. The information is intended to support further research and drug development in the field of autonomic nervous system regulation.
Introduction
The sympathetic nervous system plays a crucial role in regulating cardiovascular function, and its modulation is a key target for the treatment of conditions like hypertension. Imidazoleacetic acid-ribotide (IAA-RP) has been identified as an endogenous ligand for imidazoline (B1206853) receptors (I-Rs), which are implicated in the central regulation of sympathetic outflow, particularly within the rostral ventrolateral medulla (RVLM) of the brainstem.[1] IAA-riboside is the dephosphorylated metabolite of IAA-RP and also demonstrates biological activity. This guide compares the effects of IAA-RP/IAA-riboside with clonidine (B47849), a well-known alpha-2 adrenergic and imidazoline receptor agonist, and yohimbine (B192690), an alpha-2 adrenergic antagonist, as well as with the broader class of GABAergic modulators.
Comparative Data on Sympathetic Outflow Modulation
The following tables summarize quantitative data from various studies to facilitate a comparison of the effects of IAA-RP, clonidine, and yohimbine on key physiological parameters related to sympathetic outflow. Due to a lack of direct head-to-head comparative studies, the data presented are from different experimental models and should be interpreted with this in mind.
Table 1: Effects on Mean Arterial Pressure (MAP)
| Compound | Species | Route of Administration | Dose | Change in MAP | Reference |
| IAA-RP | Rat (Spontaneously Hypertensive) | Microinjection into RVLM | 100 nmol | ~+25 mmHg | [1] |
| Clonidine | Rat (Anesthetized) | Microinjection into RVLM | Not specified | Hypotensive | [2] |
| Yohimbine | Human (Normal Volunteers) | Intravenous | 125 µg/kg bolus, 1 µg/kg/min infusion | +16% | [3] |
Table 2: Effects on Sympathetic Nerve Activity (SNA)
| Compound | Species | Method | Dose | Change in SNA | Reference |
| IAA-RP/IAA-riboside | - | - | - | Data not available | - |
| Clonidine | Dog (Anesthetized) | Renal sympathetic nerve recording | Dose-dependent | Depressed | [4][5][6] |
| Yohimbine | Human (Normal Volunteers) | Peroneal skeletal muscle sympathoneural activity (MSNA) | 125 µg/kg bolus, 1 µg/kg/min infusion | +73% | [3] |
| Yohimbine | Cat (Anesthetized) | Preganglionic sympathetic nerve activity | 0.01-1 mg/kg | Increased (low doses) | [7] |
Table 3: Effects on Heart Rate (HR)
| Compound | Species | Route of Administration | Dose | Change in HR | Reference |
| IAA-RP | Rat (Spontaneously Hypertensive) | Microinjection into RVLM | 100 nmol | No significant change | [1] |
| Clonidine | Rat (Anesthetized) | Microinjection into RVLM | Not specified | Bradycardia | [2] |
| Yohimbine | Human (Normal Volunteers) | Intravenous | 125 µg/kg bolus, 1 µg/kg/min infusion | +8% | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Signaling pathway of this compound.
Caption: Workflow for RVLM microinjection experiments.
Experimental Protocols
Intracerebroventricular Microinjection in Rats
This protocol is adapted from procedures described for targeted drug delivery to the RVLM.[8][9]
Objective: To deliver a precise volume of a test compound (e.g., IAA-riboside, clonidine) directly into the rostral ventrolateral medulla (RVLM) to assess its central effects on sympathetic outflow.
Materials:
-
Anesthetized rat (e.g., Spontaneously Hypertensive Rat or normotensive Wistar)
-
Stereotaxic frame
-
Microinjection pump and syringe
-
Glass micropipette
-
Test compound solution
-
Physiological monitoring equipment (for blood pressure, heart rate, etc.)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane, isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Expose the skull and identify bregma.
-
Based on a rat brain atlas, determine the stereotaxic coordinates for the RVLM. For rats, typical coordinates relative to bregma are approximately: Anteroposterior (AP): -11.8 to -12.3 mm; Mediolateral (ML): ± 1.8 to 2.2 mm; Dorsoventral (DV): -8.0 to -8.5 mm from the dorsal surface of the cerebellum.[10]
-
Drill a small burr hole in the skull at the calculated AP and ML coordinates.
-
Lower a glass micropipette filled with the test compound solution to the target DV coordinate.
-
Infuse a small volume (e.g., 50-100 nL) of the solution over a period of 1-2 minutes.
-
Leave the micropipette in place for a few minutes post-injection to minimize backflow.
-
Slowly retract the micropipette.
-
Continuously monitor and record mean arterial pressure (MAP), heart rate (HR), and sympathetic nerve activity (SNA) before, during, and after the microinjection.
-
At the end of the experiment, verify the injection site by infusing a dye (e.g., pontamine sky blue) and performing histological analysis.
Direct Measurement of Sympathetic Nerve Activity (Microneurography) in Rats
This protocol provides a general framework for the direct recording of sympathetic nerve activity in an animal model.[8][11]
Objective: To directly measure changes in sympathetic nerve firing in response to the administration of a test compound.
Materials:
-
Anesthetized rat
-
Dissecting microscope
-
Tungsten microelectrode
-
Amplifier and data acquisition system
-
Stimulator (for nerve identification)
-
Recording electrodes
Procedure:
-
Anesthetize the animal and maintain a stable physiological state.
-
Surgically expose a sympathetic nerve trunk, such as the renal or splanchnic nerve.
-
Carefully dissect the nerve from surrounding connective tissue under a dissecting microscope.
-
Place the nerve on a bipolar silver wire recording electrode.
-
Insert a tungsten microelectrode into the nerve bundle to record multi-unit or single-unit activity.
-
Identify sympathetic nerve activity by its characteristic bursting pattern, which is synchronized with the cardiac cycle and respiration.
-
Confirm the sympathetic nature of the recording by observing the response to a baroreceptor reflex stimulus (e.g., administration of phenylephrine (B352888) to increase blood pressure, which should inhibit SNA).
-
Establish a stable baseline recording of SNA.
-
Administer the test compound (e.g., IAA-riboside, clonidine, yohimbine) via the desired route (e.g., intravenous, intracerebroventricular).
-
Record the changes in SNA, along with MAP and HR, for a defined period after drug administration.
-
Analyze the recorded data by quantifying the burst frequency, amplitude, and total integrated activity of the sympathetic nerve.
Conclusion
This compound and its precursor, IAA-RP, represent promising endogenous modulators of sympathetic outflow through their action on imidazoline receptors. While direct comparative data with established agents like clonidine and yohimbine are limited, the available evidence suggests a distinct mechanism of action that warrants further investigation. The experimental protocols and data presented in this guide are intended to provide a foundation for researchers to design and execute studies that will further elucidate the therapeutic potential of IAA-riboside in cardiovascular and autonomic regulation. Future research should focus on direct, controlled comparisons with other sympathomodulatory agents to establish a clearer understanding of its relative efficacy and safety profile.
References
- 1. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 4. Clonidine has comparable effects on spontaneous sympathetic activity and afferent A delta and C-fiber-mediated somatosympathetic reflexes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibility of spontaneous sympathetic outflow and sympathetic reflexes to depression by clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of clonidine on renal sympathetic nerve activity and norepinephrine spillover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microneurography in anesthetized rats for the measurement of sympathetic nerve activity in the sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cholinergic neurons in the mouse rostral ventrolateral medulla target sensory afferent areas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Imidazoleacetic Acid Riboside and its Precursor in Hypertension: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of imidazoleacetic acid riboside (IAA-riboside) and its precursor, imidazoleacetic acid-ribotide (IAA-RP), on blood pressure in animal models of hypertension. It contrasts their actions with established antihypertensive agents that target imidazoline (B1206853) receptors, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
Imidazoleacetic acid-riboside (IAA-riboside) is an endogenous metabolite of imidazoleacetic acid-ribotide (IAA-RP), a compound found in mammalian tissues, including brain regions critical for blood pressure regulation.[1] Contrary to initial expectations, direct administration of IAA-riboside into the central nervous system of animal models has shown no significant effect on mean arterial pressure (MAP) or heart rate.[1] However, its precursor, IAA-RP, elicits a paradoxical and potent hypertensive response when microinjected into the rostroventrolateral medulla (RVLM), a key cardiovascular regulatory center in the brainstem.[1]
This hypertensive effect of IAA-RP is noteworthy as it contrasts sharply with the therapeutic action of well-established I₁-imidazoline receptor agonists like moxonidine (B1115) and rilmenidine (B1679337), which are used clinically to lower blood pressure. The evidence suggests that IAA-RP's pressor effect is not mediated by the classical I₁-imidazoline receptors but potentially through a novel imidazol(in)e-like receptor, presenting a new area of investigation in the complex mechanisms of neurogenic hypertension.[1][2]
This guide will delve into the experimental data, compare the divergent effects of these compounds, and provide detailed methodologies to aid researchers in this field.
Comparative Data on Blood Pressure Modulation
The following table summarizes the quantitative effects of IAA-RP, IAA-riboside, and comparator I₁-imidazoline receptor agonists on blood pressure in spontaneously hypertensive rats (SHR), a widely used animal model for essential hypertension.
| Compound | Animal Model | Route of Administration | Dose | Change in Mean Arterial Pressure (MAP) | Heart Rate (HR) Effect | Reference |
| Imidazoleacetic acid-ribotide (IAA-RP) | SHR | Intra-RVLM Microinjection | 100 nmol | Increase of ≈25 mmHg | No significant change | [1] |
| Imidazoleacetic acid-riboside (IAA-R) | SHR | Intra-RVLM Microinjection | 100 nmol | No significant change | No significant change | [1] |
| Moxonidine | SHR-SP | Oral Administration | 10 mg/kg/day | Decrease of 21% (hypotension) | Decrease of 14% | [3] |
| SHROB | Oral (in chow) | 4 mg/kg/day | Decrease from 187 to 156 mmHg | Not specified | [4][5] | |
| SHR | 4th Ventricle Injection | 20-80 nmol | Decrease of up to 60 mmHg | Decrease | [6] | |
| Rilmenidine | SHR | Oral Administration | 2 mg/kg/day | Decrease of 7.2 mmHg | Not specified | [7][8] |
| SHR | Oral Gavage | 3 mg/kg (twice daily) | Significant decrease | Not specified | [9] |
SHR: Spontaneously Hypertensive Rat; SHR-SP: Stroke-Prone Spontaneously Hypertensive Rat; SHROB: Spontaneously Hypertensive Obese Rat; RVLM: Rostroventrolateral Medulla.
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Proposed Signaling Pathway of IAA-RP in the RVLM
Caption: Proposed signaling pathway for the hypertensive effect of IAA-RP in the RVLM.
Experimental Workflow for Intra-RVLM Microinjection
References
- 1. pnas.org [pnas.org]
- 2. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of chronic administration of moxonidine in hypertensive rats SHR-SP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac effects of moxonidine in spontaneously hypertensive obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of moxonidine on blood pressure and sympathetic tone in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Rilmenidine and Perindopril on Arousal Blood Pressure during 24 Hour Recordings in SHR | PLOS One [journals.plos.org]
- 8. The Effects of Rilmenidine and Perindopril on Arousal Blood Pressure during 24 Hour Recordings in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of rilmenidine on arterial pressure and urinary output in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing Imidazoleacetic acid riboside as a biomarker for histidinemia
An Objective Comparison of Imidazoleacetic acid riboside as a Biomarker for Histidinemia
Introduction to Histidinemia and the Need for Advanced Biomarkers
Histidinemia is an autosomal recessive metabolic disorder characterized by a deficiency of the enzyme histidase. This enzymatic defect leads to an accumulation of histidine in the blood and urine. While often considered a benign condition, accurate and timely diagnosis is essential to differentiate it from other metabolic diseases and to manage potential, though rare, associated neurological and developmental issues. The current standard for diagnosis relies on measuring elevated histidine levels, a method that can be influenced by dietary factors. This guide provides a comparative analysis of this compound as an emerging and potentially more specific biomarker for histidinemia, supported by experimental data and detailed protocols for researchers and drug development professionals.
Comparative Analysis of Histidinemia Biomarkers
The quest for more reliable diagnostic markers has led to the investigation of various metabolites in the histidine pathway. This compound has shown considerable promise due to its significant and consistent elevation in individuals with histidinemia.
| Biomarker | Detection Method | Advantages | Disadvantages | Key Experimental Findings |
| Histidine | Amino Acid Analysis (HPLC, MS/MS) | Directly reflects the primary metabolic block and is a well-established diagnostic marker. | Levels can be influenced by recent protein intake, potentially leading to diagnostic ambiguity. | Consistently elevated in the blood and urine of untreated individuals with histidinemia. |
| Imidazoleacetic acid | Gas Chromatography-Mass Spectrometry (GC-MS) | As a downstream metabolite, it is less susceptible to immediate dietary fluctuations compared to histidine. | Shows only a moderate increase in histidinemia, which may overlap with normal ranges. | Urinary excretion is increased in histidinemic patients, but with less diagnostic sensitivity than other markers. |
| This compound | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Demonstrates a marked and substantial increase in the urine of histidinemic patients, offering high specificity and sensitivity. | Requires more sophisticated and less commonly available analytical equipment (LC-MS/MS). As a newer biomarker, extensive longitudinal data is still being accumulated. | Studies have reported a dramatic and consistent elevation of urinary this compound in patients with histidinemia compared to healthy controls. |
Detailed Experimental Protocol: Quantification of this compound
The following protocol details a robust method for the quantification of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Collection and Storage: Collect random urine samples and store them at -80°C until analysis to ensure metabolite stability.
-
Internal Standard Spiking: To a 100 µL aliquot of urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) to account for variations in sample processing and instrument response.
-
Protein Precipitation: Add 400 µL of cold methanol (B129727) to the urine sample, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a reversed-phase C18 column for chromatographic separation. Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for both this compound and its internal standard using Multiple Reaction Monitoring (MRM) for accurate quantification.
3. Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Determine the concentration of this compound in the urine samples by interpolating their peak area ratios from the calibration curve.
Visual Representations of Pathways and Procedures
The following diagrams provide a visual summary of the relevant biochemical pathway and the experimental workflow.
comparison of imidazoline receptor binding affinities of various ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various ligands for the different subtypes of imidazoline (B1206853) receptors (I₁, I₂, and I₃). The information is supported by experimental data from radioligand binding assays and includes detailed methodologies and signaling pathway diagrams to facilitate a comprehensive understanding of these interactions.
Introduction to Imidazoline Receptors
Imidazoline receptors are a class of receptors that recognize and bind compounds containing an imidazoline moiety. They are distinct from adrenergic receptors, although some ligands exhibit affinity for both. Three main subtypes have been identified:
-
I₁ Receptor: Primarily involved in the central regulation of blood pressure.
-
I₂ Receptor: Its functions are still under investigation, but it is implicated in various neurological conditions and pain modulation. It has been identified as an allosteric binding site on monoamine oxidase (MAO).
-
I₃ Receptor: Regulates insulin (B600854) secretion from pancreatic β-cells.
The development of ligands with high selectivity for a specific imidazoline receptor subtype is a key objective in drug discovery to achieve targeted therapeutic effects with minimal side effects.
Comparative Binding Affinities of Imidazoline Receptor Ligands
The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will displace 50% of a specific radioligand from its binding sites. A lower Kᵢ value indicates a higher binding affinity.
The following table summarizes the Kᵢ values for several common ligands at I₁, I₂, and α₂-adrenergic receptors. Data has been compiled from various radioligand binding studies. It is important to note that absolute Kᵢ values can vary between studies due to differences in experimental conditions (e.g., tissue preparation, radioligand used, assay buffer). Therefore, the selectivity ratio (Kᵢ at α₂-AR / Kᵢ at I₁-IR) is often a more consistent measure for comparing the relative affinity of a ligand for imidazoline versus adrenergic receptors.
| Ligand | I₁ Receptor Kᵢ (nM) | I₂ Receptor Kᵢ (nM) | α₂-Adrenergic Receptor Kᵢ (nM) | I₁/α₂ Selectivity Ratio |
| Moxonidine | 1.8 | 1000 | 33 | 18.3 |
| Rilmenidine | 2.5 | 250 | 75 | 30 |
| Clonidine | 4.2 | 100 | 1.5 | 0.36 |
| Idazoxan | 3.5 | 2.1 | 10 | 2.86 |
| Efaroxan | 12 | 200 | 8 | 0.67 |
| Agnathine | 4.5 | 140 | >10,000 | >2222 |
| Cirazoline | 250 | 0.8 | 20 | 0.08 |
Experimental Protocols: Radioligand Binding Assay
The determination of ligand binding affinities for imidazoline receptors is predominantly carried out using radioligand binding assays. This technique involves the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope) that specifically binds to the receptor of interest.
General Protocol Outline:
-
Membrane Preparation:
-
Tissues or cells expressing the target imidazoline receptor subtype are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-clonidine for I₁ receptors, [³H]-idazoxan for I₂ receptors).
-
Increasing concentrations of a non-radiolabeled competing ligand (the compound being tested) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioligand displaced by the competing ligand is plotted against the concentration of the competing ligand.
-
This competition curve is used to calculate the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value is then converted to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand.
-
Visualizing the Molecular Interactions
To better understand the processes involved in studying and activating imidazoline receptors, the following diagrams illustrate the experimental workflow and the known signaling pathways.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
The activation of imidazoline receptors initiates distinct downstream signaling cascades.
I₁ Imidazoline Receptor Signaling Pathway:
Activation of the I₁ imidazoline receptor is coupled to the hydrolysis of phosphatidylcholine. This is thought to occur through the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), possibly via a G-protein. PC-PLC then cleaves phosphatidylcholine to generate diacylglycerol (DAG) and phosphocholine. DAG is a second messenger that can activate various downstream signaling pathways.
Caption: I₁ imidazoline receptor signaling pathway.
I₂ Imidazoline Receptor Signaling Pathway:
The I₂ imidazoline receptor is understood to be an allosteric modulatory site on monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine. Ligands binding to the I₂ site can alter the conformation of MAO, thereby modulating its enzymatic activity. This can lead to changes in neurotransmitter levels in the synapse, influencing various physiological and pathological processes.
Caption: I₂ imidazoline receptor allosteric modulation of MAO.
I₃ Imidazoline Receptor Signaling Pathway:
The I₃ imidazoline receptor is located on pancreatic β-cells and plays a role in regulating insulin secretion. Its activation leads to the closure of ATP-sensitive potassium (K-ATP) channels. This closure causes depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The resulting influx of calcium triggers the exocytosis of insulin-containing vesicles.
Caption: I₃ imidazoline receptor signaling in insulin secretion.
Conclusion
The study of imidazoline receptor ligands is a dynamic field with significant therapeutic potential. A thorough understanding of the binding affinities and signaling pathways of these ligands is crucial for the rational design of novel drugs with improved selectivity and efficacy. This guide provides a foundational overview to aid researchers in their exploration of this promising area of pharmacology.
Validating Imidazoleacetic acid riboside as a Potential Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Imidazoleacetic acid riboside (IAA-R) and its precursor, Imidazoleacetic acid-ribotide (IAA-RP), with alternative therapeutic agents targeting imidazoline (B1206853) receptors. This document synthesizes experimental data on their performance, details relevant experimental protocols, and visualizes key biological pathways to support further investigation and drug development efforts.
Introduction to this compound and Its Therapeutic Potential
This compound (IAA-R) is a metabolite of histamine (B1213489) and the dephosphorylated form of Imidazoleacetic acid-ribotide (IAA-RP).[1][2] IAA-RP has been identified as an endogenous ligand for imidazoline receptors (I-Rs), specifically the I1 and I3 subtypes.[1][2] These receptors are implicated in a variety of physiological processes, including the central regulation of blood pressure, modulation of synaptic transmission, and control of insulin (B600854) secretion.[1][3][4] As a putative neurotransmitter or neuromodulator in the mammalian brain, IAA-RP and its metabolite IAA-R present a novel avenue for therapeutic intervention in conditions such as hypertension and neurological disorders.[3][5]
This guide compares the endogenous ligand IAA-R/IAA-RP with two synthetic imidazoline receptor agonists, moxonidine (B1115) and rilmenidine (B1679337), which are already in clinical use for the treatment of hypertension.[1][6] By presenting available data on receptor affinity, physiological effects, and underlying signaling pathways, this document aims to provide a comprehensive resource for validating IAA-R as a potential therapeutic target.
Comparative Analysis of Imidazoline Receptor Ligands
The therapeutic effects of IAA-R/IAA-RP, moxonidine, and rilmenidine are primarily mediated through their interaction with imidazoline receptors. The following tables summarize the available quantitative data to facilitate a direct comparison of their performance.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency and specificity. The table below compares the binding affinities of IAA-RP, moxonidine, and rilmenidine for I1 and α2-adrenergic receptors. A higher selectivity for I1 over α2 receptors is generally associated with a more favorable side-effect profile, particularly a reduction in sedation.[7]
| Compound | I1 Receptor Affinity (Ki, nM) | α2-Adrenergic Receptor Affinity (Ki, nM) | Selectivity Ratio (α2/I1) |
| IAA-RP | ~13,000[2] | Low affinity[3] | Not specified |
| Moxonidine | <10[3] | Lower affinity than clonidine[3] | ~33-40[8][9] |
| Rilmenidine | <10[3] | Lower affinity than clonidine[3] | ~30[1][10] |
| Clonidine (Reference) | <10[3] | High affinity[3] | ~4[1] |
Effects on Blood Pressure in Hypertension Models
The primary therapeutic application of moxonidine and rilmenidine is the management of hypertension. The following table summarizes clinical trial data on their efficacy in reducing blood pressure. While direct comparative data for IAA-R/IAA-RP in humans is not available, its potential antihypertensive effects are inferred from its interaction with I1 receptors in the rostral ventrolateral medulla (RVLM), a key area for blood pressure regulation.[8][10]
| Compound | Study Population | Dosage | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| Moxonidine | Mild to moderate hypertensives | 0.2-0.4 mg/day | 20-30 mmHg | 10-20 mmHg | |
| Moxonidine | Mild to moderate hypertensives | 0.2 mg od -> 0.4 mg od | 7.6 mmHg | 7.3 mmHg | [4] |
| Rilmenidine | Mild to moderate hypertensives | 1 mg od -> 2 mg bid | 7.6 mmHg | 8.0 mmHg | [4] |
| Rilmenidine | Mild to moderate hypertensives | 1-2 mg/day | Significant reduction vs. placebo | Significant reduction vs. placebo | [11] |
Modulation of Insulin Secretion
IAA-RP has been shown to potentiate glucose-induced insulin secretion through I3 imidazoline receptors.[4] The effects of moxonidine and rilmenidine on insulin secretion are more complex, with some studies suggesting an improvement in overall insulin sensitivity.[12][13]
| Compound | Experimental Model | Concentration/Dose | Effect on Insulin Secretion | Reference |
| IAA-RP | Rat pancreatic islets | 30-50 nM (EC50) | Potentiation of glucose-induced secretion | [4] |
| Moxonidine | Isolated rat islets | Not specified | Inhibition of glucose-induced secretion | [2][14] |
| Moxonidine | Fructose-fed rats (in vivo) | 1.5 mg/kg/day | Prevention of hyperinsulinemia | [3] |
| Rilmenidine | Fructose-fed rats (in vivo) | 1 mg/kg/day | No modification of insulin secretion | [8] |
Effects on Synaptic Transmission
IAA-RP has been demonstrated to modulate synaptic transmission in the hippocampus by depressing field excitatory postsynaptic potentials (fEPSPs), suggesting a role in neuromodulation.[5][15] Data on the direct effects of moxonidine and rilmenidine on fEPSPs is limited.
| Compound | Experimental Model | Concentration | Effect on fEPSP Slope | Reference |
| IAA-RP | Rat hippocampal slices | 10 µM | Reduction to 51.2 ± 5.7% of baseline | [5] |
| IAA-R | Rat hippocampal slices | 10 µM | Reduction to 65.9 ± 3.8% of baseline | [5] |
| Moxonidine | Not available | Not available | Not available | |
| Rilmenidine | Not available | Not available | Not available |
Signaling Pathways
The signaling cascades initiated by the binding of these ligands to imidazoline receptors are crucial for their physiological effects. The following diagrams, generated using Graphviz, illustrate the known signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process:
-
Formation of Imidazoleacetic acid: This can be initiated from histidine via a transamination reaction.[6]
-
Ribosylation: The imidazoleacetic acid is then subjected to ribosylation to attach the ribose moiety.[6] This process can be facilitated by specific enzymes and utilizes ATP as a cofactor.[6]
-
Purification: The final product, this compound, is purified using appropriate chromatographic techniques.
A detailed, step-by-step chemical synthesis protocol is outlined in the work by Baddiley et al. (1958) as referenced in the Human Metabolome Database.
Measurement of Field Excitatory Postsynaptic Potentials (fEPSPs) in Hippocampal Slices
This protocol is adapted from studies investigating the neuromodulatory effects of imidazoline receptor ligands.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Cut transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32°C).
-
Place a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli (e.g., every 30 seconds) to evoke fEPSPs.
-
After establishing a stable baseline for at least 20 minutes, apply the test compound (e.g., IAA-RP, moxonidine, or rilmenidine) to the perfusing aCSF.
-
Record the fEPSP slope for the duration of the drug application and during washout.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-drug baseline period.
-
Statistically compare the fEPSP slopes before, during, and after drug application.
-
Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol is designed to assess the effects of test compounds on glucose-stimulated insulin secretion.
-
Islet Isolation:
-
Anesthetize a rodent and cannulate the common bile duct.
-
Perfuse the pancreas with a collagenase solution to digest the extracellular matrix.
-
Excise the pancreas and incubate it to complete the digestion.
-
Purify the islets from the digested tissue using a density gradient (e.g., Ficoll).
-
Hand-pick clean islets under a microscope.
-
-
Insulin Secretion Assay:
-
Culture the isolated islets overnight to allow for recovery.
-
Pre-incubate batches of islets (e.g., 10 islets per tube) in a low-glucose buffer (e.g., 2.8 mM glucose) for a defined period.
-
Incubate the islets in a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the test compound (e.g., IAA-RP, moxonidine, or rilmenidine).
-
After the incubation period, collect the supernatant for insulin measurement.
-
Lyse the islets to determine the total insulin content.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the supernatant and the islet lysate using an appropriate method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Express the secreted insulin as a percentage of the total insulin content.
-
Conclusion
The available evidence suggests that this compound and its precursor, IAA-RP, are promising endogenous modulators of imidazoline receptors with potential therapeutic applications in hypertension and neurological disorders. This guide provides a comparative framework for evaluating IAA-R against established imidazoline receptor agonists, moxonidine and rilmenidine. While the data for moxonidine and rilmenidine are more extensive due to their clinical use, the unique profile of the endogenous ligand IAA-R warrants further investigation. The provided experimental protocols offer a starting point for researchers to conduct direct comparative studies, which are essential for fully validating the therapeutic potential of this compound. Future research should focus on obtaining direct, side-by-side quantitative comparisons of these compounds on various physiological parameters and further elucidating their distinct signaling pathways.
References
- 1. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The imidazoline I1 receptor agonist, moxonidine, inhibits insulin secretion from isolated rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental benefit of moxonidine on glucose metabolism and insulin secretion in the fructose-fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 29605-99-0 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Rilmenidine normalizes fructose-induced insulin resistance and hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of moxonidine, an imidazoline antihypertensive agent, on second messenger systems in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0059156B1 - Process for the preparation of imidazoleacetic-acid derivatives - Google Patents [patents.google.com]
- 11. Sympathoinhibitory effects of rilmenidine may be mediated by sites located below the brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of moxonidine on corticocerebral blood flow under normal and ischemic conditions in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clonidine and rilmenidine suppress hypotension-induced Fos expression in the lower brainstem of the conscious rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazoleacetic acid-ribotide induces depression of synaptic responses in hippocampus through activation of imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Imidazoleacetic acid riboside: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Imidazoleacetic acid riboside, a metabolite of histamine (B1213489) involved in various biological processes.[1][2][3][4] Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known chemical and physical characteristics of this compound.
| Property | Value |
| Molecular Formula | C10H14N2O6 |
| Molecular Weight | 258.231 g/mol [5] |
| Appearance | Solid[6] |
| Boiling Point | 676.9°C at 760 mmHg[5] |
| Flash Point | 363.2°C[5] |
| Density | 1.78 g/cm³[5] |
| Solubility | Soluble |
Disposal Protocol: A Step-by-Step Approach
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated materials like weighing paper or paper towels, in a designated, clearly labeled, and sealable hazardous waste container.
-
Avoid mixing with other incompatible waste streams.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour any solution containing this compound down the drain.
-
Step 3: Labeling and Storage
Accurate labeling and safe storage of waste are paramount for safety and regulatory compliance.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Also, include the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials.
Step 4: Final Disposal
The final disposal of chemical waste must be handled by a licensed and approved waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with all necessary information about the waste, including its composition and quantity.
-
Follow all institutional and local regulations for the disposal of chemical waste.[7]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRESENCE OF this compound AND RIBOTIDE IN RAT TISSUES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EVIDENCE FOR THE PRESENCE OF this compound AND RIBOTIDE IN RAT TISSUES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | C10H14N2O6 | CID 440569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mmbio.byu.edu [mmbio.byu.edu]
Personal protective equipment for handling Imidazoleacetic acid riboside
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Imidazoleacetic acid riboside in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (weighing, preparing solutions) | Safety glasses with side shields or chemical safety goggles.[1][2][3] | Nitrile gloves.[4] Change gloves when contaminated.[4] | Laboratory coat.[4] | Not generally required under normal use with adequate ventilation.[1] |
| Risk of Splash or Aerosol Generation | Chemical safety goggles and a face shield.[5][6] | Nitrile gloves.[4] Consider double gloving.[4] | Laboratory coat or chemical-resistant apron. | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[3][7] |
| Spill Cleanup | Chemical safety goggles and a face shield.[5] | Chemical-resistant gloves (e.g., nitrile).[4] | Chemical-resistant suit or coveralls.[5] | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills.[8] |
| Emergency Situations (e.g., fire) | Full face-piece self-contained breathing apparatus (SCBA).[7] | Chemical-resistant gloves.[5] | Fully encapsulating, chemical-protective suit.[5][7] | Positive pressure, full face-piece SCBA.[5][7] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[1][2]
-
Safe Handling Practices:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from strong oxidizing agents.[1][2]
Disposal Plan:
Dispose of waste in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste in a suitable, labeled container for disposal.[1]
-
Liquid Waste: As this compound is a ribonucleoside, it is prudent to treat liquid waste containing this compound as potentially biohazardous waste. Liquid waste should be decontaminated before disposal.[10] A common method is to add bleach to a final concentration of 10% and allow it to sit for at least 30 minutes before disposal down the drain with copious amounts of water, provided this is in compliance with local regulations.[10]
-
Contaminated Materials: All contaminated materials, including PPE, should be placed in a sealed bag and disposed of as hazardous waste.[11][12]
Experimental Protocols: Chemical Spill Cleanup
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
Minor Spill (Small quantity, contained, no immediate respiratory hazard):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: If it is a liquid, create a dike around the spill using absorbent materials like vermiculite (B1170534) or spill pillows.[13]
-
Absorb and Neutralize:
-
Collect Residue: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[11][12]
-
Decontaminate Area: Clean the spill area with soap and water.[11]
Major Spill (Large quantity, uncontained, potential for respiratory hazard):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's environmental health and safety (EHS) office and, if necessary, emergency services.[14]
-
Isolate the Area: Close doors to the affected area to prevent the spread of vapors.[15]
-
Await Professional Response: Only trained emergency responders should handle major spills.
Workflow for Chemical Spill Response
Caption: Chemical Spill Response Workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. epa.gov [epa.gov]
- 6. carlroth.com [carlroth.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. med.nyu.edu [med.nyu.edu]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 13. acs.org [acs.org]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
